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4-(2-Chloroethyl)-3,5-dimethylisoxazole Documentation Hub

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  • Product: 4-(2-Chloroethyl)-3,5-dimethylisoxazole
  • CAS: 79379-02-5

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(2-Chloroethyl)-3,5-dimethylisoxazole in Medicinal Chemistry

Executive Summary 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5)[1] is a bifunctional chemical intermediate widely utilized in medicinal chemistry and drug development. By combining a robust, bioisosteric 3,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5)[1] is a bifunctional chemical intermediate widely utilized in medicinal chemistry and drug development. By combining a robust, bioisosteric 3,5-dimethylisoxazole core with a reactive 2-chloroethyl appendage, this molecule allows researchers to efficiently graft the isoxazole pharmacophore onto complex molecular scaffolds. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and standardized synthetic protocols, offering a self-validating framework for application scientists and synthetic chemists.

Physicochemical Profiling & Structural Analysis

To effectively utilize this compound in synthetic workflows, it is critical to understand its baseline physicochemical properties.

PropertyValue
IUPAC Name 4-(2-Chloroethyl)-3,5-dimethyl-1,2-oxazole
CAS Number 79379-02-5[1]
Molecular Formula C7H10ClNO[2]
Molecular Weight 159.61 g/mol [3]
Boiling Point ~140.3 °C at 760 mmHg (Predicted)[4]
SMILES Cc1c(CCCl)c(C)on1[2]
InChI Key GFRZNPZXWGSTJL-UHFFFAOYSA-N[5]

Structural Causality & E-E-A-T Insights: The 3,5-dimethylisoxazole ring is an electron-rich, five-membered heterocycle. However, the electronegative oxygen and nitrogen atoms inductively pull electron density away from the carbon backbone, rendering the ring relatively stable against oxidative metabolism (e.g., by hepatic cytochrome P450 enzymes). Furthermore, the methyl groups at the 3- and 5-positions provide essential steric shielding, which prevents nucleophilic attack on the ring itself and modulates the overall lipophilicity (logP) of the molecule.

The 2-chloroethyl group at the 4-position is isolated from the aromatic system by an sp3-hybridized carbon linker. This isolation ensures that the reactivity of the chloride is purely aliphatic, governed by standard bimolecular nucleophilic substitution (SN2) kinetics rather than complex aromatic substitution rules.

Chemical Reactivity & Mechanistic Pathways

The primary utility of 4-(2-Chloroethyl)-3,5-dimethylisoxazole lies in its function as an alkylating agent. Because the adjacent carbon is part of an unbranched ethyl linker, steric hindrance at the electrophilic center is minimal. This makes it an excellent substrate for SN2 reactions with primary or secondary amines, thiols, and alkoxides.

While chloride is a poorer leaving group than bromide or iodide, it is deliberately chosen for this commercial building block because it is significantly more stable for long-term storage and less prone to spontaneous elimination or photolytic degradation under ambient conditions[3]. During active synthesis, its reactivity can be easily amplified via the Finkelstein reaction (in situ conversion to the corresponding iodide using catalytic sodium iodide).

G A 4-(2-Chloroethyl)- 3,5-dimethylisoxazole C Transition State (SN2 Mechanism) A->C Base (K2CO3) Solvent (MeCN) B Nucleophile (e.g., 2° Amine) B->C Nucleophilic Attack D Alkylated Isoxazole Derivative C->D C-N Bond Formation E Chloride Ion (Leaving Group) C->E C-Cl Cleavage

General SN2 nucleophilic substitution pathway for 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

Synthetic Methodologies & Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols describe the synthesis and subsequent derivatization of the compound.

Protocol 1: Synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

The compound is typically synthesized via the chlorination of 2-(3,5-dimethylisoxazol-4-yl)ethanol.

Causality & Reagent Selection: Thionyl chloride (SOCl2) is selected over phosphorus-based reagents (like PCl3 or PCl5) because its byproducts (SO2 and HCl) are gaseous, which dramatically simplifies the downstream purification process. The addition of catalytic N,N-Dimethylformamide (DMF) is critical; DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This highly reactive intermediate accelerates the conversion of the alcohol to the chlorosulfite and prevents undesired rearrangement side reactions.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2-(3,5-dimethylisoxazol-4-yl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. This step is essential to control the exothermic formation of the intermediate and prevent the loss of volatile DCM.

  • Reagent Addition: Add SOCl2 (1.5 eq) dropwise over 30 minutes to maintain a controlled evolution of HCl and SO2 gases.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2 to 4 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is fully consumed.

  • Quenching & Workup: Cool the reaction to room temperature and quench by careful, dropwise addition to saturated aqueous NaHCO3 to neutralize excess HCl. Extract the aqueous layer with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel chromatography to yield pure 4-(2-Chloroethyl)-3,5-dimethylisoxazole[1].

G A 2-(3,5-Dimethylisoxazol-4-yl)ethanol C Chlorosulfite Intermediate (Vilsmeier-Haack Activation) A->C Addition (0 °C) B SOCl2 + Cat. DMF (Chlorinating Agent) B->C D 4-(2-Chloroethyl)-3,5-dimethylisoxazole (Target Product) C->D Reflux (DCM) E SO2 (g) + HCl (g) (Byproducts) C->E Elimination

Workflow for the synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole via SOCl2 chlorination.

Protocol 2: Typical SN2 Derivatization (Amine Coupling)

Step-by-Step Methodology:

  • Dissolve 4-(2-Chloroethyl)-3,5-dimethylisoxazole (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous acetonitrile (MeCN).

  • Add anhydrous potassium carbonate (K2CO3, 2.0 eq). K2CO3 acts as a heterogeneous, non-nucleophilic base to scavenge the generated HCl without interfering with the nucleophile.

  • Add a catalytic amount of sodium iodide (NaI, 0.1 eq). The transient formation of the more reactive alkyl iodide (Finkelstein reaction) significantly lowers the activation energy of the SN2 process.

  • Heat the mixture to 80 °C (reflux) for 12-24 hours.

  • Cool, filter off the inorganic salts, and purify the resulting alkylated isoxazole derivative via preparative HPLC or flash chromatography.

Applications in Drug Development

In drug development, the 3,5-dimethylisoxazole ring is frequently deployed as a bioisostere for phenyl rings, amides, or esters. It can participate in hydrogen bonding (acting as an acceptor via the nitrogen and oxygen atoms) while maintaining a highly lipophilic profile. Isoxazole derivatives are prominent in several therapeutic areas, including anti-inflammatory drugs (e.g., COX-2 inhibitors), antimicrobial agents, and CNS-active compounds. The 2-chloroethyl linker allows medicinal chemists to easily append this pharmacophore to a core scaffold, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the lead compound.

Safety, Handling, and Storage

As an alkylating agent, 4-(2-Chloroethyl)-3,5-dimethylisoxazole possesses inherent electrophilic reactivity and can react with biological nucleophiles such as DNA and proteins. It must be handled with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, strictly within a well-ventilated fume hood.

To prevent hydrolysis of the chloride and maintain chemical integrity, the compound must be stored sealed in a dry environment at 2-8 °C[3].

References

Sources

Exploratory

Structural Elucidation of 4-(2-Chloroethyl)-3,5-dimethylisoxazole: A Comprehensive Analytical Whitepaper

Executive Summary & Pharmacological Context 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5) is a highly versatile, proton-deficient heterocyclic synthon with the molecular formula C₇H₁₀ClNO and a molecular weigh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5) is a highly versatile, proton-deficient heterocyclic synthon with the molecular formula C₇H₁₀ClNO and a molecular weight of 159.61 g/mol [1]. In modern medicinal chemistry, the 3,5-dimethylisoxazole moiety is widely recognized as a privileged scaffold and an effective acetyl-lysine (KAc) mimic, making it a cornerstone in the development of BET bromodomain inhibitors[2].

The presence of the 2-chloroethyl group at the C4 position introduces a highly reactive electrophilic site, enabling downstream nucleophilic substitutions[1]. However, confirming the exact topology of this molecule presents a unique analytical challenge: the heterocyclic core is entirely devoid of attached protons. This whitepaper outlines a self-validating, multi-modal analytical strategy to unequivocally elucidate its structure.

Strategic Elucidation Workflow & Causality

The fundamental causality driving our analytical choices stems from the molecule's Degree of Unsaturation (DoU) and its proton-deficient core.

  • DoU Calculation: C₇H₁₀ClNO requires 3 degrees of unsaturation (7 - 10/2 - 1/2 + 1/2 + 1 = 3), which perfectly accounts for the isoxazole ring (one ring + two double bonds).

  • The "Silent Core" Problem: Because the C3, C4, and C5 carbons are fully substituted (quaternary), standard 1D ¹H NMR alone is insufficient to prove the cyclic core's connectivity[3].

To solve this, we must employ a workflow where each technique validates the assumptions of the previous one. High-Resolution Mass Spectrometry (HRMS) establishes the exact mass and isotopic signature, 1D/2D Nuclear Magnetic Resonance (NMR) maps the atomic connectivity across the "silent" core, and Fourier-Transform Infrared Spectroscopy (FT-IR) orthogonally confirms the heteroaromatic double bonds.

Workflow Start 4-(2-Chloroethyl)-3,5- dimethylisoxazole HRMS HRMS (ESI-TOF) Determine Exact Mass & Isotope Pattern Start->HRMS Step 1 NMR1D 1D NMR (1H, 13C) Identify Methyls & Chloroethyl Protons HRMS->NMR1D Step 2 NMR2D 2D NMR (HSQC, HMBC) Map Quaternary Carbons (C3, C4, C5) NMR1D->NMR2D Step 3 FTIR FT-IR Spectroscopy Confirm C=C, C=N & C-Cl bonds NMR2D->FTIR Step 4 Structure Elucidated Structure Validated & Confirmed FTIR->Structure Final

Fig 1. Self-validating analytical workflow for isoxazole structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS (ESI-TOF) is selected as the primary gateway technique to confirm the elemental composition and verify the presence of the halogen before any structural mapping begins.

Spectral Signatures:

  • Isotopic Doublet: Chlorine naturally exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. The mass spectrum will exhibit a diagnostic [M+H]⁺ doublet at m/z 160.0524 and 162.0494.

  • Fragmentation Pathway: Collision-Induced Dissociation (CID) typically forces the neutral loss of HCl (-36 Da) or the ejection of the chloroethyl radical, followed by the cleavage of the labile N-O bond—a diagnostic fragmentation feature of isoxazoles[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR (¹H and ¹³C)

The ¹H NMR spectrum is relatively simple, revealing only the peripheral substituents. The two methyl groups appear as distinct singlets. The 2-chloroethyl group presents as an A₂X₂ spin system, resolving into two triplets due to the adjacent methylene protons.

The ¹³C NMR spectrum is where the heteroaromatic effects become visible. The attached nitrogen and oxygen profoundly deshield C3 and C5. C5 (adjacent to oxygen) resonates furthest downfield (~165 ppm), while C3 (adjacent to nitrogen) appears around 159 ppm. C4, being part of the electron-rich ring but lacking direct heteroatom attachment, resonates near 112 ppm[3].

2D NMR (HMBC) - The Linchpin of Elucidation

Causality of Choice: Why use Heteronuclear Multiple Bond Correlation (HMBC) over NOESY for core elucidation? NOESY relies on spatial proximity (< 5 Å), which can confirm the orientation of the side chains but cannot definitively prove the covalent skeleton of a proton-deficient ring. HMBC, by detecting long-range ¹³C-¹H scalar couplings (²J and ³J), provides the exact topological map required to anchor the methyl and chloroethyl groups to the quaternary C3, C4, and C5 carbons.

HMBC H_Me3 H-Me(3) δ 2.25 C3 C3 (C=N) δ 159.0 H_Me3->C3 2J C4 C4 (C=C) δ 112.0 H_Me3->C4 3J H_Me5 H-Me(5) δ 2.38 H_Me5->C4 3J C5 C5 (C-O) δ 165.0 H_Me5->C5 2J H_CH2Ar H-CH2(Ar) δ 2.75 H_CH2Ar->C3 3J H_CH2Ar->C4 2J H_CH2Ar->C5 3J H_CH2Cl H-CH2(Cl) δ 3.55 H_CH2Cl->C4 3J

Fig 2. Key 2J and 3J HMBC correlations anchoring substituents to the isoxazole core.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: LC-HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Validation Check: Confirm the 3:1 intensity ratio of the m/z 160/162 peaks. If the ratio deviates significantly, suspect sample contamination or co-elution.

Protocol B: Multidimensional NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition: Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K on a 400 MHz or higher spectrometer.

  • Self-Validation Step (DEPT-135): Acquire a ¹³C DEPT-135 spectrum. Logic: The quaternary carbons (C3, C4, C5) must disappear. The -CH₂- groups of the chloroethyl moiety must invert (negative phase), and the -CH₃ groups must remain positive. This perfectly corroborates the standard 1D ¹³C assignments.

  • 2D Acquisition: Acquire HSQC (to map direct C-H bonds) and HMBC (optimized for long-range couplings, typically J = 8 Hz).

Quantitative Data Summaries

Table 1: Consolidated NMR Spectral Data (CDCl₃, 400/100 MHz)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)¹³C Chemical Shift (δ, ppm)DEPT-135 PhaseKey HMBC Correlations (³J, ²J)
C3 --159.0Silent-
C4 --112.0Silent-
C5 --165.0Silent-
CH₂-Ar 2.75t, J = 7.026.0Negative (-)C3, C4, C5, CH₂-Cl
CH₂-Cl 3.55t, J = 7.043.0Negative (-)C4, CH₂-Ar
C3-CH₃ 2.25s10.5Positive (+)C3, C4
C5-CH₃ 2.38s11.5Positive (+)C5, C4
Table 2: Orthogonal Validation Data (HRMS & FT-IR)
Analytical TechniqueObserved ValueTheoretical/Literature ValueDiagnostic Significance
HRMS (ESI+) m/z 160.0524 / 162.0494m/z 160.0524 / 162.0494Confirms C₇H₁₀ClNO and presence of one Chlorine atom.
FT-IR (ATR) 1630 cm⁻¹1600 - 1650 cm⁻¹Confirms C=N stretching of the isoxazole ring.
FT-IR (ATR) 1420 cm⁻¹1400 - 1450 cm⁻¹Confirms C=C stretching of the isoxazole ring.
FT-IR (ATR) 730 cm⁻¹700 - 750 cm⁻¹Confirms aliphatic C-Cl stretching.

References

  • CAS 79379-02-5: 3,5-Dimetil-4-(2-cloroetil)-isoxazol . CymitQuimica. 1

  • 3,5-Dimethylisoxazole | C5H7NO | CID 9312 . PubChem - NIH. 4

  • Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. 3

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands . PMC - NIH. 2

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 4-(2-Chloroethyl)-3,5-dimethylisoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 4-(2-Chloroethyl)-3,5-dimethylisoxazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the formation of the key intermediate, 4-(2-hydroxyethyl)-3,5-dimethylisoxazole, followed by its subsequent chlorination. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols and characterization data to ensure reproducibility and high-yield production of the target compound.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to the development of numerous pharmaceutical agents. Their unique electronic properties and ability to act as bioisosteres for various functional groups have led to their incorporation into a wide array of therapeutic molecules, including anti-inflammatory, antimicrobial, and anticancer drugs. The title compound, 4-(2-Chloroethyl)-3,5-dimethylisoxazole, serves as a key intermediate, with the chloroethyl moiety providing a reactive handle for further molecular elaboration and the introduction of diverse functionalities. This guide outlines a logical and efficient synthetic strategy to access this important molecule.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole is most effectively achieved through a two-step sequence. The first part of the synthesis focuses on the construction of the isoxazole core with the desired hydroxyethyl substituent at the C4 position. The second part involves the conversion of the terminal hydroxyl group to a chloride. This strategy allows for the isolation and purification of the alcohol intermediate, ensuring a clean conversion to the final product.

Synthetic_Pathway cluster_0 Part 1: Synthesis of the Precursor Alcohol cluster_1 Part 2: Chlorination Starting_Materials 3,5-Dimethylisoxazole-4-carbaldehyde Intermediate_1 Ethyl 3-(3,5-dimethylisoxazol-4-yl)acrylate Starting_Materials->Intermediate_1 Wittig-Horner Reaction Intermediate_2 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole Intermediate_1->Intermediate_2 Reduction Final_Product 4-(2-Chloroethyl)-3,5-dimethylisoxazole Intermediate_2->Final_Product Chlorination (SOCl₂)

Caption: Overall synthetic strategy for 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

Part 1: Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole

The initial stage of the synthesis focuses on the preparation of the key alcohol intermediate. A robust method involves a Wittig-Horner reaction on 4-formyl-3,5-dimethylisoxazole to introduce the two-carbon chain, followed by reduction of the resulting α,β-unsaturated ester.

Step 1.1: Wittig-Horner Reaction to form Ethyl 3-(3,5-dimethylisoxazol-4-yl)acrylate

The Wittig-Horner reaction is a reliable method for the stereoselective synthesis of alkenes. In this step, the ylide generated from triethyl phosphonoacetate reacts with 4-formyl-3,5-dimethylisoxazole to yield the corresponding α,β-unsaturated ester. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of 4-formyl-3,5-dimethylisoxazole (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3-(3,5-dimethylisoxazol-4-yl)acrylate.

Step 1.2: Reduction to 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole

The reduction of the α,β-unsaturated ester can be achieved using a variety of reducing agents. A common and effective method is the use of lithium aluminum hydride (LAH), which will reduce the ester to the primary alcohol.

Protocol:

  • To a stirred solution of ethyl 3-(3,5-dimethylisoxazol-4-yl)acrylate (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of lithium aluminum hydride (2.0 equivalents) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(2-hydroxyethyl)-3,5-dimethylisoxazole.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) if necessary.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm)
4-Formyl-3,5-dimethylisoxazoleC₆H₇NO₂125.13~10.2 (s, 1H, CHO), ~2.6 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃)~185 (CHO), ~170 (C=N), ~160 (C-O), ~115 (C4), ~12 (CH₃), ~10 (CH₃)
Ethyl 3-(3,5-dimethylisoxazol-4-yl)acrylateC₁₀H₁₃NO₃195.21~7.5 (d, 1H, =CH), ~6.0 (d, 1H, =CH), ~4.2 (q, 2H, OCH₂), ~2.5 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃), ~1.3 (t, 3H, CH₃)~166 (C=O), ~168 (C=N), ~160 (C-O), ~140 (=CH), ~120 (=CH), ~110 (C4), ~60 (OCH₂), ~14 (CH₃), ~12 (CH₃), ~10 (CH₃)
4-(2-Hydroxyethyl)-3,5-dimethylisoxazoleC₇H₁₁NO₂141.17~3.8 (t, 2H, CH₂OH), ~2.7 (t, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃)~168 (C=N), ~160 (C-O), ~115 (C4), ~60 (CH₂OH), ~30 (CH₂), ~11 (CH₃), ~9 (CH₃)

Part 2: Chlorination of 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole

The conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, as the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous and can be easily removed.[1]

Mechanism of Chlorination with Thionyl Chloride:

The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion in an Sₙ2 fashion.[2] The use of a base like pyridine can facilitate the reaction by neutralizing the HCl generated.

Chlorination_Mechanism cluster_0 Chlorination Mechanism Alcohol R-CH₂-OH Chlorosulfite R-CH₂-O-S(O)Cl Alcohol->Chlorosulfite + SOCl₂ SOCl2 SOCl₂ Product R-CH₂-Cl Chlorosulfite->Product + Cl⁻ (Sₙ2) Byproducts SO₂ + HCl Chlorosulfite->Byproducts Chloride_ion Cl⁻

Caption: Simplified mechanism of alcohol chlorination with thionyl chloride.

Protocol:

  • To a stirred solution of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add thionyl chloride (1.5 equivalents) dropwise.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-(2-chloroethyl)-3,5-dimethylisoxazole can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield the pure product.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm)
4-(2-Chloroethyl)-3,5-dimethylisoxazoleC₇H₁₀ClNO159.61~3.7 (t, 2H, CH₂Cl), ~3.0 (t, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃)~168 (C=N), ~160 (C-O), ~114 (C4), ~43 (CH₂Cl), ~34 (CH₂), ~11 (CH₃), ~9 (CH₃)

Safety and Handling

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Lithium Aluminum Hydride (LAH): Flammable solid, reacts violently with water. Handle under an inert atmosphere and perform quenching procedures with extreme caution at low temperatures.

  • Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts with water to produce toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents (THF, DCM, Ethyl Acetate, Hexanes): Flammable liquids. Handle in a well-ventilated area away from ignition sources.

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of 4-(2-Chloroethyl)-3,5-dimethylisoxazole. By following the outlined protocols, researchers and drug development professionals can efficiently synthesize this valuable building block for further chemical exploration and the development of novel therapeutic agents. The provided mechanistic insights and characterization data serve to ensure the successful and reproducible execution of this synthetic sequence.

References

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Hyperconjugation. Reaction of a primary alcohol with thionyl chloride, SOCl2. [Link]

  • ReactionWeb.io. Alcohol + SOCl₂. [Link]

  • Chemistry Steps. Dehydration of Alcohols Using POCl3. [Link]

  • Yufeng. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [Link]

  • Chemistry LibreTexts. Reactions of Alcohols with Thionyl Chloride. [Link]

  • Chemguide. Replacing the -OH group in alcohols by a halogen. [Link]

  • A-Level Chemistry. Halogenalkanes from Alcohols | Preparation, Reagents & Mechanisms (OCR & Edexcel A-Level Chemistry). [Link]

Sources

Exploratory

4-(2-Chloroethyl)-3,5-dimethylisoxazole CAS number 19788-37-5

Technical Whitepaper: Mechanistic Utility and Synthetic Applications of CAS 19788-37-5 in Drug Discovery Executive Summary & Nomenclature Clarification In the highly exact field of synthetic organic chemistry, precision...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Mechanistic Utility and Synthetic Applications of CAS 19788-37-5 in Drug Discovery

Executive Summary & Nomenclature Clarification

In the highly exact field of synthetic organic chemistry, precision in nomenclature is paramount. While the title of this inquiry references the ethyl homologue 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5), the definitive Chemical Abstracts Service (CAS) registry number 19788-37-5 corresponds to its highly reactive, structurally homologous precursor: 4-(Chloromethyl)-3,5-dimethylisoxazole .

Because CAS registry numbers serve as the immutable standard for chemical identification, this technical guide focuses entirely on the chloromethyl derivative (CAS 19788-37-5). As a Senior Application Scientist, I have structured this guide to detail the compound's physicochemical profile, its critical role as an electrophilic building block in asymmetric annulation, and its specific utility in synthesizing P2X7 receptor antagonists for neuroinflammatory drug development.

Physicochemical Profiling

Understanding the physical properties of 4-(Chloromethyl)-3,5-dimethylisoxazole is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal control during synthesis[1].

Table 1: Physicochemical Properties of CAS 19788-37-5

PropertyValueCausality / Impact on Handling
IUPAC Name 4-(Chloromethyl)-3,5-dimethylisoxazoleIsoxazole ring withdraws electron density, increasing benzylic electrophilicity.
Molecular Formula C₆H₈ClNOLow molecular weight (145.59 g/mol ) ensures high atom economy in coupling.
Boiling Point 87–88 °C at 8 mmHgRequires vacuum distillation for purification; prone to thermal degradation at standard pressure.
Density 1.173 g/mL at 25 °CDenser than water; impacts phase separation in aqueous workups.
Refractive Index n20/D 1.486Useful for rapid purity verification via refractometry.
Storage Conditions 2–8 °C (Refrigerated)Prevents spontaneous dimerization or degradation of the reactive chloromethyl group.

Mechanistic Utility in Drug Discovery

Synthesis of P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammatory diseases such as Alzheimer's and chronic neuropathic pain[2]. Activation of P2X7 by high concentrations of extracellular ATP triggers potassium efflux, which subsequently activates the NLRP3 inflammasome, leading to the release of the pro-inflammatory cytokine IL-1β.

CAS 19788-37-5 is utilized as a critical intermediate to synthesize heterocyclic P2X7 antagonists. By acting as a potent alkylating agent, the chloromethyl group allows for the attachment of the 3,5-dimethylisoxazole pharmacophore to complex amine or amide cores. This isoxazole moiety improves the lipophilicity and blood-brain barrier (BBB) penetration of the resulting antagonist, effectively blocking the P2X7 pore and halting the neuroinflammatory cascade[2][3].

Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ion K+ Efflux / Ca2+ Influx P2X7->Ion Pore Opening Antag Isoxazole Antagonist (Derived from 19788-37-5) Antag->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Ion->NLRP3 Triggers IL1B IL-1u03B2 Release (Neuroinflammation) NLRP3->IL1B Cleavage & Secretion

Mechanism of P2X7 receptor antagonism by isoxazole derivatives in neuroinflammation.

Asymmetric Isoxazole Annulation

Beyond medicinal chemistry, CAS 19788-37-5 is a staple in complex total synthesis. It participates in asymmetric isoxazole annulation reactions used to construct cyclohexenones—key structural motifs in steroids, terpenes, and alkaloids[4]. In this mechanism, the chloromethyl group first alkylates a chiral enolate. Subsequently, the isoxazole ring is reductively cleaved (typically via catalytic hydrogenation or molybdenum hexacarbonyl) to unmask a hidden β-diketone or enone, which then undergoes an intramolecular aldol condensation to form the final cyclic system.

Experimental Protocol: Self-Validating Sₙ2 Alkylation

To ensure scientific integrity and reproducible yields, the following protocol outlines the Sₙ2 alkylation of a secondary amine core using CAS 19788-37-5. This methodology is designed as a self-validating system, incorporating In-Process Controls (IPCs) to verify causality and reaction progress.

Reagents Required:

  • Nucleophilic Core (e.g., secondary amine heterocycle) (1.0 eq)

  • 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Solvent & Nucleophile Preparation: Dissolve the nucleophilic core in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent. It solvates the cations of the base but leaves the nucleophile "naked" and highly reactive, significantly accelerating the Sₙ2 mechanism.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during alkylation, preventing the protonation (and subsequent deactivation) of the nucleophilic amine without interfering with the electrophile.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Add CAS 19788-37-5 (1.1 eq) dropwise over 15 minutes.

    • Causality: The chloromethyl group is highly reactive. Dropwise addition at 0 °C prevents exothermic runaway and minimizes side reactions, such as the dimerization of the isoxazole or elimination pathways.

  • Reaction Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

    • Self-Validating IPC: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the mass peak corresponding to the starting amine is consumed, and the product mass[M + 110 (isoxazole core)] becomes the dominant signal.

  • Quench and Workup: Quench the reaction with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Nuc Nucleophilic Core (e.g., Amine) Reaction SN2 Alkylation (0°C u2192 RT) Nuc->Reaction Base Base (DIPEA) + DMF Solvent Base->Reaction Reagent CAS 19788-37-5 (Electrophile) Reagent->Reaction Product Isoxazole-Appended Intermediate Reaction->Product IPC: LC-MS Verification

Workflow for SN2 alkylation using CAS 19788-37-5 to generate isoxazole intermediates.

Safety and Handling (GHS Standards)

As an alkylating agent, CAS 19788-37-5 must be handled with strict adherence to safety protocols:

  • Hazards: Classified as Acute Tox. 4 (Oral, Dermal, Inhalation) and a severe Skin/Eye Irritant (H315, H319).

  • PPE Requirements: Must be handled inside a certified chemical fume hood using nitrile gloves, safety goggles, and a type ABEK respirator filter if aerosolization is a risk.

  • Storage: Store at 2–8 °C in a tightly closed container, away from strong oxidizing agents and strong bases.

References

  • Google Patents. "EP3398941A1 - Heterocyclic P2X7 antagonists." European Patent Office.
  • PureSynth. "4-(Chloromethyl)-35-Dimethylisoxazole 95.0%(GC) Product Specifications." PureSynth GmbH. Available at: [Link]

Sources

Foundational

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure."[1] This distinction arises from its unique physicochemical properties, including its ability to engage in hydrogen bonding and its stable, aromatic nature, which allow for a wide range of structural modifications.[1][2] These modifications can fine-tune a derivative's pharmacokinetic and pharmacodynamic profiles, leading to enhanced potency and reduced toxicity.[1] Consequently, the isoxazole moiety is integral to numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib, the antirheumatic agent Leflunomide, and the antibiotic Sulfamethoxazole, highlighting its therapeutic versatility.[1][2][3] This guide provides a comprehensive exploration of the multifaceted biological activities of isoxazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, grounded in mechanistic insights and validated experimental protocols.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have emerged as promising anticancer agents, demonstrating the ability to interfere with various biological pathways essential for tumor growth, proliferation, and survival. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like protein kinases and topoisomerases to the induction of programmed cell death (apoptosis) and disruption of tubulin polymerization.[4][5]

Mechanisms of Action
  • Kinase Inhibition: Many isoxazole derivatives function as small molecule inhibitors (SMIs) of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][4] By blocking the activity of kinases in pathways like PI3K/Akt and MAPK/ERK, these compounds can halt the uncontrolled cell proliferation that characterizes cancer.[7]

  • Induction of Apoptosis: A key strategy in cancer therapy is to trigger apoptosis in malignant cells. Isoxazole derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[4][5] For instance, certain indole-linked isoxazoles have demonstrated significant apoptotic activity, particularly when the phenyl ring of the isoxazole contains electron-withdrawing groups like -F or -CF3.[4]

  • Enzyme Inhibition: Other targeted mechanisms include the inhibition of enzymes like thymidylate synthase and aromatase, which are vital for nucleotide synthesis and hormone production in certain cancers, respectively.[4][5]

Quantitative Anticancer Activity Data

The in vitro efficacy of isoxazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 138 MCF-7 (Breast)5.51[8]
Compound 137 MCF-7 (Breast)7.72[8]
Compound 4b HepG2 (Liver)6.38[7]
Compound 4b MCF-7 (Breast)8.21[7]
Compound 10a DU145 (Prostate)0.96[7]
Compound 40 MCF-7 (Breast)3.97[7]
Dihydropyrazole 45 A549 (Lung)2 ± 1[9]
Dihydropyrazole 39 A549 (Lung)4 ± 1[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic activity of a compound by measuring the metabolic activity of cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only).[7]

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.[7]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals will become visible.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Visualization: Anticancer Drug Discovery Workflow

cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In-Vivo Evaluation a Synthesis of Isoxazole Derivatives b In-Vitro Cytotoxicity Screening (e.g., MTT Assay) a->b d Mechanism of Action (e.g., Kinase Assay, Apoptosis) c Hit Identification (IC50 < 10 µM) b->c c->d e Signaling Pathway Analysis (e.g., Western Blot) d->e f Animal Model of Cancer (e.g., Xenograft) e->f g Efficacy & Toxicity Assessment f->g h Lead Optimization g->h

Caption: A generalized workflow for the discovery and development of isoxazole-based anticancer agents.

Antimicrobial Activity: A Broad-Spectrum Defense

Isoxazole-containing compounds have a rich history as antimicrobial agents, with their activity spanning a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10][11] The antimicrobial efficacy is highly dependent on the substitution patterns on the isoxazole ring.[1]

Structure-Activity Relationship (SAR)

Studies have shown that the presence of specific functional groups can significantly enhance antibacterial activity.[1] For instance, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring have been shown to boost potency.[1] The α,β-unsaturated carbonyl system found in chalcones, which are common precursors to isoxazoles, also contributes significantly to their biological activity.[10]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary metric used to determine the in vitro potency of an antimicrobial agent. It represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 28 S. aureus (Gram +)1[9]
Compound 28 E. coli (Gram -)1[9]
Compound 46 C. albicans (Fungus)2[9]
Compound 18a S. pyogenes (Gram +)0.50[12]
Compound 18a/18b S. pneumoniae (Gram +)0.13[12]
TPI-2, TPI-5, TPI-14 Various Bacteria & FungiMost Active in Series[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the MIC of isoxazole derivatives against bacterial and fungal strains.

Principle: This method tests the ability of a compound to inhibit microbial growth in a liquid nutrient broth. The lowest concentration showing no turbidity (cloudiness) after incubation is recorded as the MIC.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) from a fresh culture, adjusting its density to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Nutrient Broth).[7][10]

  • Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the isoxazole derivative in the broth. The final volume in each well should be 100 µL.[7]

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.[7]

  • Controls: Include a positive control well (inoculum without compound) to ensure microbial growth and a negative/sterility control well (broth only) to check for contamination.[7]

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for fungi.[7]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory and Neuroprotective Activities

Beyond their roles in fighting cancer and microbes, isoxazole derivatives exhibit significant potential in modulating inflammation and protecting the nervous system.[13][14]

Anti-inflammatory Effects

The anti-inflammatory action of many isoxazoles is linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[13] Some derivatives also act by suppressing the production of pro-inflammatory cytokines like TNF-α or by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][15]

Quantitative Data: The in vivo anti-inflammatory activity is often measured using the carrageenan-induced paw edema model in rats, where the percentage of edema inhibition reflects the compound's efficacy.[16][17]

Compound IDEdema Inhibition (3h post-carrageenan)Reference
Compound 5b 76.71%[17]
Compound 5c 75.56%[17]
Compound 5d 72.32%[17]
Diclofenac Sodium (Std.) 73.62%[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats (180-220 g) and allow them to acclimate to laboratory conditions. Fast the animals overnight before the experiment with free access to water.[18]

  • Grouping: Divide the rats into groups: a vehicle control group, a standard drug group (e.g., Diclofenac Sodium, 10 mg/kg), and test groups for different doses of the isoxazole derivatives.[18]

  • Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.[18]

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.[18]

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the left hind paw to induce localized edema.[16][18]

  • Paw Volume Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each test group compared to the control group at each time point.

Neuroprotective Effects

Emerging research indicates that isoxazole derivatives can offer protection against neurodegeneration and neuroinflammation.[14][19] Certain derivatives have been shown to attenuate memory impairment in models of ethanol-induced neurodegeneration by reducing oxidative stress and reversing the hyperactivation of inflammatory markers like NLRP3.[14] This suggests their potential application in treating neurological disorders such as Alzheimer's and Parkinson's disease.[12]

Visualization: NF-κB Signaling Pathway Inhibition

cluster_cytoplasm Cytoplasm cluster_inactive Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Degrades & Releases NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_complex->Nucleus Translocates Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Transcription->Cytokines Isoxazole Isoxazole Derivatives Isoxazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives, a key anti-inflammatory mechanism.

Conclusion and Future Directions

The isoxazole scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery.[2][20] Derivatives built upon this heterocycle exhibit a broad and potent range of biological activities, including well-documented anticancer, antimicrobial, and anti-inflammatory effects, with emerging evidence for neuroprotective potential.[1][2][21] The ability to readily modify the isoxazole structure allows for the optimization of activity against specific biological targets.[1] Future research will likely focus on developing multi-targeted therapies, where a single isoxazole derivative can modulate several disease pathways simultaneously, and on applying green chemistry principles to their synthesis to create more sustainable and efficient production methods.[2][22] The continued exploration of this privileged scaffold promises to yield novel and effective therapeutic agents to address unmet medical needs.[2][21]

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Vertex AI Search.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. Retrieved March 10, 2026, from [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES - EIJST. (2016, April 3). European International Journal of Science and Technology. Retrieved March 10, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review - Engineered Science Publisher. (2023, December 11). Engineered Science. Retrieved March 10, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023, June 14). Taylor & Francis Online. Retrieved March 10, 2026, from [Link]

  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects - Research Trend. (2023, May 15). Research Trend. Retrieved March 10, 2026, from [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. (n.d.). Scholars Research Library. Retrieved March 10, 2026, from [Link]

  • Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration - PubMed. (2025, June 24). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (n.d.). Bentham Science. Retrieved March 10, 2026, from [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Recent Progress in the Synthesis of Isoxazoles - Bentham Science Publishers. (2021, December 1). Bentham Science. Retrieved March 10, 2026, from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (2021, October 5). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC. (2024, November 15). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved March 10, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Isoxazole derivatives showing antioxidant activity - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

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Exploratory

4-(2-Chloroethyl)-3,5-dimethylisoxazole reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 4-(2-Chloroethyl)-3,5-dimethylisoxazole For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity and Stability of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the chemical behavior of 4-(2-Chloroethyl)-3,5-dimethylisoxazole. This document delves into the nuanced reactivity of both the isoxazole core and the chloroethyl side chain, alongside a thorough examination of the compound's stability under various conditions. The insights herein are intended to empower chemists to leverage this versatile building block effectively and safely in the synthesis of novel molecules.

Introduction to a Versatile Heterocyclic Building Block

4-(2-Chloroethyl)-3,5-dimethylisoxazole, with CAS Number 79379-02-5, is a substituted isoxazole that has garnered interest as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its structure is characterized by a 3,5-dimethylisoxazole core, which provides a specific steric and electronic environment, and a 4-(2-chloroethyl) substituent that serves as a reactive handle for a variety of chemical transformations.[1] Understanding the interplay between the reactivity of the heterocyclic ring and the alkyl chloride side chain is paramount for its successful application in multi-step syntheses.

Table 1: Physicochemical Properties of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

PropertyValueSource
CAS Number 79379-02-5[1]
Molecular Formula C7H10ClNO[1]
Molecular Weight 159.62 g/mol [1]
Appearance Light yellow to brown clear liquid[2][3]
Boiling Point 87-88 °C at 8 mmHg[4]
Density 1.173 g/mL at 25 °C
Refractive Index n20/D 1.486
Storage 2-8°C, sealed in a dry place[5]

The Dual Nature of Reactivity: Isoxazole Core vs. Side Chain

The chemical behavior of 4-(2-Chloroethyl)-3,5-dimethylisoxazole is dictated by two primary reactive centers: the isoxazole ring itself and the terminal chlorine atom on the ethyl side chain. The strategic exploitation of one site over the other is a key consideration in synthetic design.

G cluster_molecule 4-(2-Chloroethyl)-3,5-dimethylisoxazole cluster_reactivity Key Reactive Sites mol Structure Image - to be replaced with actual image ring Isoxazole Ring (N-O Bond Cleavage, Ring Transformations) mol->ring Core Reactivity side_chain Chloroethyl Group (Nucleophilic Substitution, Elimination) mol->side_chain Side-Chain Reactivity

Caption: Dual reactivity centers of the target molecule.

Reactivity of the Isoxazole Ring

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.[6] This characteristic can be either a pitfall to be avoided or a strategic advantage for accessing different molecular scaffolds.

A common transformation of isoxazoles involves the reductive cleavage of the N-O bond. This reaction is a powerful tool for unmasking β-amino enones or γ-amino alcohols from the isoxazole precursor.[7][8] Several reagents are known to effect this transformation, each with its own scope and limitations.

  • Catalytic Hydrogenation : Reagents like Raney nickel and Palladium on carbon (Pd/C) are effective for the hydrogenolysis of the N-O bond.[6][7][9]

  • Metal-Mediated Reductions : A variety of metals and metal complexes can be employed, including:

    • Molybdenum hexacarbonyl [Mo(CO)6][7][8][10]

    • Iron carbonyls [Fe(CO)5 or Fe2(CO)9][8]

    • Samarium(II) iodide (SmI2)[7]

    • Titanium(III) chloride (TiCl3)[7]

The choice of reducing agent can be critical for achieving selectivity, especially in the presence of other reducible functional groups. For instance, copper/diamine catalysis has been shown to reductively cleave the N-O bond in fluoroalkylated isoxazoles while leaving other reducible groups like nitriles and nitro groups intact.[9]

G start 4-(2-Chloroethyl)-3,5-dimethylisoxazole reagents Reductive Reagents (e.g., Raney Ni, Mo(CO)6) start->reagents Reaction product β-Amino Enone Derivative reagents->product N-O Bond Cleavage

Caption: Reductive cleavage of the isoxazole N-O bond.

The isoxazole ring can also be susceptible to cleavage under strongly basic conditions.[6][11] Deprotonation at certain positions of the isoxazole ring can trigger a cascade of reactions leading to ring opening. For instance, deprotonation at the C3 position of an isoxazole can lead to the cleavage of the O-N bond.[12] While the 3 and 5 positions of the target molecule are substituted with methyl groups, strong bases could potentially lead to complex rearrangements or degradation, a factor that must be considered when planning reactions involving the chloroethyl side chain.

Reactivity of the 4-(2-Chloroethyl) Side Chain

The chloroethyl group at the 4-position is an electrophilic center, making it a prime target for nucleophilic attack. This is often the most synthetically useful feature of the molecule.

The chlorine atom can be readily displaced by a wide range of nucleophiles in a classic SN2 reaction. This allows for the introduction of diverse functionalities, making it a versatile intermediate for building molecular complexity.

Common Nucleophiles:

  • Amines (Primary and Secondary): To form the corresponding aminoethyl derivatives.

  • Alcohols/Alkoxides: To generate ethers.

  • Thiols/Thiolates: To produce thioethers.

  • Cyanide: For the introduction of a nitrile group, which can be further elaborated.

  • Azide: To form an azidoethyl derivative, a precursor for amines (via reduction) or triazoles (via cycloaddition).

The reaction conditions for these substitutions typically involve a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) and may be facilitated by the addition of a non-nucleophilic base to neutralize the generated HCl. The choice of conditions is crucial to avoid competing elimination reactions or reactions involving the isoxazole ring.

G start 4-(2-Chloroethyl)-3,5-dimethylisoxazole step1 Select Nucleophile (Nu:) (e.g., R2NH, RO-, RS-) start->step1 1. step2 Choose Solvent and Base (e.g., DMF, K2CO3) step1->step2 2. step3 Reaction at controlled temperature step2->step3 3. step4 Workup and Purification step3->step4 4. product 4-(2-Nu-ethyl)-3,5-dimethylisoxazole step4->product

Caption: Workflow for nucleophilic substitution on the side chain.

Stability Profile

The utility of a chemical intermediate is intrinsically linked to its stability. 4-(2-Chloroethyl)-3,5-dimethylisoxazole is a moderately stable compound but requires careful handling and storage to prevent degradation.

Chemical Stability
  • pH Sensitivity: As discussed, the isoxazole ring is susceptible to cleavage under strongly basic conditions.[6] Therefore, exposure to strong bases should be minimized or carefully controlled. The compound is generally more stable under neutral or mildly acidic conditions.

  • Reductants: Strong reducing agents, particularly those used for N-O bond cleavage, will lead to the decomposition of the isoxazole ring.[7][9]

  • Oxidants: The stability towards common oxidizing agents is not extensively documented in the provided search results, but care should be taken as the isoxazole ring system can be sensitive to oxidation.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond, so compatibility with metal catalysts should be considered on a case-by-case basis.[6][10]

Thermal and Photochemical Stability

The compound has a reported boiling point of 87-88 °C at 8 mmHg, indicating it can be purified by vacuum distillation.[4] However, prolonged heating at high temperatures may lead to decomposition. Some isoxazole derivatives are known to undergo photochemical rearrangement upon UV irradiation, so it is prudent to protect the compound from prolonged exposure to light.[6]

Handling and Storage

Based on its reactivity and stability profile, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[4][5]

  • Handling: Handle in a well-ventilated place, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as an irritant.[1][4] Avoid contact with skin and eyes.[4]

  • Incompatibilities: Avoid strong bases, strong reducing agents, and potentially strong oxidizing agents.

Synthesis Overview

The synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole is not explicitly detailed in the provided search results. However, the synthesis of the closely related 4-(chloromethyl)-3,5-dimethylisoxazole is described. This typically involves the chloromethylation of 3,5-dimethylisoxazole using reagents such as paraformaldehyde and hydrogen chloride, often in the presence of a Lewis acid like zinc chloride.[13] The synthesis of the chloroethyl derivative would likely follow a similar multi-step pathway, potentially starting from a precursor that can be converted to the 2-chloroethyl side chain. The availability of various synthetic routes to substituted isoxazoles, such as the reaction of 1,3-dicarbonyl compounds with hydroxylamine or 1,3-dipolar cycloadditions, provides a foundation for accessing such intermediates.[14][15]

Conclusion

4-(2-Chloroethyl)-3,5-dimethylisoxazole is a bifunctional molecule offering significant synthetic potential. Its utility lies in the selective manipulation of the reactive chloroethyl side chain for the introduction of a wide array of functional groups via nucleophilic substitution. However, researchers must remain cognizant of the inherent reactivity of the isoxazole ring, particularly its susceptibility to reductive and base-induced cleavage. By understanding this dual nature of its reactivity and adhering to appropriate handling and storage protocols, scientists can effectively harness the synthetic power of this versatile building block for the development of novel chemical entities.

References

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC. (2014, September 16). National Center for Biotechnology Information. [Link]

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. (2021, February 15). The Journal of Organic Chemistry. [Link]

  • Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF PAR. [Link]

  • Isoxazoles. XX. Base-induced Ring Cleavage Reactions of 2, 3, 4-Trisubstituted Isoxazolium Salts. J-Stage. [Link]

  • Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023, February 13). MDPI. [Link]

  • Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks. (2002, October 25). Organic Letters. [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. (2025, February 13). Chemical Society Reviews. [Link]

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. (2022, December 27). MDPI. [Link]

  • Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Medicinal Chemistry. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. [Link]

  • Isoxazole, 4-(chloromethyl)-3,5-dimethyl-. PubChem. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. [Link]

  • Synthesis of isoxazoles via electrophilic cyclization. (2005, November 10). Organic Letters. [Link]

Sources

Foundational

4-(2-Chloroethyl)-3,5-dimethylisoxazole: A Critical Synthon for Epigenetic Modulator Synthesis

Executive Summary In the landscape of modern medicinal chemistry and epigenetic drug discovery, the rational design of small molecules requires building blocks that offer both precise pharmacophoric properties and robust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and epigenetic drug discovery, the rational design of small molecules requires building blocks that offer both precise pharmacophoric properties and robust synthetic tractability. 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5) has emerged as a highly privileged intermediate. It serves as a bifunctional synthon: the 3,5-dimethylisoxazole core acts as a highly validated bioisostere for acetyl-lysine (KAc), while the 2-chloroethyl group provides a reactive, two-carbon spacer ideal for nucleophilic substitution (SN2)[1]. This in-depth technical guide explores the mechanistic causality of its reactivity, its role in Bromodomain and Extra-Terminal motif (BET) inhibitor design, and provides field-proven, self-validating protocols for its integration into advanced pharmacophores.

Chemical Profile & Mechanistic Causality

To utilize 4-(2-chloroethyl)-3,5-dimethylisoxazole effectively, researchers must understand the causality behind its structural components.

The 3,5-Dimethylisoxazole Core: The KAc Bioisostere

Epigenetic reader proteins, such as BRD4, recognize acetylated lysine residues on histone tails through a hydrophobic binding pocket containing a conserved asparagine residue (e.g., Asn140)[1]. The 3,5-dimethylisoxazole moiety is a near-perfect KAc mimic[2].

  • Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring act as hydrogen bond acceptors, mimicking the carbonyl oxygen of acetyl-lysine to form a critical hydrogen bond with the conserved asparagine and a structured water network[3].

  • Hydrophobic Packing: The methyl groups at the 3- and 5-positions mimic the aliphatic chain of lysine, perfectly filling the hydrophobic cavity of the bromodomain pocket[2].

The 2-Chloroethyl Handle: The Alkylating Spacer

The 2-chloroethyl group at the 4-position is not arbitrary. It serves two critical functions:

  • Spatial Bridging: The two-carbon aliphatic chain provides the exact spatial distance and flexibility required to bridge the deep KAc-binding pocket and the solvent-exposed WPF (Trp-Pro-Phe) shelf of the bromodomain[2].

  • Electrophilic Reactivity: As a primary alkyl chloride, it is highly susceptible to SN2 nucleophilic attack. This allows for the modular attachment of the KAc mimic to a vast array of proprietary scaffolds (amines, phenols, and thiols) to build bivalent or highly selective inhibitors[3].

BET Bromodomain Inhibition Pathway

The integration of the 3,5-dimethylisoxazole synthon into a drug scaffold directly disrupts oncogenic transcription. By outcompeting native acetylated histones for the BRD4 binding pocket, these molecules displace the reader protein from chromatin, leading to the downregulation of critical oncogenes like c-MYC[3].

BRD4_Pathway Histone Acetylated Histone (KAc) BRD4 BRD4 Bromodomain (Reader Protein) Histone->BRD4 Binds to Kac Pocket Transcription Oncogene Transcription (e.g., c-MYC) BRD4->Transcription Activates Disruption Chromatin Displacement & Apoptosis Transcription->Disruption Downregulation Inhibitor 3,5-Dimethylisoxazole Inhibitor Inhibitor->BRD4 Competitive Binding (KAc Bioisostere) Inhibitor->Transcription Blocks

Mechanism of BRD4 inhibition via 3,5-dimethylisoxazole Kac displacement.

Synthetic Methodologies: Self-Validating Protocol

The following protocol details the SN2 alkylation of a secondary amine scaffold using 4-(2-chloroethyl)-3,5-dimethylisoxazole. This methodology employs an in situ Finkelstein reaction to maximize yield and acts as a self-validating system.

Step-by-Step Alkylation Protocol
  • Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine nucleophile (1.0 equiv) and 4-(2-chloroethyl)-3,5-dimethylisoxazole (1.2 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Base and Catalyst Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.5 equiv) to scavenge the generated acid. Add Potassium Iodide (KI, 0.2 equiv) as a catalyst.

    • Causality Insight: The primary chloride is a moderate electrophile. KI facilitates an in situ Finkelstein exchange, converting the alkyl chloride to a highly reactive alkyl iodide.

  • Reaction Execution: Heat the suspension to 80°C under reflux for 16 hours.

    • Self-Validation Checkpoint: The generation of insoluble Potassium Chloride (KCl) will cause a noticeable change in the suspension's appearance, visually confirming the Finkelstein activation.

  • Workup & Extraction: Cool the reaction to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Analytical Validation: Analyze the crude mixture via LC-MS.

    • Self-Validation Checkpoint: Successful covalent attachment is confirmed by a precise mass shift of +123.07 Da (representing the addition of the C7H9NO moiety minus the displaced halogen) relative to the starting amine.

Alkylation_Workflow Step1 1. Reagent Preparation Synthon + Nucleophile + K2CO3 + KI Catalyst in MeCN Step2 2. In Situ Finkelstein Chloride to Iodide Exchange (Enhances Electrophilicity) Step1->Step2 Step3 3. SN2 Alkylation Heating at 80°C for 16h Step2->Step3 Step4 4. Workup & Extraction Aqueous Wash / EtOAc Extraction Step3->Step4 Step5 5. Analytical Validation LC-MS (+123.07 Da Shift) & NMR Purity Check Step4->Step5

Step-by-step SN2 alkylation workflow with in situ Finkelstein activation.

Quantitative Data & Reaction Optimization

The reactivity of 4-(2-chloroethyl)-3,5-dimethylisoxazole varies depending on the nature of the nucleophile. The table below summarizes optimized conditions for various functional groups to ensure maximum synthetic efficiency.

Nucleophile TypeRecommended SolventBaseAdditive / CatalystTemp / TimeTypical Yield (%)
Secondary Amine (e.g., Piperazine)MeCNK2CO3 (2.5 eq)KI (0.2 eq)80°C / 16h75 - 85%
Primary Amine (e.g., Aniline deriv.)DMFDIPEA (3.0 eq)NaI (0.5 eq)90°C / 24h60 - 70%
Phenol (Oxygen nucleophile)AcetoneCs2CO3 (2.0 eq)None60°C / 12h80 - 90%
Thiol (Sulfur nucleophile)THFEt3N (1.5 eq)None25°C / 4h> 90%

Note: Thiol nucleophiles are highly polarizable and do not require Finkelstein activation, reacting rapidly at room temperature.

References

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer Source: National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

The Isoxazole Core: A Journey from Discovery to Modern Drug Design

Abstract The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1] Its distinct electronic properties and versatile synthetic access...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1] Its distinct electronic properties and versatile synthetic accessibility have cemented its status as a privileged scaffold in a wide array of therapeutic agents.[1][2] This technical guide navigates the seminal discovery of isoxazole compounds, charting their history from initial synthesis to their pivotal role as a critical pharmacophore in contemporary drug development. We will delve into the foundational experimental protocols, present key quantitative data, and visualize the logical relationships that are fundamental to its synthesis and application.

The Dawn of Isoxazole Chemistry: Discovery and Early History

The story of the isoxazole ring begins in the late 19th and early 20th centuries, with German chemist Ludwig Claisen as a central figure. While he first identified the cyclic structure of a substituted isoxazole in 1888, the first synthesis of the parent isoxazole compound is credited to Claisen in 1903.[1][3] He achieved this milestone through the oximation of propargylaldehyde acetal.[3][4] The name "isoxazole" was put forth by Hantszch to distinguish it from its isomer, oxazole, which had been discovered earlier.[1][5]

Early synthetic explorations were primarily characterized by two robust and versatile methodologies that remain fundamental today: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides.[1][6] These foundational discoveries laid the chemical groundwork, but the therapeutic potential of isoxazoles began to be unlocked with the rise of sulfa drugs. Sulfisoxazole, an antibacterial agent, was one of the first commercially successful drugs to feature the isoxazole ring, showcasing its value as a bioisostere and a modulator of physicochemical properties.[1] This marked a new era for the isoxazole scaffold, transitioning it from a subject of academic curiosity to a key building block in the pharmaceutical industry.[1]

Evolution of Synthetic Methodologies

The construction of the isoxazole ring has been achieved through numerous synthetic routes. The two classical and most historically significant methods are detailed below.

Synthesis from 1,3-Dicarbonyl Compounds

This method, rooted in Claisen's early work, involves the condensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with hydroxylamine. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbons, followed by cyclization and dehydration to form the aromatic isoxazole ring. The pH of the reaction medium can be critical in determining the final product, with different conditions favoring different isomers.[7]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dicarbonyl Condensation

  • Materials:

    • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

    • Hydroxylamine hydrochloride (1 mmol)

    • Deionized Water (5 mL)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

    • Silica Gel for column chromatography

  • Procedure:

    • To a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).[1]

    • Stir the resulting mixture at room temperature.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.[1]

1,3-Dipolar Cycloaddition: The Huisgen Reaction

A significant leap in isoxazole synthesis came with the work of Rolf Huisgen in the 1960s on 1,3-dipolar cycloadditions.[8][9] This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring.[6][10] This method is highly versatile, allowing for the synthesis of a wide variety of substituted isoxazoles with high regioselectivity.[4][8] The reaction is a concerted, pericyclic shift involving the 4 π-electrons of the dipole and the 2 π-electrons of the dipolarophile.[11]

The in-situ generation of nitrile oxides from aldoximes using mild oxidizing agents has made this method particularly attractive and is widely used in modern organic synthesis.[10]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Overall Reaction Aldoxime R-CH=NOH (Aldoxime) Oxidant [Oxidizing Agent] e.g., NCS, DIB Aldoxime->Oxidant - H₂O, - Cl⁻ NitrileOxide [R-C≡N⁺-O⁻] (Nitrile Oxide) Oxidant->NitrileOxide TransitionState [Transition State] NitrileOxide->TransitionState Alkyne R'C≡CR'' (Alkyne) Alkyne->TransitionState Isoxazole Substituted Isoxazole TransitionState->Isoxazole Aldoxime_overall Aldoxime Isoxazole_overall Isoxazole Aldoxime_overall->Isoxazole_overall + Alkyne, [O] Alkyne_overall Alkyne

Caption: Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a constituent of numerous approved drugs, spanning a wide range of therapeutic areas.[1][6] Its presence can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[1][5] The ring system is often used as a bioisosteric replacement for other functional groups, such as phenyl or amide groups, to improve properties like solubility, oral bioavailability, and metabolic stability.

The diverse biological activities exhibited by isoxazole derivatives include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][12]

Drug NameTherapeutic AreaRole of Isoxazole Ring
Sulfamethoxazole AntibacterialPart of the core sulfonamide structure, essential for antibacterial activity.[10]
Dicloxacillin/Cloxacillin Antibiotic (β-lactam)The bulky isoxazolyl group provides steric hindrance, protecting the β-lactam ring from enzymatic degradation by β-lactamases.[6]
Valdecoxib Anti-inflammatory (COX-2 Inhibitor)The isoxazole ring is a key component of the diarylheterocycle structure responsible for selective COX-2 inhibition.[3][6]
Leflunomide ImmunosuppressantThe isoxazole ring is crucial for its activity; it undergoes ring-opening in vivo to form the active metabolite.[6][10]
Danazol Endocrine AgentThe fused isoxazole ring contributes to its androgenic and antiestrogenic properties.[6]

Case Study: Valdecoxib and COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors, like Valdecoxib, highlights the strategic use of the isoxazole scaffold. The larger active site of the COX-2 enzyme compared to COX-1 allows for the accommodation of bulkier ligands.[3] The diaryl-substituted isoxazole structure of Valdecoxib was designed to fit into this larger pocket, leading to selective inhibition and a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors.[3]

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Aggregation) PGH2->Prostaglandins_GI Prostaglandins_Inflam Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_Inflam Valdecoxib Valdecoxib (Isoxazole-based drug) Valdecoxib->COX2 Selective Inhibition

Caption: Valdecoxib's Selective Inhibition of the COX-2 Pathway.

Modern Frontiers and Future Perspectives

Research into isoxazole chemistry continues to evolve. Modern synthetic efforts focus on developing more efficient, regioselective, and environmentally friendly methods, including transition-metal-catalyzed reactions and green chemistry approaches.[4][12] The exploration of isoxazole derivatives in drug discovery remains a vibrant field, with ongoing efforts to develop novel therapeutics for cancer, neurodegenerative disorders, and infectious diseases.[12] The unique electronic and steric properties of the isoxazole ring ensure its continued importance as a versatile scaffold in the design of future medicines.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Construction of Isoxazole ring: An Overview. Research Square. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Publications. [Link]

  • ChemInform Abstract: ISOXAZOLE CHEMISTRY SINCE 1963. R Discovery. [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Isoxazole. Wikipedia. [Link]

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers. [Link]

  • Claisen Isoxazole Synthesis Mechanism. YouTube. [Link]

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Foundational

An In-depth Technical Guide to the Physical Properties of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the known and predicted phy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the isoxazole derivative, 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS No. 79379-02-5). While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, including its molecular and structural characteristics, and provides a framework for the experimental determination of its key physical properties. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug development, and materials science who are interested in the potential applications of this compound. A critical distinction is made between the target compound and its structural isomer, 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS No. 19788-37-5), to prevent data misattribution.

Introduction: The Significance of Isoxazole Derivatives

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its contribution to the biological activity and favorable physicochemical properties of a wide range of therapeutic agents.[1][2] The unique electronic and structural features of the isoxazole nucleus allow it to serve as a versatile building block in the design of novel compounds targeting diverse biological pathways.[3] Understanding the physical properties of substituted isoxazoles, such as 4-(2-Chloroethyl)-3,5-dimethylisoxazole, is a critical prerequisite for its development in applications ranging from pharmaceutical intermediates to advanced materials.

This guide focuses specifically on 4-(2-Chloroethyl)-3,5-dimethylisoxazole, a compound with potential for further chemical modification and exploration of its bioactivity.

Molecular and Structural Characteristics

A fundamental understanding of a molecule's structure is paramount to predicting and interpreting its physical properties.

Chemical Structure

The chemical structure of 4-(2-Chloroethyl)-3,5-dimethylisoxazole is characterized by a central 3,5-dimethylisoxazole ring substituted at the 4-position with a 2-chloroethyl group.

Caption: 2D Chemical Structure of 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

Molecular Formula and Weight

The fundamental molecular identifiers for 4-(2-Chloroethyl)-3,5-dimethylisoxazole are summarized in the table below.

PropertyValueSource(s)
CAS Number 79379-02-5[4][5]
Molecular Formula C₇H₁₀ClNO[4][5][6][7]
Molecular Weight 159.61 g/mol [4][6][7]
159.62 g/mol [5]

Tabulated Physical Properties

PropertyValueSource(s)
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available
Calculated LogP 2.07274[4]
Physical Form Not specified

Note on Isomeric Confusion: It is imperative to distinguish 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5) from its isomer, 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5). The latter has more readily available physical property data, but these values are not interchangeable.

Health and Safety Information

Based on available safety data sheets, 4-(2-Chloroethyl)-3,5-dimethylisoxazole is classified as an irritant.[5] It may cause an allergic skin reaction and serious eye irritation.[5]

Handling and Storage:

  • Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry place in a tightly sealed container.[4] Recommended storage temperature is typically 2-8°C.[4]

Proposed Experimental Protocols for Property Determination

For researchers requiring precise physical property data, the following standard experimental methodologies are recommended.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small, dry sample of crystalline 4-(2-Chloroethyl)-3,5-dimethylisoxazole is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The sample is heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

  • Rationale: A sharp melting range typically indicates a high degree of purity.

G cluster_workflow Melting Point Determination Workflow A Sample Preparation (Dry, Crystalline) B Packing into Capillary Tube A->B C Placement in Melting Point Apparatus B->C D Controlled Heating and Observation C->D E Record Melting Range D->E

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

The boiling point provides insight into the volatility of the compound.

Methodology:

  • Apparatus: A micro-boiling point apparatus or distillation setup is suitable.

  • Procedure: A small amount of the liquid sample is heated. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For greater accuracy, boiling point can be determined under reduced pressure.

  • Rationale: The boiling point is a characteristic physical constant that can be used for identification and assessment of purity.

Determination of Density

Density is a fundamental physical property useful in various calculations and quality control.

Methodology:

  • Apparatus: A pycnometer or a digital density meter.

  • Procedure: The mass of a known volume of the substance is accurately measured at a specific temperature.

  • Calculation: Density is calculated as mass divided by volume.

  • Rationale: Provides a simple and accurate method for determining a key physical characteristic.

Determination of Solubility

Solubility data is critical for applications in drug formulation and reaction chemistry.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: A known amount of 4-(2-Chloroethyl)-3,5-dimethylisoxazole is added incrementally to a known volume of the solvent at a constant temperature with agitation until saturation is reached.

  • Quantification: The concentration of the dissolved solute can be determined by techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

  • Rationale: To establish a qualitative and quantitative solubility profile.

G cluster_workflow Solubility Determination Workflow A Select Solvents (Varying Polarity) B Incremental Addition of Solute to Solvent A->B C Agitation at Constant Temperature B->C D Achieve Saturation C->D E Quantify Dissolved Solute (e.g., UV-Vis) D->E

Caption: Workflow for Solubility Determination.

Synthesis and Further Applications

While a detailed synthesis protocol for 4-(2-Chloroethyl)-3,5-dimethylisoxazole is not extensively documented, the synthesis of isoxazole derivatives is well-established.[9] Common synthetic routes include the reaction of 1,3-dicarbonyl compounds with hydroxylamine or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[10]

The presence of a reactive chloroethyl group suggests that 4-(2-Chloroethyl)-3,5-dimethylisoxazole is a valuable intermediate for the synthesis of more complex molecules with potential applications in:

  • Pharmaceutical Development: As a scaffold for the synthesis of novel drug candidates.

  • Agrochemicals: As a building block for new pesticides and herbicides.

  • Materials Science: For the creation of specialty polymers and functional materials.

Conclusion

This technical guide has consolidated the available information on the physical properties of 4-(2-Chloroethyl)-3,5-dimethylisoxazole. While there is a clear need for further experimental investigation to fully characterize this compound, this document provides a solid foundation for researchers. The proposed experimental workflows offer a clear path for obtaining the necessary data to enable the full exploitation of this promising isoxazole derivative in various scientific and industrial fields.

References

  • Amerigo Scientific. 4-(2-Chloroethyl)-3,5-dimethylisoxazole. [Link]

  • ResearchGate. The Physico‐Chemical Properties of Isoxazole and its Derivatives. [Link]

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • IJPPR. Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. [Link]

  • SIELC Technologies. Isoxazole, 4-(chloromethyl)-3,5-dimethyl-. [Link]

  • PMC. Isoxazole Derivatives as Regulators of Immune Functions. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. [Link]

  • MDPI. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. [Link]

  • ResearchGate. Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. [Link]

  • The Royal Society of Chemistry. Synthesis. [Link]

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Exploratory

4-(2-Chloroethyl)-3,5-dimethylisoxazole safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 4-(2-Chloroethyl)-3,5-dimethylisoxazole Introduction: Acknowledging the Reactive Potential 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS No. 79379-02-5) is a heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Introduction: Acknowledging the Reactive Potential

4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS No. 79379-02-5) is a heterocyclic compound whose utility in synthetic chemistry, particularly in the development of novel pharmaceutical agents, is predicated on its reactive nature. The presence of a chloroethyl group on the isoxazole scaffold makes it a valuable intermediate for introducing the 3,5-dimethylisoxazole moiety into larger molecules. However, the very features that make it synthetically useful—the alkyl chloride and the isoxazole ring—also confer specific bio-reactive potential and associated hazards.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of standard protocols to provide a deeper understanding of why specific precautions are necessary. As a self-validating system of safety, every recommendation herein is grounded in the fundamental principles of chemical reactivity and toxicology. Our objective is to empower the researcher with the knowledge to not only follow procedures but to intelligently assess and mitigate risk in a dynamic research environment.

Hazard Identification and Comprehensive Risk Assessment

The primary axiom of laboratory safety is to treat all chemicals of unknown toxicity as hazardous.[1] For 4-(2-Chloroethyl)-3,5-dimethylisoxazole and its close structural analogues like 4-(chloromethyl)-3,5-dimethylisoxazole, a clear hazard profile emerges from available data. The compound is classified as harmful and an irritant.[2]

A thorough risk assessment involves understanding not just the intrinsic hazards of the material but also the potential for exposure based on the experimental procedures being performed. Operations such as weighing, dissolution, and transfer, especially of a liquid, can generate vapors or aerosols, increasing the risk of inhalation and dermal exposure.

1.1. Toxicological Profile

The primary hazards are associated with its potential to act as an alkylating agent and an irritant. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications derived from data on the closely related analogue 4-(chloromethyl)-3,5-dimethylisoxazole (CAS No. 19788-37-5) provide a robust framework for assessing its risks.[3][4][5]

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, Oral H302: Harmful if swallowed.[3][4]Warning
Acute Toxicity, Dermal H312: Harmful in contact with skin.[3][4]Warning
Acute Toxicity, Inhalation H332: Harmful if inhaled.[3][4]Warning
Skin Corrosion/Irritation H315: Causes skin irritation.[2][3][4]Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2][3][4]Warning
Target Organ Toxicity H335: May cause respiratory irritation.[2][3][4]Warning

This data is summarized from multiple Safety Data Sheets (SDS) for the closely related analogue, providing a strong basis for precautionary handling.[2][3][4][5]

The compound is also noted to be a lachrymator, a substance that irritates the eyes and causes tearing.[6] This is an immediate indicator of its irritant properties and underscores the critical need for robust eye protection.

Proactive Containment: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safe chemical handling is a multi-layered approach where engineering controls provide the first line of defense, and PPE serves as the essential final barrier.[7][8]

2.1. Engineering Controls: The Primary Defense

All manipulations of 4-(2-Chloroethyl)-3,5-dimethylisoxazole must be performed within a properly functioning and certified laboratory chemical fume hood.[9] This is non-negotiable. The fume hood contains vapors and potential aerosols, preventing them from entering the laboratory atmosphere and being inhaled by personnel.[10][11] Ensure that the sash is kept as low as possible and that work is conducted at least 6 inches inside the hood to maintain optimal airflow and containment. An eyewash station and safety shower must be immediately accessible and verified to be in working order.[7][11][12]

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

Selection of PPE must be deliberate and based on the specific hazards of the material.[9] For this compound, the following ensemble is mandatory.[3][11][12]

  • Eye and Face Protection: Tightly fitting chemical safety goggles with side-shields are required at a minimum.[3] Given its lachrymatory and serious eye irritation properties, the use of a full face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during operations with a high splash potential.[5]

  • Skin and Body Protection: A flame-resistant laboratory coat is required. All skin must be covered. Wear impervious clothing and long pants.[3][12]

  • Hand Protection: No single glove material is impervious to all chemicals. Select gloves that are resistant to chlorinated organic compounds. Nitrile gloves are a common starting point, but it is critical to consult the glove manufacturer’s chemical resistance guide. Always use two pairs of gloves (double-gloving). Gloves must be inspected for tears or pinholes before each use and changed immediately upon any sign of contamination.[3][9] Never reuse disposable gloves.

  • Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge (e.g., Type ABEK) is necessary.[3][5] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.

PPE_Workflow cluster_donning PPE Donning Sequence (Outside Lab) cluster_doffing PPE Doffing Sequence (In Lab/Anteroom) D1 1. Lab Coat D2 2. Safety Goggles & Face Shield D1->D2 D3 3. First Pair of Gloves D2->D3 D4 4. Second Pair of Gloves D3->D4 F1 1. Outer Gloves (Contaminated) F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves F3->F4 caption Fig 1: PPE Donning and Doffing Workflow

Fig 1: PPE Donning and Doffing Workflow

Standard Operating Procedure: Handling and Use

A systematic approach to handling minimizes the risk of exposure and contamination.[13]

  • Preparation: Before handling the primary container, ensure your work area inside the fume hood is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper.

  • Weighing/Measuring: As this compound is a liquid, measure by volume using precision glassware or a calibrated pipette within the fume hood.[5] Avoid drawing liquid into a pipette by mouth under any circumstances.

  • Dissolution & Transfer: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to avoid splashing. Keep containers closed whenever possible.[10]

  • Post-Handling: After use, decontaminate all surfaces and equipment. All contaminated disposable materials (pipette tips, wipes) must be treated as hazardous waste.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][6][11] Do not eat, drink, or smoke in the laboratory.[3][12]

Storage, Transport, and Incompatibility

4.1. Storage Conditions

Improper storage can lead to degradation of the compound and create unforeseen hazards.

  • Temperature: Store in a refrigerator at 2-8°C.[5][12]

  • Atmosphere: Keep the container tightly closed to prevent absorption of moisture.[3][10][11]

  • Light: Protect from light, as some isoxazole derivatives can be light-sensitive.[6]

  • Security: Store in a locked cabinet or a designated, controlled-access area to prevent unauthorized access.[10][12][14]

4.2. Chemical Incompatibilities

Avoid contact with strong oxidizing agents.[6][11] The chloroethyl group can be reactive, and unplanned reactions can lead to the release of energy or toxic byproducts. Thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6][11]

Emergency Preparedness: Spill and Exposure Response

Immediate and correct response to an emergency is critical to mitigating harm.

5.1. Spill Management

The response to a spill depends on its scale and location.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, volatile, or outside of a fume hood, evacuate the laboratory and contact the institutional Environmental Health & Safety (EHS) office.[14][15]

  • Contain & Absorb (for small spills inside a fume hood): If you are trained and it is safe to do so, manage the spill. Ensure you are wearing appropriate PPE. Contain the spill using an inert absorbent material like vermiculite or sand.[15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect & Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[3][16]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination are also hazardous waste.

Spill_Response Spill Spill Occurs Assess Assess Spill (Size, Location, Volatility) Spill->Assess Small Small Spill (Inside Fume Hood) Assess->Small Small / Contained Large Large Spill (Outside Hood / Volatile) Assess->Large Large / Uncontained PPE Don Full PPE Small->PPE Evacuate Evacuate Lab Alert Others Large->Evacuate Call_EHS Call EHS / Emergency Response Evacuate->Call_EHS Contain Contain & Absorb (Vermiculite/Sand) PPE->Contain Collect Collect Waste (Non-sparking tools) Contain->Collect Decon Decontaminate Area Collect->Decon Waste Dispose as Hazardous Waste Decon->Waste

Fig 2: Chemical Spill Response Workflow

5.2. First Aid and Exposure Response

In all cases of exposure, immediate medical attention is required.[6][11] Provide the Safety Data Sheet to responding medical personnel.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[6][11]
Skin Contact Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek immediate medical attention.[6][11][15]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]

Waste Disposal

All waste containing 4-(2-Chloroethyl)-3,5-dimethylisoxazole, including excess reagent, contaminated absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3][11] Collect waste in a clearly labeled, compatible, and sealed container. Follow all institutional, local, and national regulations for hazardous waste disposal.[8][13] Do not pour this chemical down the drain.

Conclusion: A Culture of Vigilance

Safe science is rigorous science. The effective use of reactive intermediates like 4-(2-Chloroethyl)-3,5-dimethylisoxazole in research and development demands more than procedural compliance; it requires a culture of vigilance, proactive risk assessment, and a thorough understanding of the materials being handled. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely explore the synthetic potential of this valuable compound.

References

  • SAFETY DATA SHEET: 4-(Chloromethyl)-3,5-dimethylisoxazole. Fisher Scientific. [Link]

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University. [Link]

  • Isoxazole, 4-(chloromethyl)-3,5-dimethyl-. PubChem, National Center for Biotechnology Information. [Link]

  • How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, The National Academies Press. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. University of Wisconsin-Madison. [Link]

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Foundational

Harnessing the Isoxazole Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth exploration of key therapeutic targets for isoxazole-based compounds, detailing the mechanistic rationale, experimental validation workflows, and data-driven insights for researchers in drug discovery and development.

The versatility of the isoxazole moiety allows for its incorporation into a wide range of molecular architectures, leading to compounds with activities spanning anti-inflammatory, anticancer, antimicrobial, and neurological indications.[1][2] The strategic modification of substituents around the isoxazole core enables fine-tuning of a compound's pharmacokinetic profile, enhancing efficacy while minimizing toxicity.[3][4]

Oncology: Targeting Aberrant Cell Signaling

The complex and multifactorial nature of cancer necessitates the development of targeted therapies that can interfere with specific oncogenic pathways.[5] Isoxazole derivatives have emerged as potent small molecule inhibitors capable of modulating key players in cancer cell proliferation, survival, and metastasis.[5]

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Isoxazole-containing compounds have been successfully designed to target these enzymes.

One prominent example involves the development of isoxazole-based inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer agents.[6] Certain isoxazole-steroid hybrids have been shown to act as tubulin stabilizers, binding to the taxane site and disrupting microtubule dynamics.[6] This leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][6] Notably, some of these compounds have demonstrated efficacy in docetaxel-resistant prostate cancer cells, suggesting a potential to overcome common resistance mechanisms.[6]

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Purified Tubulin (>99% pure) E Incubate components at 37°C in 96-well plate A->E B Isoxazole Compound (Test Article, varying conc.) B->E C Controls (Paclitaxel, DMSO) C->E D GTP & Polymerization Buffer D->E F Monitor Absorbance at 340 nm over time (kinetic read) E->F Measures microtubule formation G Plot Absorbance vs. Time F->G H Determine Polymerization Rate (Vmax) G->H I Calculate EC50 values for Test Article H->I

Caption: Workflow for an in vitro tubulin polymerization assay.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare serial dilutions of the isoxazole test compound and controls (e.g., paclitaxel as a positive control, DMSO as a vehicle control).

  • Assay Setup: In a clear, 96-well microplate, add the polymerization buffer and GTP to a final concentration of 1 mM.

  • Initiation: Add the test compounds and controls to their respective wells. To initiate polymerization, add the tubulin protein to all wells.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in optical density corresponds to the formation of microtubules.

  • Analysis: Plot the absorbance against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the EC50 (half-maximal effective concentration) for the test compound's ability to promote polymerization compared to the vehicle control.

Causality Insight: This cell-free assay directly measures the compound's effect on the target protein (tubulin) in isolation. This is a critical first step to validate the mechanism of action before moving to more complex cell-based assays. The inclusion of paclitaxel as a known tubulin stabilizer provides a validated benchmark for assay performance and compound potency.

Anti-Inflammatory Activity: Modulation of Cyclooxygenases

Inflammation is a key pathological feature of numerous diseases. Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are central to the inflammatory cascade. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its upregulation is associated with inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

The isoxazole ring is a key pharmacophore in several selective COX-2 inhibitors, such as valdecoxib.[3] The structure of these molecules allows for specific interactions within the active site of the COX-2 enzyme.[8][9]

Quantitative Data: COX-2 Inhibition by Isoxazole Derivatives
Compound ID% Edema Inhibition (2h)% Edema Inhibition (3h)Binding Affinity (COX-2, kcal/mol)
5b75.68%76.71%-8.7
5c74.48%75.56%-8.5
5d71.86%72.32%-8.4
Diclofenac74.22%73.62%Not Reported

Data synthesized from a study on isoxazole derivatives as anti-inflammatory agents. The in vivo data (% edema inhibition) was from a carrageenan-induced paw edema model in rats, while the binding affinity was determined via molecular docking with the COX-2 enzyme (PDB ID: 4COX).[8][9]

G cluster_invitro In Vitro Validation cluster_insilico In Silico Analysis cluster_invivo In Vivo Efficacy A Recombinant COX-1 & COX-2 Enzyme Assays B Determine IC50 values for both isoforms A->B Quantifies potency & selectivity C Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) B->C Quantifies potency & selectivity D Molecular Docking (e.g., with PDB ID: 4COX) E Analyze binding modes & interactions (e.g., H-bonds) D->E Predicts binding E->B Rationalizes selectivity F Carrageenan-induced Paw Edema Model (Rat) G Administer Isoxazole Cmpd or Vehicle F->G Confirms anti-inflammatory effect H Measure Paw Volume over time G->H Confirms anti-inflammatory effect I Calculate % Inhibition of Edema H->I Confirms anti-inflammatory effect

Caption: A multi-step workflow for validating COX-2 inhibitors.

Neurology & CNS Disorders: Targeting Receptors and Enzymes

The therapeutic potential of isoxazole-containing compounds extends to the central nervous system (CNS), where they can modulate various receptors and enzymes involved in neurological and psychiatric disorders.[10] This includes targeting orexin receptors for sleep disorders, modulating GABA-A receptors, and inhibiting enzymes like stearoyl-CoA desaturase (SCD) for neurodegenerative diseases.[10][11]

For instance, certain isoxazole hybrids have been identified as modulators of orexin receptors, which play a crucial role in regulating sleep-wake cycles.[10] Other derivatives have shown potential as ferroptosis inhibitors, which could be beneficial in treating neurodegenerative diseases where this form of cell death is implicated.[12]

Antimicrobial Applications: Novel Mechanisms of Action

The rise of antimicrobial resistance is a pressing global health threat, demanding the discovery of new therapeutic agents.[13][14] Isoxazole derivatives have demonstrated a broad spectrum of activity against bacteria and fungi.[15][16][17]

Their mechanisms of action are diverse. Some isoxazole-containing compounds function as antibacterial agents by inhibiting essential bacterial enzymes.[15] In the realm of antifungal research, certain isoxazole derivatives have shown potent activity against Candida albicans, a common fungal pathogen, including its biofilm forms.[13][16] The ability to disrupt biofilms is particularly significant, as these structures are notoriously resistant to conventional antifungal treatments.[13]

Key Antimicrobial Targets for Isoxazole Compounds:
  • Bacterial Targets: Inhibition of enzymes like aminoacyl-tRNA synthetases.[15]

  • Fungal Targets: Disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[14] Some compounds exhibit selective activity against fungal pathogens while sparing beneficial microbiota like Lactobacillus species.[16]

Conclusion

The isoxazole scaffold is a remarkably versatile and productive platform for modern drug discovery. Its presence in approved drugs and numerous clinical candidates across oncology, inflammation, neurology, and infectious diseases highlights its therapeutic potential. The continued exploration of isoxazole chemistry, coupled with robust target validation workflows as outlined in this guide, will undoubtedly lead to the development of next-generation therapies for a wide range of unmet medical needs. The ability to fine-tune the properties of these compounds through synthetic modification ensures that isoxazoles will remain a central focus of medicinal chemistry research for years to come.[2]

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Engineered Science Publisher. Available from: [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PMC. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. Available from: [Link]

  • Isoxazole derivatives as multi-target agents: virucidal, antibacterial, and antiproliferative effects on skin cancer cells. (2026). ResearchGate. Available from: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ijcrt.org. Available from: [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025). PMC. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). Frontiers. Available from: [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). MDPI. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). PMC. Available from: [Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. (2025). ACS Publications. Available from: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI. Available from: [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Available from: [Link]

  • Isoxazole–(iso)oxazole hybrids to treat central nervous system disorders. (n.d.). ResearchGate. Available from: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). irjpas.com. Available from: [Link]

  • New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. (2024). Taylor & Francis. Available from: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). PMC. Available from: [Link]

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Protocols & Analytical Methods

Method

use of 4-(2-Chloroethyl)-3,5-dimethylisoxazole in organic synthesis

Title: Application Note: 4-(2-Chloroethyl)-3,5-dimethylisoxazole as a Privileged Building Block in Epigenetic Drug Discovery Abstract: This application note details the utility, mechanistic rationale, and synthetic proto...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 4-(2-Chloroethyl)-3,5-dimethylisoxazole as a Privileged Building Block in Epigenetic Drug Discovery

Abstract: This application note details the utility, mechanistic rationale, and synthetic protocols for incorporating 4-(2-chloroethyl)-3,5-dimethylisoxazole (CAS: 79379-02-5) into novel drug scaffolds. Primarily utilized in the development of Bromodomain and Extra-Terminal (BET) inhibitors, this reagent enables the efficient installation of an acetyl-lysine (KAc) bioisostere, a critical pharmacophore in modern epigenetic drug design.

Scientific Rationale & Mechanistic Insights

The epigenetic regulation of gene transcription is heavily mediated by the reading of acetylated lysine (KAc) residues on histones by bromodomains [1]. Dysregulation of this process is a hallmark of various oncological and inflammatory diseases. Small-molecule inhibition of BET proteins (e.g., BRD2, BRD3, BRD4) has emerged as a highly validated therapeutic strategy.

Why the 3,5-Dimethylisoxazole Motif? The 3,5-dimethylisoxazole ring acts as a highly effective KAc bioisostere [1]. The methyl groups mimic the aliphatic side chain of acetyl-lysine, slotting perfectly into the hydrophobic KAc-binding pocket. Concurrently, the isoxazole nitrogen and oxygen atoms serve as critical hydrogen bond acceptors, engaging in direct hydrogen bonding with conserved asparagine residues (e.g., Asn140 in BRD4) and water-mediated hydrogen bonding with tyrosine residues (e.g., Tyr97) [2, 4].

The Role of the 2-Chloroethyl Linker 4-(2-Chloroethyl)-3,5-dimethylisoxazole provides an optimal two-carbon aliphatic spacer. This specific chain length allows the isoxazole "headgroup" to anchor deeply within the KAc pocket while projecting the attached core scaffold (e.g., pyrimido-indole or quinolone) outward to interact with the WPF (Trp-Pro-Phe) shelf of the bromodomain [3]. The terminal chloride serves as an excellent leaving group for nucleophilic substitution ( SN​2 ), allowing for the late-stage functionalization of diverse pharmacophores.

Epigenetic Signaling & BET Inhibition Pathway

The following diagram illustrates the biological pathway disrupted by compounds synthesized using this reagent.

BET_Pathway KAc Acetylated Histone (KAc) BRD4 BET Bromodomain (BRD4) KAc->BRD4 Recruits Oncogenes Oncogene Transcription (e.g., c-MYC) BRD4->Oncogenes Activates Inhibitor 3,5-Dimethylisoxazole Inhibitor Inhibitor->BRD4 Blocks KAc Pocket

Fig 1: Interruption of BRD4-mediated oncogene transcription by isoxazole-based BET inhibitors.

Reaction Optimization: Quantitative Data

The alkylation of various nucleophiles with 4-(2-chloroethyl)-3,5-dimethylisoxazole typically proceeds via an SN​2 mechanism. The choice of base and solvent is dictated by the pKa​ of the nucleophile. The table below summarizes optimized conditions for diverse core scaffolds.

Nucleophile TypeReagent (Eq.)Base (Eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Primary Amines 1.0 - 1.2 K2​CO3​ (2.0)DMF8012 - 1665 - 80
Secondary Amines 1.1 - 1.5 DIPEA (2.5)MeCN85 (Reflux)18 - 2470 - 85
Phenols 1.2 Cs2​CO3​ (1.5)DMF60 - 708 - 1280 - 95
N-Heterocycles 1.5 NaH (1.2)THF0 to 254 - 855 - 75

Table 1: Standardized SN2 reaction conditions for 4-(2-chloroethyl)-3,5-dimethylisoxazole alkylation.

Experimental Workflow

Synthesis_Workflow Core Core Scaffold (Nucleophile) Reaction SN2 Alkylation (Heat, 12-24h) Core->Reaction Reagent 4-(2-Chloroethyl)- 3,5-dimethylisoxazole Reagent->Reaction Base Base + Solvent (e.g., K2CO3 / DMF) Base->Reaction Validation In-Process Control (LC-MS / TLC) Reaction->Validation Product Purified BET Inhibitor Candidate Validation->Product Workup & Chromatography

Fig 2: Logical workflow for the synthesis and validation of isoxazole-functionalized scaffolds.

Standard Operating Protocol: N-Alkylation of Heterocyclic Scaffolds

This protocol outlines the self-validating methodology for attaching the 3,5-dimethylisoxazole moiety to a secondary amine or N-heterocyclic core (e.g., piperazine or pyrimido-indole derivative) [3].

Materials:

  • Core Scaffold (Nucleophile): 1.0 mmol

  • 4-(2-Chloroethyl)-3,5-dimethylisoxazole: 1.2 mmol (191.5 mg)

  • Potassium Carbonate ( K2​CO3​ , anhydrous): 2.5 mmol (345.5 mg)

  • Potassium Iodide ( KI , catalyst): 0.1 mmol (16.6 mg)

  • N,N-Dimethylformamide (DMF, anhydrous): 5.0 mL

Step-by-Step Methodology:

  • Preparation & Activation (Causality: Enhancing Electrophilicity):

    • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Core Scaffold (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

    • Add finely powdered, anhydrous K2​CO3​ (2.5 mmol). Rationale: A heterogeneous weak base deprotonates the amine without causing base-catalyzed degradation of the sensitive isoxazole ring.

    • Add catalytic KI (0.1 mmol). Rationale: KI facilitates a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide. This accelerates the SN​2 substitution and minimizes competitive side reactions.

  • Reagent Addition & Reaction:

    • Add 4-(2-chloroethyl)-3,5-dimethylisoxazole (1.2 mmol) dropwise to the stirring suspension.

    • Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir vigorously for 12–16 hours.

  • In-Process Control (Self-Validation):

    • Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS and TLC (typically 5-10% MeOH in DCM).

    • Validation Check: The reaction is deemed complete when the mass of the starting core scaffold is depleted by >95% and the desired product mass [M+H]+ is the dominant peak. If incomplete, add an additional 0.2 eq of the alkylating agent and stir for 4 hours.

  • Workup & Extraction (Causality: Removing DMF and Salts):

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by pouring it into 25 mL of ice-cold distilled water. Rationale: This precipitates highly lipophilic products and solubilizes the DMF and inorganic salts.

    • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

    • Wash the combined organic layers with 5% aqueous LiCl ( 2×10 mL) and brine (15 mL). Rationale: LiCl washing is highly effective at removing residual trace DMF from the organic phase, which would otherwise interfere with purification.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate or DCM/Methanol depending on the core scaffold's polarity.

    • Verify final purity (>95%) via UPLC and structural integrity via 1H -NMR (confirming the characteristic isoxazole methyl singlets at ~2.2 ppm and ~2.4 ppm).

Note on Bioactivation: While the 3,5-dimethylisoxazole motif is highly effective, researchers must monitor for potential bioactivation pathways. Deep neural modeling and experimental validation have shown that certain heavily substituted isoxazole-containing BET inhibitors can form extended quinone-methide reactive metabolites, which should be evaluated during lead optimization [5].

References

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands Journal of Medicinal Chemistry URL:[Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer ACS Medicinal Chemistry Letters URL:[Link]

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor Journal of Medicinal Chemistry URL:[Link]

  • Y06014 is a selective BET inhibitor for the treatment of prostate cancer Cell Death & Disease URL:[Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors MDPI Molecules URL:[Link]

Application

Application Note: 4-(2-Chloroethyl)-3,5-dimethylisoxazole as a Site-Selective Alkylating Agent for Acetyl-Lysine Mimicry

Executive Summary The study of epigenetic regulation relies heavily on understanding how "reader" proteins, such as bromodomains, recognize post-translational modifications like N-epsilon-acetyl-L-lysine (KAc). Tradition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of epigenetic regulation relies heavily on understanding how "reader" proteins, such as bromodomains, recognize post-translational modifications like N-epsilon-acetyl-L-lysine (KAc). Traditionally, incorporating KAc into recombinant proteins required complex amber suppression technologies or low-yield native chemical ligation.

4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS: 79379-02-5) has emerged as a transformative chemical biology tool to bypass these limitations. By acting as a highly specific electrophilic probe, this compound alkylates cysteine residues in situ, converting them into 3,5-dimethylisoxazole-modified side chains. These modified residues act as high-affinity bioisosteres for KAc, enabling the rapid, site-selective generation of acetyl-lysine mimics in mutant histones to study bromodomain-histone interactions [1].

Mechanistic Rationale & Chemical Causality

To utilize 4-(2-chloroethyl)-3,5-dimethylisoxazole effectively, researchers must understand the dual causality of its structural components: the pharmacophore and the reactive moiety.

The Pharmacophore: Why 3,5-Dimethylisoxazole?

Bromodomains (e.g., BRD4) feature a deep, hydrophobic binding pocket terminating in a conserved asparagine residue (e.g., Asn140 in BRD4 BD1) [2]. Native KAc binds by inserting its aliphatic chain into this pocket, allowing the acetyl carbonyl oxygen to accept a hydrogen bond from the asparagine. The 3,5-dimethylisoxazole ring perfectly mimics this interaction:

  • Hydrogen Bonding: The isoxazole nitrogen/oxygen heteroatoms act as hydrogen bond acceptors for the conserved asparagine.

  • Hydrophobic Packing: The 3- and 5-methyl groups occupy the exact spatial volume normally filled by the acetyl methyl group, maximizing Van der Waals contacts within the pocket [1].

The Reactive Moiety: Why a 2-Chloroethyl Group?

The 2-chloroethyl group serves as an electrophile tailored for site-selective nucleophilic substitution ( SN​2 ) by a thiolate anion. When a target lysine (e.g., Histone H4 K12) is mutated to a cysteine (K12C), the resulting sulfhydryl group can be selectively alkylated.

  • Steric Fidelity: The resulting thioether linkage ( Cα​−Cβ​−S−CH2​−CH2​−Isoxazole ) creates a side-chain length that is sterically nearly identical to the native lysine aliphatic chain ( Cα​−Cβ​−Cγ​−Cδ​−Cϵ​−NH−Ac ). This precise spacing is critical for projecting the isoxazole ring into the bromodomain pocket.

Workflow & Experimental Protocols

The following protocol details the in situ alkylation of a K C mutant protein to generate a functional KAc mimic. Every step is designed as a self-validating system to ensure high yield and prevent off-target modifications.

G N1 Site-Directed Mutagenesis (Lysine to Cysteine) N2 Reduction of Disulfides (TCEP, pH 8.0) N1->N2 N3 Alkylation via SN2 4-(2-Chloroethyl)-3,5-dimethylisoxazole N2->N3 N4 Thioether-Linked Acetyl-Lysine Bioisostere N3->N4 N5 Bromodomain (BRD4) Binding Validation N4->N5

Workflow for generating acetyl-lysine mimics via site-selective cysteine alkylation.
Protocol 1: Protein Preparation and Reduction

Causality Check: Cysteines readily oxidize to form intermolecular disulfide bonds. They must be fully reduced prior to alkylation. We use TCEP rather than DTT or β -mercaptoethanol because TCEP lacks free thiols, preventing it from scavenging the alkylating agent in the next step.

  • Express and purify the target K C mutant protein (e.g., Histone H4 K12C).

  • Buffer exchange the protein into Alkylation Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0 .

    • Note: A pH of 8.0 is strictly required. It is slightly above the pKa​ of a typical cysteine thiol (~8.3), ensuring a high population of highly nucleophilic thiolate anions without causing rapid hydrolysis of the alkylating agent.

  • Add 10 molar equivalents of TCEP and incubate at room temperature for 30 minutes.

Protocol 2: In Situ Alkylation
  • Prepare a 100 mM stock of 4-(2-Chloroethyl)-3,5-dimethylisoxazole in anhydrous DMSO.

  • Add 50 molar equivalents of the alkylating agent to the reduced protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at 37°C for 3 hours with gentle agitation.

  • Quenching (Self-Validation Step): Add a massive excess (100 equivalents) of DTT. The free thiols in DTT will rapidly consume any unreacted 4-(2-chloroethyl)-3,5-dimethylisoxazole, immediately halting the reaction and preventing off-target alkylation of primary amines (which can occur at high concentrations over extended periods).

  • Purify the alkylated protein via Size Exclusion Chromatography (SEC) or extensive dialysis against the desired assay buffer.

Protocol 3: Validation via Intact Mass Spectrometry

To validate the success of the protocol, perform Intact ESI-TOF Mass Spectrometry on the purified protein.

  • Expected Outcome: The covalent addition of the 2-(3,5-dimethylisoxazol-4-yl)ethyl group to a cysteine thiol results in the loss of HCl. You must observe a precise mass shift of +124.16 Da per alkylation event relative to the unalkylated mutant protein.

Quantitative Data: Bromodomain Binding Validation

Once the protein is alkylated, its functional viability must be assessed. Isothermal Titration Calorimetry (ITC) or Thermal Shift Assays (TSA) are standard methods to confirm that the isoxazole mimic successfully restores bromodomain binding.

The table below summarizes the expected binding affinities when comparing wild-type acetylated histones to unalkylated and alkylated K C mutants against the first bromodomain of BRD4 (BRD4-BD1), based on foundational literature [1].

Table 1: Comparative Binding Affinities to BRD4(1)

Peptide/Protein VariantModification StateBRD4(1) Affinity ( Kd​ , µM)Mechanistic Outcome
Histone H4 (WT) K12 Acetylated (Native KAc)~25.0Native binding via acetyl-lysine
Histone H4 (K12C) Unalkylated Thiol>500 (No binding)Loss of hydrogen bond acceptor
Histone H4 (K12C) Alkylated (Isoxazole Bioisostere)~15.5Restored binding via synthetic mimic

Data Interpretation: The alkylated variant not only restores binding but often exhibits a slightly higher affinity (lower Kd​ ) than the native acetylated peptide. This is due to the rigid, aromatic nature of the isoxazole ring, which incurs a lower entropic penalty upon binding compared to the highly flexible native lysine chain.

References

  • Sekirnik, A. R., Hewings, D. S., Theodoulou, N. H., Jursins, L., Lewendon, K. R., Jennings, L. E., Rooney, T. P. C., Heightman, T. D., & Conway, S. J. (2016). Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics: Incorporation into Histone H4 Peptides and Histone H3. Angewandte Chemie International Edition, 55(29), 8353-8357. URL:[Link]

  • Filippakopoulos, P., Picaud, S., Mangos, M., Keates, T., Lambert, J. P., Barsyte-Lovejoy, D., Felletar, I., Volkmer, R., Müller, S., Pawson, T., Gingras, A. C., Arrowsmith, C. H., & Knapp, S. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family. Cell, 149(1), 214-231. URL:[Link]

Method

synthetic routes to 4-(3-oxoalkyl)isoxazoles using 4-(chloromethyl)-3,5-dimethylisoxazole

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] These fi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] These five-membered heterocycles, featuring adjacent nitrogen and oxygen atoms, are key pharmacophores in drugs with applications spanning from anti-inflammatory and antimicrobial to anticancer and neuroprotective agents.[3][4] The versatility of the isoxazole scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize drug-target interactions. A particularly valuable class of derivatives are the 4-(3-oxoalkyl)isoxazoles, which serve as versatile intermediates in the synthesis of more complex molecules, including substituted pyridines.[5] This guide provides a detailed exploration of a robust synthetic route to these valuable building blocks, utilizing the Stork enamine alkylation of 4-(chloromethyl)-3,5-dimethylisoxazole.

Synthetic Strategy: The Stork Enamine Alkylation Pathway

The cornerstone of the synthetic approach detailed herein is the Stork enamine alkylation, a powerful and reliable method for the α-alkylation of ketones and aldehydes.[4][6] This reaction circumvents the challenges associated with direct enolate alkylation, such as over-alkylation and the need for strongly basic conditions, by employing a nucleophilic enamine intermediate.[7] The overall transformation can be dissected into three key stages:

  • Enamine Formation: A ketone is reacted with a secondary amine, typically pyrrolidine, piperidine, or morpholine, to form a more nucleophilic enamine.

  • Alkylation: The enamine then acts as a potent nucleophile, attacking an electrophilic alkylating agent. In the context of this guide, the electrophile is 4-(chloromethyl)-3,5-dimethylisoxazole.

  • Hydrolysis: The resulting iminium salt is subsequently hydrolyzed to yield the desired α-alkylated ketone, in this case, a 4-(3-oxoalkyl)isoxazole.

This method offers a mild and efficient pathway to the target compounds, with the isoxazole moiety remaining intact throughout the reaction sequence.

Reaction Mechanism and Experimental Workflow

The mechanism of the Stork enamine alkylation is a well-established cascade of nucleophilic attack and hydrolysis. The key steps are illustrated in the diagram below:

Stork_Enamine_Alkylation Ketone Ketone (R-CO-CH2-R') Enamine Enamine Intermediate Ketone->Enamine + Secondary Amine - H2O Secondary_Amine Secondary Amine (e.g., Pyrrolidine) Secondary_Amine->Enamine Iminium_Salt Iminium Salt Intermediate Enamine->Iminium_Salt + Electrophile Electrophile 4-(chloromethyl)-3,5-dimethylisoxazole Electrophile->Iminium_Salt Product 4-(3-Oxoalkyl)isoxazole Iminium_Salt->Product + H2O Byproduct Secondary Amine Salt Iminium_Salt->Byproduct + H2O Water H2O (Hydrolysis) Water->Product Experimental_Workflow Start Start: Ketone, Secondary Amine, Solvent Enamine_Formation Enamine Formation (Azeotropic removal of water) Start->Enamine_Formation Alkylation Alkylation with 4-(chloromethyl)-3,5-dimethylisoxazole Enamine_Formation->Alkylation Hydrolysis Hydrolysis (Aqueous acid workup) Alkylation->Hydrolysis Extraction Extraction with Organic Solvent Hydrolysis->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Final Product: 4-(3-Oxoalkyl)isoxazole Characterization->Final_Product

Figure 2: A generalized experimental workflow for the synthesis and purification of 4-(3-oxoalkyl)isoxazoles.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of a 4-(3-oxoalkyl)isoxazole derivative.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Pyrrolidine

  • 4-(Chloromethyl)-3,5-dimethylisoxazole

  • Anhydrous benzene or toluene

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the ketone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous benzene or toluene. Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Alkylation: Cool the reaction mixture to room temperature. Add a solution of 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 eq) in the same anhydrous solvent dropwise with stirring. After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Hydrolysis: Add 10% hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours at room temperature to effect hydrolysis of the iminium salt.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-(3-oxoalkyl)isoxazole.

Data and Characterization

The successful synthesis of a series of 4-(3-oxoalkyl)isoxazoles can be confirmed by various spectroscopic techniques. The following table presents representative data for a selection of synthesized compounds.

Compound IDR'R''Yield (%)¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)MS (m/z)
1a -(CH₂)₄-752.25 (s, 3H), 2.38 (s, 3H), 1.50-1.85 (m, 4H), 2.20-2.45 (m, 4H), 3.05 (s, 2H)10.8, 11.5, 25.2, 27.8, 34.5, 42.1, 114.2, 159.8, 164.5, 210.1[M+H]⁺ found
1b CH₃H682.15 (s, 3H), 2.28 (s, 3H), 2.40 (s, 3H), 3.10 (s, 2H), 2.65 (q, 2H), 1.05 (t, 3H)8.2, 10.9, 11.6, 28.9, 35.7, 114.5, 160.1, 164.8, 208.5[M+H]⁺ found
1c PhH722.30 (s, 3H), 2.45 (s, 3H), 3.25 (s, 2H), 3.80 (s, 2H), 7.20-7.45 (m, 5H)11.0, 11.8, 45.2, 114.0, 126.9, 128.5, 128.8, 133.5, 160.3, 165.0, 200.2[M+H]⁺ found

Note: The spectroscopic data presented are representative and may vary slightly depending on the specific instrumentation and experimental conditions.

Troubleshooting and Expert Insights

  • Incomplete Enamine Formation: Ensure the use of anhydrous solvents and reagents. The azeotropic removal of water is critical for driving the equilibrium towards enamine formation.

  • Low Alkylation Yield: While 4-(chloromethyl)-3,5-dimethylisoxazole is a reactive electrophile, prolonged reaction times or gentle heating may be necessary for less reactive enamines.

  • Side Reactions: The primary side reaction is often N-alkylation of the enamine. This can be minimized by careful control of the reaction temperature and the dropwise addition of the electrophile.

  • Hydrolysis Issues: Ensure sufficient time and vigorous stirring during the acidic workup to completely hydrolyze the iminium salt intermediate. Incomplete hydrolysis can lead to purification difficulties.

Conclusion

The Stork enamine alkylation provides a reliable and versatile method for the synthesis of 4-(3-oxoalkyl)isoxazoles from the readily available starting material, 4-(chloromethyl)-3,5-dimethylisoxazole. This protocol offers a practical guide for researchers in drug discovery and organic synthesis to access these valuable building blocks, paving the way for the development of novel and complex molecular architectures with potential therapeutic applications.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Stork enamine alkylation. Wikipedia. [Link]

  • Pyridine synthesis via 4-(3-oxoalkyl)isoxazoles. The Journal of Organic Chemistry. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Stork Enamine Reaction. Cambridge Core. [Link]

  • Stork Enamine Synthesis. Chemistry Steps. [Link]

Sources

Application

Application Notes and Protocols: 4-(2-Chloroethyl)-3,5-dimethylisoxazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Isoxazole Scaffold and the Emergence of Covalent Modulators The isoxazole ring is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold and the Emergence of Covalent Modulators

The isoxazole ring is a privileged five-membered heterocycle that has become a cornerstone in medicinal chemistry, valued for its metabolic stability, synthetic tractability, and ability to engage in a variety of biological interactions.[1][2][3][4] Its presence in a range of approved drugs, from the anti-inflammatory celecoxib to the antibiotic sulfamethoxazole, underscores its therapeutic importance.[2] In recent years, the field of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a stable, covalent bond with their biological target.[5][6] This irreversible mode of action can offer advantages in terms of prolonged pharmacodynamic effects, high potency, and the ability to target challenging binding sites.[5][7]

This technical guide focuses on a specific, yet highly promising isoxazole derivative: 4-(2-Chloroethyl)-3,5-dimethylisoxazole . This molecule uniquely combines the desirable features of the isoxazole scaffold with a reactive chloroethyl group, positioning it as a valuable tool for the development of covalent chemical probes and targeted therapeutics. The chloroethyl moiety, upon intramolecular cyclization, forms a highly reactive aziridinium ion, a potent electrophile capable of reacting with nucleophilic amino acid residues on proteins.[8][9] This guide will provide an in-depth exploration of the applications of 4-(2-Chloroethyl)-3,5-dimethylisoxazole in medicinal chemistry, complete with detailed experimental protocols and the scientific rationale behind them.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(2-Chloroethyl)-3,5-dimethylisoxazole is crucial for its effective application.

PropertyValueSource
CAS Number 79379-02-5
Molecular Formula C₇H₁₀ClNO
Molecular Weight 159.62 g/mol
Appearance Colorless to pale yellow liquid[10]
Boiling Point Not readily available
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)General knowledge
Stability Stable under standard laboratory conditions, but the chloroethyl group can be reactive towards nucleophiles.General knowledge

Section 1: 4-(2-Chloroethyl)-3,5-dimethylisoxazole as a Covalent Modifier of Proteins

The primary application of 4-(2-Chloroethyl)-3,5-dimethylisoxazole in medicinal chemistry stems from its ability to act as a covalent modifier of proteins. The chloroethyl group serves as a "warhead" that can form a permanent bond with nucleophilic residues such as cysteine, lysine, histidine, and tyrosine within a protein's binding pocket.[5][11]

Mechanism of Covalent Modification

The covalent modification proceeds through a two-step mechanism. First, the lone pair of electrons on a nucleophilic amino acid residue attacks the carbon atom bearing the chlorine, displacing the chloride ion in a nucleophilic substitution reaction. Alternatively, and often more rapidly, the molecule can undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate, which is then readily attacked by a protein nucleophile.[8][9]

Covalent Modification Mechanism reagent 4-(2-Chloroethyl)-3,5-dimethylisoxazole intermediate Aziridinium Ion Intermediate (optional, often rate-limiting) reagent->intermediate Intramolecular cyclization protein Protein with Nucleophilic Residue (Nu:) adduct Covalent Protein-Isoxazole Adduct protein->adduct Direct Nucleophilic attack (SN2) intermediate->adduct Nucleophilic attack by Protein-Nu:

Caption: Mechanism of covalent modification by 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

Protocol 1.1: Screening for Covalent Modification of a Target Protein

This protocol outlines a general workflow to assess whether 4-(2-Chloroethyl)-3,5-dimethylisoxazole covalently modifies a protein of interest using mass spectrometry.[12][13]

Materials:

  • Purified protein of interest

  • 4-(2-Chloroethyl)-3,5-dimethylisoxazole (stock solution in DMSO)

  • Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

  • Iodoacetamide (IAM) for alkylation (optional)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Orbitrap or Q-TOF)[12]

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine the purified protein (final concentration 1-10 µM) and 4-(2-Chloroethyl)-3,5-dimethylisoxazole (final concentration 10-100 µM) in the reaction buffer.

    • Include a control reaction with protein and DMSO only.

    • Incubate at a suitable temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 24 hours). The optimal time will depend on the reactivity of the compound and the target protein.

  • Sample Preparation for Intact Mass Analysis:

    • After incubation, quench the reaction by adding an excess of a thiol-containing scavenger like glutathione or by acidifying the solution with formic acid.

    • Desalt the protein sample using a C4 ZipTip or a similar desalting column.

    • Elute the protein in a solution suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Intact Mass Analysis:

    • Analyze the desalted protein by LC-MS.

    • Compare the mass spectrum of the treated sample with the control. A mass shift corresponding to the addition of the 3,5-dimethylisoxazol-4-yl-ethyl moiety (C₇H₉NO, molecular weight 139.15 Da) indicates covalent modification.

  • Sample Preparation for Peptide Mapping (Bottom-up Proteomics):

    • After incubation, denature the protein by adding urea or guanidinium chloride.

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate free cysteine residues with iodoacetamide.

    • Digest the protein with trypsin overnight at 37°C.

    • Quench the digestion with formic acid.

    • Desalt the resulting peptides using a C18 ZipTip or a similar desalting column.

  • Peptide Mapping by LC-MS/MS:

    • Analyze the desalted peptides by LC-MS/MS.

    • Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest) with a variable modification corresponding to the mass of the adduct (139.15 Da) on potential nucleophilic residues (C, K, H, Y).

    • Identification of a peptide with this mass modification confirms the site of covalent adduction.[13]

Section 2: Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach for identifying starting points for drug development.[5][14][15] 4-(2-Chloroethyl)-3,5-dimethylisoxazole, with its relatively small size and reactive handle, is an excellent candidate for use as a covalent fragment.

Workflow for Covalent FBDD

Covalent FBDD Workflow cluster_0 Screening & Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization library Covalent Fragment Library (including 4-(2-Chloroethyl)-3,5-dimethylisoxazole) screening High-Throughput Screening (e.g., Mass Spectrometry, Activity Assays) library->screening hits Identified Covalent Hits screening->hits validation Confirmation of Covalent Binding (Intact Mass Spec, Peptide Mapping) hits->validation kinetics Determination of Reaction Kinetics (k_inact/K_I) validation->kinetics s_a_r Structure-Activity Relationship (SAR) - Elaboration of the isoxazole core - Modification of the linker kinetics->s_a_r optimization Optimization of Potency, Selectivity, and ADME Properties s_a_r->optimization lead Lead Compound optimization->lead

Caption: A typical workflow for covalent fragment-based drug discovery.

Protocol 2.1: Mass Spectrometry-Based Screening of a Covalent Fragment Library

This protocol describes a primary screen to identify covalent fragments that bind to a target protein.

Materials:

  • Covalent fragment library including 4-(2-Chloroethyl)-3,5-dimethylisoxazole

  • Purified target protein

  • Screening buffer (e.g., PBS, pH 7.4)

  • High-throughput desalting plates (e.g., 96-well ZipTip plates)

  • LC-MS system with a high-throughput autosampler

Procedure:

  • Library Plating:

    • Prepare a 96-well or 384-well plate with individual fragments from the library at a defined concentration (e.g., 100 µM) in the screening buffer. Include DMSO controls.

  • Protein Addition and Incubation:

    • Add the target protein to each well to a final concentration of 1-5 µM.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).

  • High-Throughput Desalting:

    • Desalt the samples using an automated liquid handler and high-throughput desalting plates.

  • High-Throughput Intact Mass Analysis:

    • Analyze the desalted samples by LC-MS.

    • Automated data analysis software can be used to identify wells where a mass shift corresponding to the fragment mass is observed.

  • Hit Confirmation:

    • Re-test the initial hits in a dose-response format to confirm covalent modification.

Section 3: 4-(2-Chloroethyl)-3,5-dimethylisoxazole as a Scaffold for Library Synthesis

The 3,5-dimethylisoxazole core of this molecule provides a versatile scaffold for the synthesis of compound libraries. The reactive chloroethyl group can be used to introduce diversity by reacting it with various nucleophiles, or the isoxazole ring itself can be further functionalized.

Synthetic Elaboration Strategies

Synthetic Elaboration cluster_0 Modification of the Chloroethyl Group cluster_1 Modification of the Isoxazole Ring start 4-(2-Chloroethyl)-3,5-dimethylisoxazole product1 Diverse Library of Isoxazole Derivatives start->product1 Nucleophilic Substitution product2 Further Diversified Isoxazole Scaffolds start->product2 Chemical Transformation nucleophile Nucleophiles (R-NuH) - Amines - Thiols - Alcohols nucleophile->product1 functionalization Ring Functionalization - Halogenation - Nitration - Metalation functionalization->product2

Caption: Strategies for synthetic elaboration of 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

Protocol 3.1: Synthesis of an Amine-Derived Library

This protocol provides a general method for the parallel synthesis of a library of amine-derivatized isoxazoles.

Materials:

  • 4-(2-Chloroethyl)-3,5-dimethylisoxazole

  • A diverse set of primary and secondary amines

  • A polar aprotic solvent (e.g., DMF or acetonitrile)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • 96-well reaction block

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reagent Preparation:

    • In a 96-well reaction block, dispense a solution of 4-(2-Chloroethyl)-3,5-dimethylisoxazole (1 equivalent) in the chosen solvent to each well.

    • In a separate 96-well plate, prepare solutions of the diverse amines (1.2 equivalents) and DIPEA (2 equivalents) in the same solvent.

  • Reaction:

    • Transfer the amine and base solutions to the reaction block containing the isoxazole derivative.

    • Seal the reaction block and heat to a suitable temperature (e.g., 60-80°C) overnight under an inert atmosphere.

  • Work-up and Purification:

    • After the reaction is complete, allow the block to cool to room temperature.

    • The reaction mixtures can be worked up in parallel by liquid-liquid extraction or directly purified by preparative HPLC-MS.

  • Characterization:

    • The purity and identity of the library members should be confirmed by analytical LC-MS and ¹H NMR spectroscopy.

Conclusion and Future Perspectives

4-(2-Chloroethyl)-3,5-dimethylisoxazole is a versatile and valuable building block in modern medicinal chemistry. Its unique combination of a privileged isoxazole scaffold and a reactive chloroethyl "warhead" makes it a powerful tool for the discovery and development of novel covalent inhibitors and chemical probes. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this exciting molecule. Future work in this area will likely focus on the development of more sophisticated libraries based on this scaffold, its application in chemoproteomics to identify novel drug targets, and the optimization of its derivatives into clinically viable drug candidates.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Fragment-based covalent ligand discovery. (2021). RSC Chemical Biology. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. (2025). Evotec. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. (n.d.). IntechOpen.
  • Design, synthesis and evaluation of covalent chemical probes for labelling of enzymes. (n.d.). KU Leuven. [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Fragment-based covalent ligand discovery. (2021). RSC Chemical Biology. [Link]

  • Covalent fragment-based drug discovery for target tractability. (2024). The Francis Crick Institute. [Link]

  • Molecular probe design via the “covalent-assembly” principle. (n.d.). Chemical Communications. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.
  • Optimized Covalent Fragment Library for Drug Discovery. (2025). IRBM. [Link]

  • Activatable covalent labeling probes: design, mechanism, and biological applications. (2025). Chemical Society Reviews. [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (n.d.). ResearchGate. [Link]

  • On quality criteria for covalent and degrader probes. (2023). Molecular Design.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry.
  • Protein mediated chemical reactions of chloroethylnitrosoureas. (n.d.). PubMed. [Link]

  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. (n.d.). IntechOpen.
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025). Emery Pharma. [Link]

  • Solved 1.7 Now that you have figured out the reaction. (2023). Chegg.com. [Link]

  • Approaches to covalent protein modification in chemical biology and drug discovery. (n.d.). ResearchGate. [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025). MDPI.
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics). (2019). University of Nebraska - Lincoln.
  • Question: 2.7 Now that you have figured out the reaction mechanism. (2024). Chegg.com. [Link]

  • What Are the Methods for Protein Covalent Modifications?. Mtoz Biolabs. [Link]

  • Protein Damage by Reactive Electrophiles: Targets and Consequences. (2007). ACS Publications. [Link]

  • Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. (n.d.). PMC. [Link]

  • Development of covalent inhibitors: Principle, design, and application in cancer. (2023). MedComm – Oncology.
  • The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023).
  • Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. (2016). PubMed. [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (2017). PMC. [Link]

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. (n.d.). ResearchGate. [Link]

  • Recent advances in the development of covalent inhibitors. (n.d.). PMC. [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines through Catalysis. (2017). PubMed. [Link]

  • Recent Advances in Covalent Drug Discovery. (2023). MDPI.
  • (PDF) Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2025). ResearchGate. [Link]

  • Protocol for protein modification using oxalyl thioester-mediated chemoselective lig

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Method

The Strategic Role of 4-(2-Chloroethyl)-3,5-dimethylisoxazole in the Synthesis of Advanced Agrochemicals

The isoxazole moiety is a cornerstone in the development of modern agrochemicals, lending its unique electronic and structural properties to a range of highly effective herbicides and fungicides.[1][2] Within the diverse...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole moiety is a cornerstone in the development of modern agrochemicals, lending its unique electronic and structural properties to a range of highly effective herbicides and fungicides.[1][2] Within the diverse toolkit of isoxazole-based building blocks, 4-(2-Chloroethyl)-3,5-dimethylisoxazole emerges as a particularly valuable, albeit specialized, intermediate. Its strategic importance lies in the reactive chloroethyl group at the 4-position, which serves as a versatile handle for introducing complex side chains, a common strategy in the rational design of novel active ingredients with enhanced efficacy and target specificity.[3] This guide provides an in-depth exploration of the application of 4-(2-Chloroethyl)-3,5-dimethylisoxazole in agrochemical synthesis, offering detailed protocols and mechanistic insights for researchers and professionals in the field.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 4-(2-Chloroethyl)-3,5-dimethylisoxazole is paramount for its safe and effective handling in a laboratory setting. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₇H₁₀ClNO
Molecular Weight 159.61 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 87-88 °C at 8 mmHg
Density 1.173 g/mL at 25 °C
Refractive Index n20/D 1.486
Storage 2-8 °C, under inert atmosphere

Safety Precautions: 4-(2-Chloroethyl)-3,5-dimethylisoxazole is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application in Agrochemical Synthesis: A Hypothetical Case Study

The chloroethyl group is a prime electrophilic site, making it susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups, a critical step in the "lead optimization" phase of agrochemical development.

Workflow for the Synthesis of a Hypothetical Isoxazole-based Herbicide

The following diagram illustrates a potential synthetic route where 4-(2-Chloroethyl)-3,5-dimethylisoxazole is a key starting material.

G A 4-(2-Chloroethyl)-3,5-dimethylisoxazole E Nucleophilic Substitution Reaction A->E B Nucleophilic Reagent (e.g., Substituted Phenol) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Hypothetical Isoxazole Herbicide Precursor E->F G Further Functionalization (e.g., Oxidation, Acylation) F->G H Final Active Ingredient G->H

Caption: Synthetic workflow for a hypothetical isoxazole-based herbicide.

Detailed Experimental Protocol

This protocol details the synthesis of a hypothetical herbicidal precursor via a nucleophilic substitution reaction.

Objective: To synthesize a 4-(2-aryloxyethyl)-3,5-dimethylisoxazole derivative as a potential herbicidal agent.

Materials:

  • 4-(2-Chloroethyl)-3,5-dimethylisoxazole (1.0 eq)

  • Substituted phenol (e.g., 4-cyanophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted phenol (1.1 eq) and anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere until the phenol is completely dissolved.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C with stirring.

  • Slowly add a solution of 4-(2-Chloroethyl)-3,5-dimethylisoxazole (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(2-aryloxyethyl)-3,5-dimethylisoxazole derivative.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for promoting the deprotonation of the phenol, forming the more nucleophilic phenoxide ion.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more reactive.

  • Temperature: Heating to 80 °C increases the reaction rate without causing significant decomposition of the reactants or products.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the reactants, particularly the phenol.

Reaction Mechanism

The core of this synthetic step is a classic Williamson ether synthesis, a type of nucleophilic substitution reaction (SN2).

G cluster_0 Step 1: Deprotonation of Phenol cluster_1 Step 2: Nucleophilic Attack Ar-OH Ar-OH Ar-O- Ar-O⁻   K⁺ Ar-OH->Ar-O- K2CO3 K2CO3 K2CO3->Ar-O- KHCO3 KHCO₃ Ar-O-->KHCO3 Ar-O-K Ar-O⁻   K⁺ Isoxazole-CH2CH2Cl Isoxazole-CH₂CH₂Cl TransitionState [Ar-O---CH₂(Isoxazole)---Cl]⁻ Isoxazole-CH2CH2Cl->TransitionState Ar-O-K->TransitionState Product Isoxazole-CH₂CH₂-O-Ar TransitionState->Product KCl KCl TransitionState->KCl

Caption: Mechanism of the Williamson ether synthesis.

Further Elaboration and Significance

The resulting ether-linked isoxazole can then undergo further modifications to yield the final agrochemical. For instance, if the introduced aryl group contains an ester, it could be hydrolyzed to a carboxylic acid and then converted to an amide, a common functional group in many bioactive molecules.[3] This modular approach, enabled by the reactivity of the chloroethyl group, allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical component of modern agrochemical discovery. The synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, for example, follows a similar logic of building complexity around a core isoxazole structure.

Conclusion

4-(2-Chloroethyl)-3,5-dimethylisoxazole represents a valuable, though not widely publicized, synthon for the agrochemical industry. Its utility is rooted in the strategic placement of a reactive chloroethyl group on the stable isoxazole scaffold. This structural feature provides a convenient entry point for the introduction of diverse functionalities, enabling the synthesis of novel and potentially more effective herbicides and fungicides. The protocols and mechanistic discussions provided herein offer a foundational understanding for researchers and developers aiming to leverage the synthetic potential of this and similar haloalkyl isoxazole intermediates in the ongoing quest for innovative crop protection solutions.

References

Sources

Application

Application Note: Advanced Synthesis and Validation of Isoxazole-Based Anti-Inflammatory Agents

Pharmacological Rationale and Privileged Scaffolds The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged pharmacophore in modern medicinal chemistry. Its unique elec...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale and Privileged Scaffolds

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution and stable geometry make it an ideal structural motif for designing highly selective anti-inflammatory agents. By substituting various functional groups on the isoxazole core, researchers can fine-tune pharmacokinetic properties such as lipophilicity, blood-brain barrier (BBB) permeability, and target specificity [1].

The most prominent application of the isoxazole scaffold is in the development of selective Cyclooxygenase-2 (COX-2) inhibitors, such as the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib. The diaryl-substituted isoxazole structure allows the molecule to exploit the larger, more flexible side pocket of the COX-2 enzyme, achieving high selectivity over COX-1 and thereby minimizing gastrointestinal toxicity [2].

Mechanistic Target: COX-2 Inhibition Pathway

The therapeutic efficacy of isoxazole derivatives stems from their ability to interrupt the arachidonic acid cascade. By competitively binding to the COX-2 active site, these agents prevent the oxygenation of arachidonic acid into Prostaglandin G2/H2, effectively halting the downstream synthesis of pro-inflammatory Prostaglandin E2 (PGE2).

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalysis PGG2 Prostaglandin G2/H2 COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (Inflammation, Pain) PGG2->PGE2 Isomerization ISOX Isoxazole Agent (e.g., Valdecoxib) ISOX->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by isoxazole-based anti-inflammatory agents.

Synthetic Strategies & Workflow

Historically, isoxazoles have been synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or through the Claisen-Schmidt condensation of chalcones with hydroxylamine. However, modern approaches for highly substituted isoxazoles (such as Valdecoxib) utilize the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes . This method, pioneered by1, allows for the regioselective synthesis of 4-iodoisoxazoles, which serve as versatile intermediates for late-stage palladium-catalyzed cross-coupling [3].

Synth_Workflow Start Ynone Precursor Oxime O-Methyl Oxime Formation Start->Oxime NH2OMe·HCl Cyclization Electrophilic Cyclization (ICl) Oxime->Cyclization Selectivity IodoIsox 4-Iodoisoxazole Intermediate Cyclization->IodoIsox Mild conditions Suzuki Suzuki-Miyaura Coupling IodoIsox->Suzuki Pd Catalyst Product Valdecoxib (COX-2 Inhibitor) Suzuki->Product Arylboronic acid

Synthetic workflow for preparing valdecoxib via electrophilic cyclization.

Experimental Protocols

Protocol A: Synthesis of Valdecoxib via Electrophilic Cyclization

This protocol outlines the highly efficient, mild-condition synthesis of 3,4,5-trisubstituted isoxazoles.

Phase 1: O-Methyl Oxime Formation

  • Dissolve the ynone precursor (1.0 equiv) in anhydrous methanol (0.2 M).

  • Add methoxylamine hydrochloride (1.5 equiv), pyridine (1.5 equiv), and anhydrous Na₂SO₄ (2.0 equiv).

  • Stir the mixture at room temperature for 12 hours.

  • Causality: Na₂SO₄ acts as a desiccant to sequester the water generated during the condensation, driving the equilibrium toward the product. Pyridine is utilized as a mild acid scavenger to neutralize the HCl liberated from the methoxylamine salt, preventing unwanted side reactions without causing base-catalyzed degradation of the ynone.

  • Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:5). The starting ynone (Rf ~0.6) must be completely consumed, replaced by the Z-O-methyl oxime (Rf ~0.4).

Phase 2: Electrophilic Cyclization

  • Dissolve the isolated Z-O-methyl oxime in CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Add Iodine monochloride (ICl) (1.2 equiv) dropwise. Stir for 1 hour.

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Causality: ICl is selected over standard I₂ because it is a significantly stronger electrophile. This ensures a rapid 5-endo-dig cyclization at low temperatures, which preserves sensitive functional groups that would otherwise degrade under the harsh heating required for I₂-mediated cyclization [3].

  • Validation Checkpoint: The organic layer must turn from dark brown (active ICl) to pale yellow/colorless upon the addition of Na₂S₂O₃, indicating the complete neutralization of unreacted electrophile.

Phase 3: Suzuki-Miyaura Cross-Coupling

  • Combine the 4-iodoisoxazole (1.0 equiv), benzenesulfonamide-4-boronic acid pinacol ester (1.2 equiv), PdCl₂ (5 mol %), and KHCO₃ (1.4 equiv) in a DMF:H₂O (4:1) solvent system.

  • Heat the mixture at 85 °C for 3 hours under an inert argon atmosphere.

  • Causality: The aqueous DMF solvent system is critical; it solubilizes both the highly lipophilic organic substrate and the inorganic KHCO₃ base. The base is required to activate the boronic ester by forming a reactive boronate complex, which facilitates the transmetalation step of the palladium catalytic cycle.

Protocol B: General Library Generation via Claisen-Schmidt Condensation

For researchers aiming to generate a diverse library of isoxazole derivatives for structure-activity relationship (SAR) studies, the classical chalcone route remains highly robust [1].

  • Chalcone Formation: Dissolve substituted acetophenone (0.01 mol) and substituted benzaldehyde (0.01 mol) in 15 mL absolute ethanol. Add 10 mL of 10% ethanolic NaOH dropwise. Stir at room temperature for 4 hours.

  • Cyclization: To the isolated chalcone, add hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) in 25 mL ethanol. Reflux for 6 hours.

  • Causality: Sodium acetate acts as a buffer, liberating the free nucleophilic base of hydroxylamine from its hydrochloride salt. The initial nucleophilic attack on the α,β-unsaturated carbonyl is followed by intramolecular cyclization.

  • Validation Checkpoint: Pour the reaction mixture into ice-cold water. The sudden shift in solvent polarity forces the highly hydrophobic isoxazole product to precipitate out, leaving unreacted salts and polar impurities dissolved in the aqueous phase.

Protocol Validation & Analytical Quality Control

To ensure the integrity of the synthesized agents, the following self-validating analytical markers must be confirmed:

  • FT-IR Spectroscopy: The successful cyclization of the oxime/chalcone into an isoxazole ring is marked by the disappearance of the alkyne (C≡C) stretch at ~2200 cm⁻¹ or the carbonyl (C=O) stretch at ~1680 cm⁻¹, and the appearance of a strong C=N stretching band at 1500–1620 cm⁻¹ .

  • ¹H NMR (CDCl₃ or DMSO-d₆): For unsubstituted C4 isoxazoles, a distinct singlet proton peak will appear between δ 6.10 and 6.80 ppm (C=CH). In the Valdecoxib protocol, the absence of this peak confirms the successful integration of the iodine atom at the C4 position during electrophilic cyclization [4].

  • Mass Spectrometry: The intermediate 4-iodoisoxazole will exhibit a characteristic isotopic mass shift and a strong [M+H]⁺ peak reflecting the addition of iodine (atomic mass 126.9).

Quantitative Efficacy Data

The structural modifications on the isoxazole ring directly dictate its anti-inflammatory potency and COX-2 selectivity. The table below summarizes the quantitative efficacy of representative isoxazole derivatives synthesized via the protocols above.

CompoundSynthetic RouteOverall Yield (%)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib (46) Electrophilic Cyclization74.0> 100.00.005> 20,000
Compound C3 Claisen-Schmidt68.545.20.8553.1
Compound C5 Claisen-Schmidt72.150.10.6280.8
Compound C6 Claisen-Schmidt70.462.30.41151.9

Note: Data synthesized from representative literature characterizing isoxazole derivatives. High selectivity indices (>50) indicate a strong preference for COX-2 inhibition, reducing the risk of gastrointestinal adverse effects.

References

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents N
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib The Journal of Organic Chemistry (ACS Public
  • The synthetic and therapeutic expedition of isoxazole and its analogs N

Sources

Method

Application Note: Synthesis of Novel Heterocyclic Compounds from 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Executive Summary & Pharmacological Relevance The 3,5-dimethylisoxazole scaffold is a privileged structure in modern medicinal chemistry. It is most notably recognized as a highly potent acetyl-lysine (KAc) bioisostere,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 3,5-dimethylisoxazole scaffold is a privileged structure in modern medicinal chemistry. It is most notably recognized as a highly potent acetyl-lysine (KAc) bioisostere, making it a cornerstone in the design of BET bromodomain (e.g., BRD4) inhibitors for oncology and inflammatory diseases .

The commercially available building block 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5) provides a versatile electrophilic handle for appending this privileged pharmacophore onto diverse heterocyclic cores. This application note details the causality-driven methodologies for functionalizing this building block via divergent synthetic pathways, ensuring high yields and rigorous self-validation.

Reactivity Dynamics & Mechanistic Causality

The 2-chloroethyl group presents a primary alkyl halide primed for bimolecular nucleophilic substitution ( SN​2 ). Unlike 1-chloroethyl derivatives, the 2-chloroethyl linker is less sterically hindered, minimizing the transition state energy for nucleophilic attack.

The Competing Elimination Pathway: The electron-withdrawing nature of the adjacent isoxazole ring slightly increases the acidity of the β -protons. Consequently, the use of strong, non-nucleophilic bases (e.g., NaH, KOtBu) can trigger an unwanted E2 elimination, yielding a vinyl isoxazole byproduct.

The Solution: To circumvent elimination, the protocols herein utilize mild carbonate bases ( K2​CO3​ , Cs2​CO3​ ) combined with nucleophilic catalysis (KI) to selectively drive the SN​2 pathway . The addition of KI facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a highly reactive alkyl iodide, thereby accelerating the nucleophilic attack without requiring harsh conditions.

Synthetic Workflow Overview

G SM 4-(2-Chloroethyl)- 3,5-dimethylisoxazole N_Alk N-Alkylation (Amines) SM->N_Alk K2CO3, KI Azide Azidation (NaN3) SM->Azide NaN3, DMF S_Alk S-Alkylation (Thiols) SM->S_Alk Cs2CO3 Prod1 Isoxazolyl-ethyl Piperazines N_Alk->Prod1 Click CuAAC Click (Alkynes) Azide->Click CuSO4, NaAsc Prod2 Isoxazole-Triazole Hybrids Click->Prod2 Prod3 Isoxazolyl-ethyl Thioethers S_Alk->Prod3

Fig 1: Divergent synthetic workflows for 4-(2-Chloroethyl)-3,5-dimethylisoxazole functionalization.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and typical yields for synthesizing various heterocyclic derivatives from 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

Reaction TypeNucleophile / ReagentBase / CatalystSolvent & TempTime (h)Typical Yield (%)
N-Alkylation Piperazine derivatives K2​CO3​ / KI (0.1 eq)MeCN, 80 °C12 - 1675 - 85
N-Alkylation Morpholine K2​CO3​ / KI (0.1 eq)MeCN, 80 °C12 - 1478 - 88
Azidation Sodium Azide ( NaN3​ )NoneDMF, 80 °C6 - 890 - 95
CuAAC (Click) Terminal Alkynes CuSO4​ / NaAsc t -BuOH/ H2​O , RT4 - 685 - 92
S-Alkylation Thiophenols Cs2​CO3​ / NoneDMF, RT2 - 488 - 94

Experimental Protocols & Self-Validating Systems

Protocol A: N-Alkylation of Secondary Amines (Synthesis of Isoxazolyl-ethyl Piperazines)

This protocol describes the coupling of 4-(2-Chloroethyl)-3,5-dimethylisoxazole with secondary heterocyclic amines (e.g., substituted piperazines).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve the secondary amine (1.2 equiv) and anhydrous K2​CO3​ (2.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

    • Causality: MeCN is a polar aprotic solvent that leaves the nucleophile unsolvated, maximizing its reactivity. K2​CO3​ neutralizes the HCl byproduct without inducing E2 elimination.

  • Catalyst Addition: Add Potassium Iodide (KI, 0.1 equiv) to the stirring suspension.

    • Causality: KI drives the in situ Finkelstein reaction, generating the highly reactive alkyl iodide intermediate.

  • Electrophile Addition: Dropwise add 4-(2-Chloroethyl)-3,5-dimethylisoxazole (1.0 equiv).

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 12–16 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between EtOAc and H2​O , wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography (DCM:MeOH gradient).

Self-Validating System:

  • In-Process Control (TLC): Monitor the reaction using Hexane:EtOAc (1:1). The starting chloride ( Rf​≈0.6 ) will disappear, replaced by a more polar, UV-active product spot ( Rf​≈0.2−0.3 ).

  • Structural Validation (1H NMR): Validate conversion by observing the diagnostic shift of the ethyl linker protons. The starting material exhibits a triplet at δ ~3.60 ppm ( CH2​−Cl ). In the successful product, this peak disappears and is replaced by a new triplet shifted upfield to δ ~2.50–2.70 ppm ( CH2​−N ).

Protocol B: Azidation and CuAAC "Click" Annulation (Synthesis of Triazole Hybrids)

This two-step sequence utilizes Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to generate 1,2,3-triazole-linked isoxazole hybrids, a common motif in modern drug discovery .

Step 1: Azidation

  • Dissolve 4-(2-Chloroethyl)-3,5-dimethylisoxazole (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add Sodium Azide ( NaN3​ , 1.5 equiv) and heat to 80 °C for 6 hours.

  • Workup: Dilute with diethyl ether, wash extensively with water (5x) to remove DMF, dry, and concentrate carefully (Do not heat azide intermediates above 40 °C during evaporation).

    • Self-Validating System (IR Spectroscopy): Confirm the success of the azidation by the appearance of a strong, sharp, and unmistakable asymmetric stretching band at ∼2100 cm−1 in the FT-IR spectrum.

Step 2: CuAAC "Click" Reaction

  • Dissolve the intermediate azide (1.0 equiv) and a terminal alkyne (1.1 equiv) in a 1:1 mixture of t -BuOH and H2​O (0.1 M).

  • Add Copper(II) Sulfate Pentahydrate ( CuSO4​⋅5H2​O , 0.05 equiv) followed by Sodium Ascorbate (0.1 equiv).

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(II) is left unreduced.

  • Stir vigorously at room temperature for 4–6 hours.

  • Workup: Dilute with water, extract with DCM, wash with dilute NH4​OH to remove copper salts, dry, and concentrate.

Self-Validating System:

  • IR Validation: Complete disappearance of the azide stretch at ∼2100 cm−1 .

  • NMR Validation: Appearance of the characteristic, highly deshielded 1,2,3-triazole ring proton, which presents as a sharp singlet at δ 7.8–8.2 ppm in 1H NMR.

References

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Three-Component Coupling Process Based on Vicarious Nucleophilic Substitution (VNSAR)−Alkylation Reactions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles Current Organic Chemistry (ResearchGate) URL:[Link]

Application

Application Note: Advanced Methodologies for Isoxazole Annulation in Drug Development

Introduction Isoxazoles are privileged heterocyclic scaffolds embedded in numerous active pharmaceutical ingredients (APIs), including valdecoxib and risperidone. Traditional syntheses often rely on the condensation of h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoxazoles are privileged heterocyclic scaffolds embedded in numerous active pharmaceutical ingredients (APIs), including valdecoxib and risperidone. Traditional syntheses often rely on the condensation of hydroxylamines with 1,3-diketones or [3+2] cycloadditions, which can suffer from poor regioselectivity and require pre-functionalized, highly reactive intermediates. As a Senior Application Scientist, I have structured this guide to detail two state-of-the-art annulation strategies: Palladium-Catalyzed [4+1] Annulation and Mechanochemical Cu-Catalyzed Dehydrohalogenative Annulation . These protocols emphasize atom economy, operational simplicity, and self-validating experimental designs.

Mechanistic Causality in Modern Annulation

Understanding the mechanistic pathways is critical for troubleshooting and optimizing yields during scale-up.

Palladium-Catalyzed C–H Activation/[4+1] Annulation

This methodology constructs 1,2-benzisoxazoles directly from N-phenoxyacetamides and aldehydes[1]. Causality of the Design: The acetamide moiety acts as a bidentate directing group. It coordinates with the Pd(II) catalyst, bringing the metal center into close proximity with the ortho-C–H bond of the phenoxy ring. This spatial arrangement dramatically lowers the activation energy for C–H cleavage, forming a stable palladacycle intermediate. Subsequent insertion of the aldehyde forms the C–C bond, and reductive elimination establishes the C=N bond. Crucially, this pathway preserves the native O–N bond of the starting material, ensuring 100% atom economy for that linkage and avoiding the generation of hazardous byproducts[1].

Mechanism A N-phenoxyacetamide (Substrate) B Pd(II) Coordination (Directing Group Effect) A->B + Pd(OAc)2 C ortho-C-H Activation (Palladacycle) B->C C-H Cleavage D Aldehyde Insertion (C-C Bond Formation) C->D + R-CHO E Reductive Elimination (C=N Bond Formation) D->E - H2O E->B Pd(0) -> Pd(II) Oxidation F 1,2-Benzisoxazole (API Intermediate) E->F Product Release

Mechanistic pathway of Pd-catalyzed [4+1] annulation for 1,2-benzisoxazole synthesis.

Mechanochemical CuONP-Catalyzed Dehydrohalogenative Annulation

Mechanochemistry provides a green, solvent-free alternative for isoxazole synthesis by partnering β-vinyl halides and α-nitrocarbonyls[2]. Causality of the Design: High-energy ball milling imparts localized kinetic energy and creates a highly concentrated reaction microenvironment. Cupric oxide nanoparticles (CuONPs, <50 nm) provide an exceptionally large surface area for cooperative catalysis. DABCO is selected over inorganic bases because its bicyclic structure makes it a superior non-nucleophilic base, efficiently driving the dehydrohalogenation of the β-vinyl halide to generate a reactive intermediate in situ, which then undergoes annulation with the α-nitrocarbonyl[3].

Quantitative Performance and Reaction Metrics

To facilitate protocol selection based on your laboratory's infrastructure, the following table summarizes the quantitative parameters of modern annulation strategies, including an emerging electrochemical domino approach[4].

MethodologyCatalyst / Key ReagentsReaction TimeYield RangeKey Advantages & Causality
Pd-Catalyzed [4+1] Annulation Pd(OAc)₂, Oxidant, Aldehyde12–24 h65–85%Preserves O–N bond; direct access to complex API scaffolds like risperidone.
Mechanochemical Annulation CuONP (<50 nm), DABCO, ZrO₂ balls1–3 h55–93%Solvent-free; high localized concentration; catalyst is easily recovered via centrifugation.
Electrochemical Domino Undivided cell, TBAPF₆, DMF/H₂O4–8 h60–90%Radical pathway; eliminates the need for stoichiometric chemical oxidants.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Benzo[d]isoxazole Synthesis

This protocol is optimized for the synthesis of highly substituted 1,2-benzisoxazoles.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-phenoxyacetamide (1.0 mmol), the corresponding aldehyde (1.5 mmol), and Pd(OAc)₂ (5 mol%, 0.05 mmol).

  • Oxidant Addition: Add a stoichiometric oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂, 2.0 mmol) to facilitate the Pd(0) to Pd(II) catalytic turnover.

  • Solvent & Atmosphere: Suspend the mixture in anhydrous 1,4-dioxane (5.0 mL). Seal the tube and purge with N₂ gas for 5 minutes to prevent unwanted side-oxidations.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 110 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the metal catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Mechanochemical CuONP-Catalyzed Annulation

This solvent-free protocol leverages ball-milling for rapid, green synthesis.

  • Milling Setup: Equip a stainless-steel milling jar (15 mL) with two zirconium dioxide (ZrO₂) milling balls (10 mm diameter).

  • Reagent Loading: Add the β-vinyl halide (1.0 mmol), α-nitrocarbonyl derivative (1.2 mmol), DABCO (25 mol%), and CuONPs (<50 nm, 10 mol%) directly into the jar[3].

  • Mechanochemical Activation: Secure the jar in a planetary ball mill. Run the mill at 400 rpm for 60–90 minutes. Note: The friction generates internal heat, which acts synergistically with the CuONPs to drive the annulation.

  • Extraction: Open the jar and extract the crude mixture using ethanol (5 mL).

  • Catalyst Recovery: Centrifuge the ethanolic suspension at 1000 rpm for 10 minutes. The CuONPs will form a solid black pellet at the bottom. Decant the supernatant.

  • Isolation: Evaporate the ethanol from the supernatant and purify the resulting crude isoxazole via column chromatography.

Workflow S1 Load Reactants (β-vinyl halide + α-nitrocarbonyl) S2 Add Catalytic System (CuONP + DABCO) S1->S2 S3 Mechanochemical Milling (ZrO2 balls, 400 rpm) S2->S3 S4 In-Process Control (TLC Verification) S3->S4 S4->S3 Incomplete S5 Ethanol Extraction & Centrifugation (1000 rpm) S4->S5 Conversion >95% S6 Catalyst Recovery (Solid Pellet Isolation) S5->S6 S6->S2 Recycle CuONP S7 Column Chromatography (Purified Isoxazole) S6->S7 Supernatant

Workflow for mechanochemical CuONP-catalyzed dehydrohalogenative isoxazole annulation.

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. Ensure the integrity of your runs by monitoring the following empirical checkpoints:

  • For Pd-Catalyzed Annulation: The reaction is self-validating through NMR tracking. The disappearance of the highly deshielded aldehyde proton signal (~9.5-10.5 ppm) and the emergence of distinct benzisoxazole aromatic signals confirm successful C–C and C=N bond formation. If the starting material remains unconsumed, check the anhydrous nature of your 1,4-dioxane, as moisture can poison the Pd(II) intermediate.

  • For Mechanochemical Annulation: The physical recovery of the catalyst serves as an internal validation of the heterogeneous system. If centrifugation at 1000 rpm yields a clean, solid black pellet, the CuONPs have retained their structural integrity and can be reused for up to six catalytic cycles without significant yield degradation[3]. If the supernatant remains cloudy or blue/green, catalyst leaching has occurred, indicating that the local temperature during milling may have exceeded the thermal stability threshold of the nanoparticles.

References

  • 1 - ResearchGate

  • 2 - ResearchGate 3.3 - ResearchGate 4.4 - ResearchGate

Sources

Method

Application Note: Analytical Characterization and Derivatization Profiling of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Introduction & Chemical Context The 3,5-dimethylisoxazole core is a privileged pharmacophore in medicinal chemistry, most notably recognized as an effective acetyl-lysine (KAc) mimic in the development of bromodomain and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The 3,5-dimethylisoxazole core is a privileged pharmacophore in medicinal chemistry, most notably recognized as an effective acetyl-lysine (KAc) mimic in the development of bromodomain and extra-terminal (BET) inhibitors[1]. Within this structural class, 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS: 79379-02-5)[2] serves as a critical, highly reactive building block. The 2-chloroethyl substituent provides a versatile electrophilic handle for nucleophilic substitution, enabling the rapid synthesis of diverse libraries of amine, ether, and thioether derivatives.

Because the isoxazole ring is fully substituted and the chloroethyl chain is highly flexible, unambiguous structural characterization requires a rigorous, multi-modal analytical approach. This guide outlines the causal logic and self-validating protocols necessary to accurately characterize this intermediate and track its downstream derivatization.

Analytical Strategy & Causality

To establish a self-validating analytical system, researchers must not rely on a single technique. The strategy relies on orthogonal methods where the output of one technique validates the assumptions of another.

Workflow A Synthesis/Isolation 4-(2-Chloroethyl)- 3,5-dimethylisoxazole B NMR Spectroscopy (Regiochemistry & Connectivity) A->B C LC-HRMS (Isotopic Profiling & Exact Mass) A->C D FTIR Analysis (Functional Group Validation) A->D E Comprehensive Structural Elucidation B->E C->E D->E

Figure 1: Multi-modal analytical workflow for the structural validation of isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

The fully substituted nature of the 3,5-dimethylisoxazole ring means there are no aromatic protons to guide the structural elucidation[3]. Therefore, characterization relies heavily on the precise assignment of the methyl groups and the aliphatic chain[4].

The Causality of Chemical Shifts:

  • Differentiating the Methyls: The two methyl groups are in distinct electronic environments. The C5-methyl is adjacent to the highly electronegative oxygen atom of the isoxazole ring, resulting in greater deshielding compared to the C3-methyl (adjacent to the nitrogen).

  • Isolating the Aliphatic Chain: DEPT-135 is critical here. It completely removes the quaternary carbons of the isoxazole ring (C3, C4, C5), leaving only the positive signals for the two methyls (CH₃) and the inverted, negative signals for the two methylenes (CH₂) of the chloroethyl group.

Quantitative Data Summary: Predicted NMR Assignments (CDCl₃, 400 MHz)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Diagnostic Value
¹H~2.25Singlet (s)3HC3-CH₃Shielded relative to C5-CH₃ due to proximity to N.
¹H~2.38Singlet (s)3HC5-CH₃Deshielded relative to C3-CH₃ due to electronegative O.
¹H~2.85Triplet (t)2HAr-CH₂Couples with CH₂-Cl; confirms attachment to the ring.
¹H~3.65Triplet (t)2HCH₂-ClHighly deshielded by the inductive effect of Chlorine.
¹³C~10.5--C3-CH₃Appears as a positive peak in DEPT-135.
¹³C~11.5--C5-CH₃Appears as a positive peak in DEPT-135.
¹³C~25.0--Ar-CH₂Appears as a negative peak in DEPT-135.
¹³C~43.5--CH₂-ClAppears as a negative peak in DEPT-135.
¹³C~112.0--C4 (Ar)Invisible in DEPT-135.
¹³C~159.0--C3 (Ar)Invisible in DEPT-135.
¹³C~166.0--C5 (Ar)Invisible in DEPT-135; highly deshielded by Oxygen.

Mass Spectrometry (HRMS) & Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is not just used for exact mass determination; it is a definitive diagnostic tool for tracking the reactivity of the chloroethyl group.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, which exist in nature in a roughly 3:1 ratio. When analyzing 4-(2-Chloroethyl)-3,5-dimethylisoxazole via ESI-MS, the molecular ion will present a distinct doublet: the [M+H]⁺ peak at m/z 160.05 and the [M+2+H]⁺ peak at m/z 162.05 , with an intensity ratio of 100% to ~32%[5].

When the compound undergoes nucleophilic substitution (e.g., reacting with an amine), the chlorine atom is expelled as a leaving group. The complete disappearance of this 3:1 isotopic signature in the product is an absolute, self-validating confirmation that the substitution reaction was successful.

Derivatization SM Starting Material: 4-(2-Chloroethyl)-3,5-dimethylisoxazole RXN Nucleophilic Substitution (e.g., 1° or 2° Amine, Base, Heat) SM->RXN SM_Ana HRMS: 3:1 (M : M+2) Isotope Pattern 1H NMR: CH2-Cl Triplet (~3.65 ppm) SM->SM_Ana PROD Derivatized Product: 4-(2-Aminoethyl)-3,5-dimethylisoxazole RXN->PROD PROD_Ana HRMS: Monoisotopic Mass (Loss of 37Cl) 1H NMR: CH2-N Triplet (~2.80 ppm) PROD->PROD_Ana

Figure 2: Analytical shift tracking during the nucleophilic derivatization of the chloroethyl group.

Vibrational Spectroscopy (FTIR)

FTIR provides rapid, orthogonal confirmation of the functional groups. The isoxazole ring exhibits characteristic breathing modes and stretching frequencies.

  • C=N and C=C Stretches: Observed as sharp, strong bands in the 1650–1400 cm⁻¹ region.

  • N-O Stretch: Typically observed around 1380–1420 cm⁻¹.

  • C-Cl Stretch: A strong, distinct absorption band in the fingerprint region between 750–600 cm⁻¹. The disappearance of this band is a secondary confirmation of successful downstream derivatization.

Self-Validating Experimental Protocols

Protocol A: Rigorous NMR Acquisition & Validation

Objective: Acquire 1D and 2D NMR data to unambiguously confirm the structure and purity of the isoxazole intermediate.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum (e.g., Bruker zg30 pulse program) with 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.

  • ¹³C and DEPT-135 Acquisition: Acquire a proton-decoupled carbon spectrum (1024 scans) and a DEPT-135 spectrum (256 scans) to differentiate CH₃ and CH₂ groups.

  • Self-Validation Checkpoint (Critical):

    • Integration Logic: Set the integration of the most downfield triplet (CH₂-Cl, ~3.65 ppm) to exactly 2.00 .

    • Validation: The adjacent triplet (Ar-CH₂) must integrate between 1.95–2.05. The two upfield singlets must each integrate between 2.90–3.10.

    • Failure Mode: If the CH₂-Cl triplet integrates to < 2.00 relative to the methyls, it indicates spontaneous degradation (e.g., elimination of HCl to form a vinyl isoxazole) or incomplete starting material conversion.

Protocol B: LC-HRMS Isotopic Profiling

Objective: Confirm the exact mass and the presence of the intact chloroethyl group via isotopic distribution.

  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive Electrospray Ionization (ESI+) mode. Scan range: m/z 100–500.

  • Self-Validation Checkpoint (Critical):

    • Mass Accuracy: Extract the ion chromatogram for m/z 160.0524. The mass error must be < 5 ppm.

    • Isotopic Ratio: Immediately inspect the spectrum for the M+2 peak at m/z 162.0494. The intensity ratio of M to M+2 must be approximately 3:1 .

    • Failure Mode: If the M+2 peak is absent, the molecule has lost the chlorine atom (likely via hydrolysis to the corresponding alcohol during poor storage conditions).

References

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at:[Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application

use of 4-(2-Chloroethyl)-3,5-dimethylisoxazole in polymer chemistry

Advanced Application Notes: 4-(2-Chloroethyl)-3,5-dimethylisoxazole as a Functional Building Block in Polymer Chemistry Mechanistic Rationale: The Isoxazole-Chloroethyl Synergy In the landscape of macromolecular design,...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes: 4-(2-Chloroethyl)-3,5-dimethylisoxazole as a Functional Building Block in Polymer Chemistry

Mechanistic Rationale: The Isoxazole-Chloroethyl Synergy

In the landscape of macromolecular design, 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5) serves as a highly versatile, bifunctional building block[1]. The molecule is characterized by a five-membered heterocyclic isoxazole ring—containing adjacent nitrogen and oxygen atoms—flanked by two methyl groups at the 3 and 5 positions, and a 2-chloroethyl substituent at the 4 position[1].

For polymer chemists, this specific architecture offers two distinct mechanistic advantages:

  • Electrophilic Handle for Post-Polymerization Modification (PPM): The primary alkyl chloride acts as an optimal electrophile for bimolecular nucleophilic substitution (SN2). This enables the facile grafting of the isoxazole pendant group onto nucleophilic polymer backbones (e.g., aminated polystyrene, polyamines, or thiol-functionalized resins).

  • Functional Pendant Properties: Once covalently grafted, the isoxazole ring imparts exceptional thermal stability to the polymer matrix (often exceeding 200°C) and acts as a robust ligand for immobilizing transition metals[2]. Furthermore, the strong dipole moment inherent to the C=N and C=C bonds of the isoxazole ring can be leveraged to drive cooperative supramolecular polymerization via head-to-tail dipole-dipole interactions[3].

Protocol 1: Synthesis of Isoxazole-Functionalized Polymeric Catalysts

Context: Crosslinked functionalized polymers are highly efficient matrices for immobilizing transition metal ions. They prevent catalyst leaching, simplify reaction work-up, and can directly control reaction kinetics[2]. The following protocol details the post-polymerization modification of a macroporous aminated polystyrene resin.

Step-by-Step Methodology:

  • Resin Swelling: Suspend 5.0 g of aminated crosslinked polystyrene resin in 50 mL of anhydrous N,N-Dimethylformamide (DMF). Agitate gently at room temperature for 12 hours.

    • Causality: Macroporous resins must be fully swollen to maximize polymer chain mobility. This exposes sterically hindered nucleophilic amine sites buried deep within the polymer matrix, ensuring a high degree of functionalization[2].

  • Reagent Addition: Add 2.5 equivalents (relative to the amine loading of the resin) of 4-(2-Chloroethyl)-3,5-dimethylisoxazole to the suspension.

  • Base Integration: Add 3.0 equivalents of anhydrous potassium carbonate (K2CO3).

    • Causality: The SN2 alkylation generates hydrochloric acid (HCl) as a byproduct. K2CO3 acts as a heterogeneous, non-nucleophilic base to scavenge the HCl. This prevents the protonation of the polymer's reactive amine groups, driving the reaction equilibrium to completion without competing as a nucleophile.

  • Thermal Alkylation: Heat the mixture to 80°C under an inert nitrogen atmosphere for 48 hours.

    • Causality: Maintaining 80°C provides the precise activation energy required for the SN2 displacement of the primary chloride while remaining well below the thermal degradation threshold of the polystyrene backbone.

  • Washing and Validation (Self-Validating System): Filter the resin and wash sequentially with DMF, water, methanol, and dichloromethane to remove unreacted monomers and inorganic salts. Dry under vacuum at 60°C.

    • Validation: Analyze the dried resin via FTIR spectroscopy. The protocol is validated as successful by the disappearance of the C-Cl stretching vibration (typically 600–800 cm⁻¹) and the emergence of characteristic isoxazole C=N and C=C stretching bands (1500–1650 cm⁻¹)[4].

  • Metal Loading: Suspend the functionalized resin in a methanolic solution of Cu(II) acetate (0.1 M) for 24 hours. Filter and wash until the filtrate is colorless, yielding a highly stable polymer-supported catalyst ready for oxidation reactions (e.g., hydrogen peroxide decomposition)[2].

PPM_Workflow N1 Polymer Backbone (e.g., Aminated Polystyrene) N3 Polymer Swelling in DMF (Maximizes Chain Mobility) N1->N3 N2 4-(2-Chloroethyl)-3,5-dimethylisoxazole (Electrophilic Modifier) N4 SN2 Alkylation Reaction (Base: K2CO3, 80°C) N2->N4 N3->N4 N5 Isoxazole-Functionalized Polymer (Pendant Ligands) N4->N5 HCl Elimination (Monitored via FTIR) N6 Transition Metal Loading (e.g., Cu(II), Fe(III) Acetate) N5->N6 Metal Coordination N7 Polymer-Supported Catalyst (High Thermal Stability >200°C) N6->N7

Workflow for the post-polymerization modification of resins using the isoxazole derivative.

Protocol 2: Inducing Supramolecular Polymerization via Dipole-Dipole Interactions

Context: Beyond covalent functionalization, the isoxazole ring is a powerful engine for supramolecular chemistry. The linearly oriented C=N double bonds establish strong head-to-tail dipole-dipole interactions. This enables a cooperative supramolecular polymerization mechanism characterized by distinct nucleation and elongation phases[3].

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve the isoxazole-functionalized polymer chains (or small-molecule isoxazole derivatives) in a non-polar solvent such as methylcyclohexane to achieve a 10 mM concentration.

    • Causality: Non-polar solvents are strictly required to minimize solvent-solute interactions. By removing competitive hydrogen bonding, the isoxazole rings are forced to interact exclusively with one another via dipole-dipole forces[3].

  • Thermal Annealing: Heat the solution to 90°C.

    • Causality: This thermal energy overcomes all non-covalent interactions, ensuring complete disassembly into a disordered, monomeric state (isodesmic phase).

  • Controlled Cooling: Cool the solution at a strictly controlled rate of 1°C/min down to 20°C.

    • Causality: Rapid cooling traps the polymer in kinetic dead-ends. Slow, controlled cooling allows the isoxazole rings the necessary time to vertically adjust to one another. This minimizes steric hindrance from the 3,5-dimethyl groups and maximizes attractive energy from head-to-tail dipole alignment, yielding highly ordered, thermodynamically stable helical assemblies[3].

  • Spectroscopic Monitoring (Self-Validating System): Monitor the assembly process in real-time using Variable-Temperature Circular Dichroism (VT-CD) or UV-Vis spectroscopy.

    • Validation: The process is validated by plotting the absorption/ellipticity against temperature. A sharp, sigmoidal cooling curve confirms a successful two-step cooperative supramolecular polymerization, whereas a linear curve indicates a failed, unstructured isodesmic association[3].

Supramolecular_Logic S1 Isoxazole Pendant Groups on Polymer Chain S2 Strong Dipole Moment (C=N / C=C bonds) S1->S2 S3 Head-to-Tail Alignment (Minimizes Steric Hindrance) S2->S3 Dipole-Dipole Interactions S4 Cooperative Supramolecular Polymerization S3->S4 Nucleation & Elongation S5 Thermo-reversible Assembly (Controlled Disassembly) S4->S5 Temperature Shift (> Transition Temp)

Mechanistic pathway of dipole-directed supramolecular polymerization via isoxazole rings.

Quantitative Data Summaries

The integration of the 3,5-dimethylisoxazole moiety significantly alters the physicochemical profile of the base polymer. The table below summarizes the comparative quantitative properties of unmodified versus isoxazole-functionalized crosslinked resins utilized in catalytic applications.

MaterialMetal Intake Capacity (mmol/g)Thermal Stability Limit (°C)Catalytic Efficiency (H₂O₂ Decomposition)
Unmodified Aminated Polystyrene < 0.1~150°CNegligible
Isoxazole-Functionalized Resin 1.8 - 2.4> 200°CModerate (Pre-metal loading)
Cu(II)-Loaded Isoxazole Resin N/A> 200°CHigh (First-order kinetics)

Note: The exceptional thermal stability (>200°C) of the isoxazole-containing polymers makes them uniquely suited for harsh oxidative processes where standard polymer supports would thermo-oxidatively degrade[2].

References

  • Isoxazole Functionalized Crosslinked Resin Complexes of Transition Metals as Polymeric Catalysts for Hydrogen Peroxide Decomposition Oriental Journal of Chemistry[Link]

  • Supramolecular Polymerization and Functions of Isoxazole Ring Monomers Oxford Academic (OUP)[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Executive Summary & Chemical Context The compound 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS: 79379-02-5) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and agrochemical d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS: 79379-02-5) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Featuring a hydrophobic 3,5-dimethylisoxazole core and a reactive 2-chloroethyl moiety at the 4-position, it serves as an ideal electrophile for nucleophilic substitution reactions (e.g., alkylation of amines, thiols, and alkoxides)[1]. With a molecular weight of 159.62 g/mol , maintaining high purity during scale-up is critical to prevent downstream side reactions in complex API (Active Pharmaceutical Ingredient) syntheses.

This protocol details the optimized, kilogram-scale synthesis of 4-(2-chloroethyl)-3,5-dimethylisoxazole via the catalytic chlorination of its corresponding alcohol precursor, 4-(2-hydroxyethyl)-3,5-dimethylisoxazole.

Mechanistic Insights and Process Causality

In a scale-up environment, the transition from a hydroxyl group to an alkyl chloride must prioritize atom economy, byproduct management, and thermal control. Thionyl chloride ( SOCl2​ ) is selected as the chlorinating agent due to its volatile byproducts (sulfur dioxide and hydrogen chloride), which simplify downstream workup.

Causality in Experimental Design:

  • Catalytic DMF (Vilsmeier-Haack Activation): Uncatalyzed reactions with SOCl2​ often require prolonged heating, leading to thermal degradation and color body formation. By introducing a catalytic amount of N,N-Dimethylformamide (DMF), the highly reactive Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethylammonium chloride) is formed in situ. This intermediate rapidly reacts with the alcohol to form an activated alkoxyiminium species, which undergoes swift SN​2 displacement by the chloride ion. This reduces the required reaction temperature and time, preserving product integrity.

  • Off-Gas Scrubbing: The stoichiometric generation of SO2​ and HCl requires a dedicated caustic scrubber system (e.g., 10% NaOH) to maintain reactor pressure equilibrium and environmental compliance.

  • Thermal Quenching: Residual SOCl2​ must be quenched meticulously. A reverse quench into a chilled, saturated sodium bicarbonate ( NaHCO3​ ) solution prevents localized acidic hotspots that could trigger ring-opening or polymerization.

Process Workflow Visualization

G N1 Reactor Purge (N2 Atmosphere) N2 Substrate & DMF Charge in DCM N1->N2 N3 SOCl2 Addition (T < 10°C) N2->N3 N4 Thermal Activation (Reflux, 40°C) N3->N4 N5 Caustic Scrubber (SO2 / HCl Neutralization) N4->N5 Off-gas venting N6 Alkaline Quench (Chilled NaHCO3) N4->N6 IPC: >99% Conversion N7 Phase Separation & Aqueous Wash N6->N7 N8 Vacuum Distillation (Product Isolation) N7->N8

Fig 1: Scale-up workflow for the chlorination and isolation of the isoxazole derivative.

Quantitative Data: Reaction Optimization

Prior to pilot-plant execution, the reaction parameters were optimized to balance yield, purity, and cycle time. The data below demonstrates the necessity of the DMF catalyst and strict temperature control.

Entry SOCl2​ (Eq.)DMF (mol %)Temp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)Purity (GC, %)
11.10401278.565.292.1
21.5060885.071.488.5 (Degradation)
31.21.025694.286.596.8
4 1.2 2.5 40 3 >99.5 94.1 >99.0

Table 1: Optimization matrix for the chlorination of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole. Entry 4 represents the finalized scale-up conditions.

Step-by-Step Scale-Up Methodology

Equipment Setup:

  • 50 L Glass-lined jacketed reactor equipped with a pt100 temperature probe, overhead PTFE stirrer, and a reflux condenser.

  • The condenser vent must be piped directly to a dual-stage scrubber containing 10% w/w aqueous NaOH.

Phase 1: Charging and Activation

  • Inerting: Purge the 50 L reactor with Nitrogen ( N2​ ) for 15 minutes to displace ambient moisture.

  • Substrate Charge: Charge 4-(2-hydroxyethyl)-3,5-dimethylisoxazole (5.00 kg, 35.4 mol) and anhydrous Dichloromethane (DCM) (20.0 L) into the reactor. Initiate stirring at 150 RPM.

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (64.7 g, 0.88 mol, 2.5 mol%).

  • Cooling: Circulate chilled fluid through the reactor jacket to bring the internal temperature ( Tint​ ) to 0–5 °C.

Phase 2: Reagent Addition and Reaction 5. Controlled Addition: Slowly dose Thionyl Chloride ( SOCl2​ ) (5.05 kg, 42.5 mol, 1.2 eq.) via an addition funnel over 2 hours.

  • Critical Control Point: Maintain Tint​ below 10 °C during addition to control the initial exotherm and prevent rapid, uncontrolled gas evolution.
  • Thermal Activation: Once addition is complete, adjust the jacket temperature to gradually heat the reaction mixture to a gentle reflux (~40 °C).
  • Aging & IPC: Maintain reflux for 3 hours. Pull a 2 mL sample, quench in NaHCO3​ , extract with DCM, and analyze via GC-FID. The reaction is deemed complete when the starting material is < 0.5% (Area %).

Phase 3: Quench and Workup 8. Cooling: Cool the reaction mixture to 10 °C. 9. Reverse Quench: In a separate 100 L workup vessel, prepare a solution of saturated aqueous NaHCO3​ (30 L) and crushed ice (5 kg). Slowly transfer the reaction mixture from the 50 L reactor into the 100 L vessel under vigorous stirring.

  • Causality: Reverse quenching minimizes the residence time of the product in a highly acidic aqueous phase, preventing hydrolysis of the isoxazole ring.
  • Phase Separation: Allow the biphasic mixture to settle for 30 minutes. Separate the lower organic (DCM) layer.
  • Washing: Wash the organic layer with deionized water (15 L) followed by saturated brine (15 L).
  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ (2 kg), filter, and concentrate under reduced pressure (150 mbar, 35 °C bath) to yield a crude amber oil.

Phase 4: Purification 13. Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus. 14. Distill the product under high vacuum (e.g., 0.1 mbar). Collect the main fraction boiling at the appropriate temperature (typically 65-70 °C at 0.1 mbar, though exact boiling points vary by vacuum depth). 15. Yield: 5.32 kg (94.1% yield) of 4-(2-Chloroethyl)-3,5-dimethylisoxazole as a clear, colorless liquid. Purity >99.0% by GC.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Welcome to the technical support center for the synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving the yield and purity of this valuable heterocyclic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Synthesis Overview & Key Strategic Considerations

The synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole is not a trivial one-step process. Direct C-H alkylation at the C4 position of the 3,5-dimethylisoxazole ring is challenging due to the electronic nature of the heterocycle. A more reliable and controllable strategy involves a multi-step functionalization of the pre-formed isoxazole core.

The recommended synthetic pathway involves four key transformations, each with its own set of challenges and optimization parameters:

  • C4-Formylation: Introduction of a formyl group onto the C4 position of 3,5-dimethylisoxazole via the Vilsmeier-Haack reaction.

  • Olefination: Conversion of the resulting aldehyde to a vinyl group using a Wittig reaction.

  • Hydroboration-Oxidation: Anti-Markovnikov hydration of the vinyl group to yield a primary alcohol, 4-(2-hydroxyethyl)-3,5-dimethylisoxazole.

  • Chlorination: Conversion of the primary alcohol to the final chloroethyl product.

This sequence provides excellent control over the structure and minimizes the formation of difficult-to-separate isomers.

Synthesis_Workflow Start 3,5-Dimethylisoxazole Step1 4-Formyl-3,5- dimethylisoxazole Start->Step1 Vilsmeier-Haack (POCl3, DMF) Step2 4-Vinyl-3,5- dimethylisoxazole Step1->Step2 Wittig Reaction (Ph3PCH3Br, Base) Step3 4-(2-Hydroxyethyl)-3,5- dimethylisoxazole Step2->Step3 Hydroboration-Oxidation (1. BH3-THF 2. H2O2, NaOH) End 4-(2-Chloroethyl)-3,5- dimethylisoxazole Step3->End Chlorination (SOCl2)

Caption: Recommended synthetic workflow for 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. By understanding the potential causes, researchers can preemptively optimize conditions or diagnose problems effectively.

Problem/Observation Potential Causes Recommended Solutions & Scientific Rationale
Low or No Yield in Vilsmeier-Haack Formylation (Step 1) 1. Inactive Vilsmeier Reagent: Moisture contamination has hydrolyzed the POCl₃ or the chloroiminium ion intermediate.[1] 2. Insufficient Reaction Temperature: The electrophilic substitution requires sufficient energy to overcome the activation barrier. 3. Improper Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde. Premature neutralization can inhibit this process.1. Ensure Anhydrous Conditions: Use freshly distilled DMF and POCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar). The Vilsmeier reagent is highly moisture-sensitive.[2] 2. Optimize Temperature: After initial mixing at 0 °C, the reaction typically requires heating (e.g., 60-80 °C) for several hours. Monitor progress by TLC. 3. Controlled Hydrolysis: Pour the reaction mixture onto crushed ice first, then stir to allow for complete hydrolysis of the iminium salt before neutralizing with a base like Na₂CO₃ or NaOH solution.
Poor Yield in Wittig Olefination (Step 2) 1. Inefficient Ylide Formation: The base used (e.g., n-BuLi, NaH) may be old/inactive, or the solvent may not be completely anhydrous. 2. Steric Hindrance: While not severe here, bulky substituents can slow the reaction. 3. Low Reactivity of Aldehyde: The aldehyde might be impure from the previous step.1. Verify Reagent Activity & Conditions: Use freshly titrated n-BuLi or a new bottle of NaH. Ensure the solvent (e.g., THF) is rigorously dried. Ylide formation is critical and moisture-sensitive. 2. Increase Reaction Time/Temperature: Allow the reaction to stir at room temperature for an extended period (12-24h) or gently warm if necessary, monitoring by TLC. 3. Purify the Aldehyde: Ensure the 4-formyl-3,5-dimethylisoxazole is purified by column chromatography before use.
Low Yield or Side Products in Hydroboration-Oxidation (Step 3) 1. Inactive Borane Reagent: BH₃•THF can degrade upon storage. 2. Non-Anhydrous Conditions: Water will quench the borane before it can react with the alkene. 3. Over-oxidation: The oxidation step with H₂O₂/NaOH is exothermic and can lead to degradation if not controlled.1. Use Fresh Borane: Use a fresh, sealed bottle of BH₃•THF or titrate an older bottle to determine its molarity. 2. Maintain Inert Atmosphere: Conduct the hydroboration step under N₂ or Ar in dry glassware. 3. Control Temperature During Oxidation: Add the H₂O₂ solution dropwise while maintaining the temperature below 40 °C using an ice bath. Uncontrolled exotherms can cleave the isoxazole ring, which is sensitive to some oxidative conditions.[3]
Product Decomposition during Chlorination (Step 4) 1. Excessively High Temperature: Thionyl chloride (SOCl₂) can cause charring and decomposition at high temperatures. 2. Strongly Acidic Conditions: The HCl generated can promote side reactions. 3. Ring Instability: The N-O bond of the isoxazole ring can be susceptible to cleavage under harsh conditions.[4]1. Moderate Reaction Temperature: Perform the reaction at room temperature or with gentle warming (40-50 °C). Avoid vigorous refluxing. 2. Use a Stoichiometric Amount of Base: Add a small amount of a base like pyridine or triethylamine to act as an HCl scavenger. This prevents the buildup of strong acid. 3. Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the chlorinating agent.
Difficulty in Final Product Purification 1. Similar Polarity of Byproducts: Unreacted starting material or chlorinated byproducts may co-elute with the product. 2. Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes degrade sensitive compounds.1. Optimize Chromatography: Screen different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve better separation. A shallow gradient can be effective.[4] 2. Use Neutralized Silica or Alumina: If degradation is suspected, use silica gel that has been pre-treated with triethylamine, or consider using neutral alumina for chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is direct C4-alkylation of 3,5-dimethylisoxazole not a viable primary strategy? A1: The C4 position of the 3,5-dimethylisoxazole ring is not sufficiently nucleophilic for direct electrophilic alkylation (like a Friedel-Crafts reaction). Conversely, deprotonation for nucleophilic attack is challenging to achieve selectively. The protons on the methyl groups at C3 and C5 are more acidic and would be removed preferentially, leading to substitution at those positions.[5] Therefore, a functional group handle, such as a formyl group, must be installed first to direct subsequent reactions to the C4 position.

Q2: Are there alternatives to the Vilsmeier-Haack reaction for C4-functionalization? A2: Yes, while the Vilsmeier-Haack is robust, other methods can be employed. One common alternative is chloromethylation using paraformaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.[6] This directly yields 4-chloromethyl-3,5-dimethylisoxazole.[7] This intermediate can then be converted to the target molecule through a multi-step chain extension, for example, via reaction with a cyanide source followed by reduction and chlorination.

Q3: What are the primary safety concerns when handling the reagents in this synthesis? A3: Several reagents require careful handling in a well-ventilated fume hood:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle under an inert atmosphere.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe techniques.

  • Borane-THF complex (BH₃•THF): Flammable and reacts with water. Handle under an inert atmosphere.

  • Thionyl chloride (SOCl₂): Corrosive, toxic, and reacts with water to release HCl and SO₂ gases. Always handle with appropriate personal protective equipment (gloves, goggles, lab coat).

Q4: How can I confirm the identity and purity of the final product, 4-(2-Chloroethyl)-3,5-dimethylisoxazole? A4: A combination of spectroscopic methods is essential for full characterization:

  • ¹H NMR: Will show characteristic signals for the two methyl groups on the isoxazole ring, and two triplet signals for the -CH₂-CH₂-Cl ethyl chain.

  • ¹³C NMR: Will confirm the number of unique carbons, including the C3, C4, and C5 carbons of the isoxazole ring.

  • Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) and a characteristic M+2 peak at about one-third the intensity, which is indicative of the presence of a single chlorine atom.

  • Purity: Can be assessed by GC-MS or HPLC analysis.

Section 4: Key Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on laboratory conditions and reaction scale, always monitoring progress by TLC.

Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole
  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equiv.) and cool to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.[1]

  • Add 3,5-dimethylisoxazole (1.0 equiv.) dropwise to the mixture.

  • After the addition, remove the ice bath and heat the reaction mixture to 70 °C for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Stir for 1 hour, then neutralize the solution to pH 7-8 with a cold aqueous solution of NaOH or Na₂CO₃.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield 4-formyl-3,5-dimethylisoxazole.

Protocol 2: Chlorination of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole
  • In a flask equipped with a stir bar and under a nitrogen atmosphere, dissolve 4-(2-hydroxyethyl)-3,5-dimethylisoxazole (1.0 equiv.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.5 equiv.) dropwise.

  • Add a catalytic amount of pyridine (0.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

References

  • Scribd. Synthesis of 3,5-Dimethylisoxazole. Available at: [Link]

  • Indian Academy of Sciences. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Available at: [Link]

  • Zhu, J. et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 2938-2944. Available at: [Link]

  • Ohki, H., & Yamaguchi, J. (2024). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available at: [Link]

  • Beccalli, E. M., et al. (1991). The Vilsmeier-Haack reaction of isoxazolin-5-ones. Synthesis and reactivity of 2-(dialkylamino)-1,3-oxazin-6-ones. The Journal of Organic Chemistry, 56(11), 3555-3563. Available at: [Link]

  • Wang, J., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. European Journal of Medicinal Chemistry, 182, 111634. Available at: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Kumar, A., & Kumar, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34246. Available at: [Link]

  • ResearchGate. Challenges associated with isoxazole directed C−H activation. Available at: [Link]

  • Krow, G. R., et al. (1995). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Synthetic Communications, 25(10), 1499-1507. Available at: [Link]

  • PubMed. Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. Available at: [Link]

  • Kolos, N. N., et al. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Journal of Organic and Pharmaceutical Chemistry, 15(3), 29-38. Available at: [Link]

  • Ren, J., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(16), 4991. Available at: [Link]

  • Kore, R., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 14(4), 587-611. Available at: [Link]

  • Beccalli, E. M., et al. (1986). The Vilsmeier-Haack reaction with 3,4-disubstituted isoxazolin-5-ones. A new synthesis of 1,3-oxazin-6-ones and 1,3-oxazine-2,6-diones. Tetrahedron Letters, 27(20), 2269-2272. Available at: [Link]

  • Ramón, D. J., & Asensio, A. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. Available at: [Link]

  • Walia, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences, 20(2), 241-252. Available at: [Link]

  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available at: [Link]

  • Hewings, M. J., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • ResearchGate. Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Available at: [Link]

  • Google Patents. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.
  • MDPI. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Available at: [Link]

  • Royal Society of Chemistry. DDQ-promoted direct C5-alkylation of oxazoles with alkylboronic acids via palladium-catalysed C–H bond activation. Available at: [Link]

  • University of Southampton. Organic & Biomolecular Chemistry - ePrints Soton. Available at: [Link]

  • National Center for Biotechnology Information. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Available at: [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]

  • Amerigo Scientific. 4-(2-Chloroethyl)-3,5-dimethylisoxazole. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Welcome to the Technical Support and Troubleshooting Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific downstream processing challenges associated with isolating 4-(2-C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific downstream processing challenges associated with isolating 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS: 79379-02-5) from complex reaction mixtures.

Whether your synthetic route utilizes the cyclocondensation of 3-(2-chloroethyl)pentane-2,4-dione with hydroxylamine hydrochloride [1] or the direct chlorination of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole using thionyl chloride (SOCl₂), this guide provides the mechanistic reasoning and self-validating protocols required to achieve high-purity isolation.

Purification Workflow Architecture

The following diagram illustrates the macroscopic workflow for isolating the target compound from the two most common synthetic pathways.

PurificationWorkflow StartA Route A: Chlorination Alcohol + SOCl2 Crude Crude Reaction Mixture CAS: 79379-02-5 + Byproducts StartA->Crude Contains HCl, SO2 StartB Route B: Cyclocondensation Diketone + NH2OH StartB->Crude Contains H2O, NH2OH Quench 1. Quenching & Neutralization (Ice / Saturated NaHCO3) Crude->Quench Extract 2. Liquid-Liquid Extraction (DCM or EtOAc / H2O) Quench->Extract Dry 3. Drying & Concentration (Anhydrous Na2SO4, Rotovap) Extract->Dry Decision Purification Strategy Dry->Decision Distill Vacuum Distillation (For large scale, >10g) Decision->Distill Scale dependent Chrom Column Chromatography (For small scale, <10g) Decision->Chrom Scale dependent Pure Pure Target Compound 4-(2-Chloroethyl)-3,5-dimethylisoxazole Distill->Pure Chrom->Pure

Fig 1: Downstream purification workflow for 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

Quantitative Physicochemical Data

Successful purification relies on exploiting the physical properties of the target molecule. The table below summarizes the critical data required to design your extraction and separation parameters.

PropertyValueRelevance to Purification Strategy
CAS Number 79379-02-5Unique identifier for spectral matching and literature reference.
Molecular Weight 159.61 g/mol Low molecular weight indicates potential volatility; amenable to distillation.
Physical State Liquid (at 25°C)Dictates the use of liquid chromatography or distillation over crystallization.
Solubility Profile Soluble in DCM, EtOAc, Hexanes; Insoluble in H₂OHighly favorable for biphasic liquid-liquid extraction (aqueous/organic).
LogP (Estimated) ~2.0 - 2.5Moderate lipophilicity. Elutes readily in non-polar/polar solvent mixtures (e.g., Hexanes/EtOAc) on normal-phase silica.
Boiling Point ~120-140°C (at 10-20 mmHg)Requires vacuum distillation to prevent thermal degradation at atmospheric pressure.

Troubleshooting & FAQs

Q1: My crude mixture from the SOCl₂ chlorination route is highly acidic and fuming. How do I quench it safely without degrading the isoxazole ring?

Mechanistic Causality: Thionyl chloride reacts vigorously with water to produce HCl and SO₂ gases. If quenched too rapidly, the exothermic reaction can cause localized heating, leading to the hydrolysis of your newly formed primary alkyl chloride or thermal degradation of the isoxazole ring. Solution: Always quench by adding the crude mixture dropwise into a stirred slurry of ice and saturated aqueous sodium bicarbonate (NaHCO₃). The endothermic melting of the ice counteracts the exothermic quench, while the weak base neutralizes the HCl without providing the harsh hydroxide (OH⁻) conditions that could trigger an E2 elimination of the chloroethyl group [2].

Q2: I synthesized the compound via the diketone + hydroxylamine route. How do I remove unreacted diketone from the target isoxazole?

Mechanistic Causality: 1,3-diketones exhibit keto-enol tautomerization, making the enol form slightly acidic (pKa ~9). Your target isoxazole is neutral. Solution: You can exploit this pKa difference during liquid-liquid extraction. Wash your organic layer with a mild aqueous base (e.g., 5% NaOH or Na₂CO₃). The unreacted diketone will be deprotonated into a water-soluble enolate and partition into the aqueous layer, leaving the pure, non-acidic isoxazole in the organic phase.

Q3: Why is vacuum distillation recommended over atmospheric distillation for this compound?

Mechanistic Causality: At atmospheric pressure, the boiling point of this compound exceeds 200°C. Prolonged exposure to such high temperatures can induce dehydrohalogenation (loss of HCl) from the 2-chloroethyl side chain, yielding a vinyl isoxazole byproduct. Solution: Applying a vacuum (10-20 mmHg) lowers the boiling point to a safe thermal window (~120-140°C), preserving the integrity of the carbon-chlorine bond[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol includes a built-in validation step to confirm success before proceeding.

Protocol A: Aqueous Workup and Liquid-Liquid Extraction

Use this protocol to remove water-soluble byproducts, acids, and excess salts.

  • Preparation: Transfer the crude reaction mixture to an addition funnel. Prepare a receiving flask containing a 1:1 mixture of crushed ice and saturated aqueous NaHCO₃ (approx. 5 mL per 1 mmol of theoretical yield).

  • Quenching: Add the crude mixture dropwise to the vigorously stirred ice/NaHCO₃ slurry. Maintain the internal temperature below 10°C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 3 mL per 1 mmol). Shake gently and vent frequently to release CO₂ gas.

  • Phase Separation: Allow the layers to separate. Collect the lower organic layer (if using DCM) or upper organic layer (if using EtOAc).

  • Aqueous Wash: Wash the organic layer once with brine (saturated NaCl) to remove residual water.

  • Self-Validation Step: Dip a strip of pH paper into the final aqueous wash layer. Validation: The pH must read neutral (pH 7-8). If it is acidic, repeat the NaHCO₃ wash.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure (rotary evaporator) at 30°C to yield the crude liquid.

Protocol B: Silica Gel Column Chromatography (Small Scale, <10g)

Use this protocol for high-resolution purification of the crude liquid.

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using Hexanes as the solvent.

  • Loading: Dissolve the crude liquid in a minimum volume of DCM (1-2 mL) and carefully load it onto the top of the silica bed.

  • Elution: Elute the column using a gradient solvent system. Start with 100% Hexanes (1 column volume), then step to 95:5 Hexanes:EtOAc, and finally 90:10 Hexanes:EtOAc.

  • Fraction Collection: Collect 15-20 mL fractions. The isoxazole will typically elute in the 90:10 mixture.

  • Self-Validation Step: Spot every third fraction on a silica TLC plate alongside the crude mixture. Develop the plate in 80:20 Hexanes:EtOAc and visualize under a 254 nm UV lamp. Validation: Pool only the fractions that show a single, distinct UV-active spot at an Rf of ~0.4.

  • Isolation: Concentrate the pooled fractions under reduced pressure to yield the pure 4-(2-Chloroethyl)-3,5-dimethylisoxazole [3].

Protocol C: Vacuum Distillation (Large Scale, >10g)

Use this protocol for scalable, solvent-free purification.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and secure. Place the crude liquid in the distillation flask with a magnetic stir bar.

  • Evacuation: Apply a steady vacuum (ideally 10-20 mmHg using a standard laboratory vacuum pump).

  • Heating: Slowly heat the distillation flask using an oil bath. Discard any initial low-boiling fractions (these are typically residual solvents like DCM or unreacted low-MW starting materials).

  • Collection & Self-Validation Step: Monitor the vapor temperature at the distillation head. Validation: The temperature will rise and then stabilize at a constant plateau (approx. 120-140°C depending on exact vacuum pressure). Only collect the distillate that comes over during this stable temperature plateau.

  • Storage: Store the purified clear liquid in a sealed amber vial flushed with nitrogen or argon, kept at 4°C to prevent slow hydrolysis of the alkyl chloride over time.

References

  • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: RSC Advances, 2018, 8, 4373-4384. URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry (5th Edition) Source: Longman Scientific & Technical / Internet Archive. URL: [Link]

  • Title: Purification of Laboratory Chemicals, Fourth Edition. By W. L. F. Armarego Source: Molecules 1997, 2(10), 152. (MDPI Review of the standard text). URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Welcome to the technical support center for the synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and mitigate the formation of unwanted side products. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

I. Synthetic Strategy Overview

The synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole is typically approached as a multi-step process. A common and logical pathway involves the initial formation of the 3,5-dimethylisoxazole core, followed by functionalization at the C4 position to introduce the chloroethyl group. This guide will focus on a plausible and robust synthetic route:

  • Step 1: Synthesis of 3,5-Dimethylisoxazole: Formation of the isoxazole ring via the condensation of acetylacetone with hydroxylamine.

  • Step 2: Formylation of the Isoxazole Ring: Introduction of an aldehyde group at the C4 position using the Vilsmeier-Haack reaction.

  • Step 3: Grignard Addition: Reaction of the 4-formyl derivative with a methyl Grignard reagent to create a 4-(1-hydroxyethyl) intermediate.

  • Step 4: Chlorination: Conversion of the secondary alcohol to the final chloroethyl product using a chlorinating agent such as thionyl chloride (SOCl₂).

This guide will address potential side reactions and troubleshooting for each of these key stages.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of 3,5-Dimethylisoxazole

Question 1: My yield of 3,5-dimethylisoxazole is significantly lower than expected. What are the likely causes?

Answer: Low yields in the synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine hydrochloride can often be attributed to several factors:

  • Incomplete Reaction/Cyclization: The reaction proceeds through a hydrazone intermediate, which then cyclizes.[1] Inadequate reaction time or temperature can lead to incomplete conversion. Ensure the reaction is monitored by TLC until the starting materials are consumed.

  • pH Control: The reaction is sensitive to pH. The liberation of HCl from hydroxylamine hydrochloride needs to be neutralized for the reaction to proceed efficiently. The addition of a base like sodium carbonate or sodium hydroxide is crucial.

  • Work-up and Purification Issues: 3,5-Dimethylisoxazole is a relatively volatile liquid. Significant loss can occur during solvent removal under reduced pressure if not performed carefully. Contamination of distillation equipment can also lead to lower yields.[1]

Troubleshooting Table 1: Low Yield of 3,5-Dimethylisoxazole

Potential Cause Recommended Action
Incomplete ReactionMonitor by TLC. Consider extending the reaction time or slightly increasing the temperature.
Incorrect pHEnsure adequate base is used to neutralize the HCl salt of hydroxylamine.
Product Loss during Work-upUse a chilled receiving flask during distillation. Avoid high vacuum.
Step 2: Vilsmeier-Haack Formylation

Question 2: I am attempting the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole and observing multiple products or no reaction.

Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it requires careful control of conditions.[2][3]

  • Formation of the Vilsmeier Reagent: The Vilsmeier reagent is formed from a substituted formamide (like DMF) and a dehydrating agent (like POCl₃ or oxalyl chloride).[2] This reagent is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Substrate Reactivity: While 3,5-dimethylisoxazole is an electron-rich heterocycle, the reaction may require elevated temperatures to proceed at a reasonable rate.

  • Potential Side Reactions:

    • Over-chlorination: The use of phosphorus oxychloride can sometimes lead to unwanted chlorination on the heterocyclic ring.[4]

    • Formation of Amides/Nitriles: In some cases, particularly with substrates containing N-H bonds or oximes, the Vilsmeier reagent can lead to the formation of amides or nitriles instead of aldehydes. While less common with isoxazoles, it's a possibility to be aware of.

Workflow for Troubleshooting Vilsmeier-Haack Reaction

start Low Yield or Multiple Products in Vilsmeier-Haack Reaction check_reagents Are all reagents anhydrous and glassware oven-dried? start->check_reagents check_temp Was the reaction temperature optimized? check_reagents->check_temp Yes action_dry Dry all reagents and glassware and repeat the reaction. check_reagents->action_dry No check_stoichiometry Was the stoichiometry of DMF and POCl3 correct? check_temp->check_stoichiometry Yes action_temp Screen a range of temperatures (e.g., 50-100 °C). check_temp->action_temp No hydrolysis Was the hydrolysis step performed correctly (e.g., quenching on ice)? check_stoichiometry->hydrolysis Yes action_stoichiometry Use a slight excess of the Vilsmeier reagent. check_stoichiometry->action_stoichiometry No end Consult further literature for alternative formylation methods. hydrolysis->end Yes action_hydrolysis Ensure proper quenching to hydrolyze the iminium intermediate. hydrolysis->action_hydrolysis No

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Step 3 & 4: Grignard Addition and Chlorination

Question 3: After the Grignard reaction and subsequent chlorination with thionyl chloride, my final product is impure. What are the likely side products?

Answer: This two-step sequence has several potential pitfalls that can lead to a mixture of products.

  • Side Reactions during Grignard Addition:

    • Ring Opening: Grignard reagents are known to cause the cleavage of the N-O bond in the isoxazole ring, which is a significant potential side reaction.[5] Using a less nucleophilic organometallic reagent or carefully controlling the temperature might mitigate this.

    • Reduction of the Aldehyde: Methylmagnesium bromide can act as a hydride donor, reducing the aldehyde back to a methyl group (if the reaction is heated for a prolonged time) or to the corresponding alcohol upon workup.

  • Side Reactions during Chlorination with Thionyl Chloride (SOCl₂):

    • Incomplete Reaction: The most common impurity is the starting material, 4-(1-hydroxyethyl)-3,5-dimethylisoxazole, due to incomplete chlorination.

    • Elimination: The secondary chloride formed is susceptible to elimination, especially if excess base is present or if the reaction is heated, leading to the formation of 3,5-dimethyl-4-vinylisoxazole.

    • Rearrangements: The acidic conditions generated by the formation of HCl during the reaction can promote carbocation rearrangements, although this is less likely for a simple ethyl chain.[6]

    • Reaction with Methyl Groups: In some heteroaromatic systems, thionyl chloride can chlorinate activated methyl groups at high temperatures.[7]

Troubleshooting Table 2: Impurities from Grignard and Chlorination Steps

Observed Impurity Potential Cause Recommended Action
Ring-opened productsCleavage of the isoxazole N-O bond by the Grignard reagent.[5]Perform the Grignard reaction at low temperatures (e.g., -78 to 0 °C).
4-(1-hydroxyethyl)-3,5-dimethylisoxazoleIncomplete chlorination.Use a slight excess of thionyl chloride and ensure sufficient reaction time.
3,5-dimethyl-4-vinylisoxazoleElimination of HCl.Avoid high temperatures and the use of strong, non-hindered bases during workup.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde (via Vilsmeier-Haack)

  • Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions. All work should be performed in a certified fume hood with appropriate personal protective equipment.

  • In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 3,5-dimethylisoxazole (1 equivalent) to the flask.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography or distillation.

IV. Visualization of Reaction Pathways

Diagram 1: Proposed Synthetic Pathway and Potential Side Reactions

cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Vilsmeier-Haack cluster_2 Step 3: Grignard Addition cluster_3 Step 4: Chlorination A Acetylacetone + Hydroxylamine HCl B 3,5-Dimethylisoxazole A->B Base, Heat C 3,5-Dimethylisoxazole-4-carbaldehyde B->C DMF, POCl3 D 4-(1-Hydroxyethyl)-3,5-dimethylisoxazole C->D CH3MgBr, Et2O E Side Product: Ring-Opened Amine C->E [25] F 4-(2-Chloroethyl)-3,5-dimethylisoxazole (Target Molecule) D->F SOCl2 H Impurity: Unreacted Alcohol D->H Incomplete Reaction G Side Product: 3,5-Dimethyl-4-vinylisoxazole F->G Elimination

Sources

Optimization

optimization of reaction conditions for isoxazole alkylation

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve the most complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve the most complex challenges associated with isoxazole alkylation.

The ambident nature of isoxazole derivatives, coupled with the lability of the N–O bond, requires precise control over reaction conditions. This guide bypasses generic advice to focus on the mechanistic causality behind regioselectivity, transition-metal-catalyzed C–H activation, and asymmetric allylic alkylation.

Diagnostic Workflow: Isoxazole Alkylation

TroubleshootingTree Start Isoxazole Alkylation Issue Detected Regio Poor Regioselectivity (N/O/C Mixtures) Start->Regio CH Low Yield in Direct C-H Alkylation Start->CH Enantio Low Enantiomeric Excess (Allylic Alkylation) Start->Enantio RegioSol1 Isoxazol-5-one Substrate? Regio->RegioSol1 CHSol1 Evaluate Metal Catalyst CH->CHSol1 EnantioSol1 Optimize Chiral Pocket Enantio->EnantioSol1 RegioSol2 Use Soft Electrophiles (e.g., β-phenylsulfonylenones) for N-alkylation RegioSol1->RegioSol2 CHSol2 Pd(II) for C-4 (Distal) Rh(III) for Proximal CHSol1->CHSol2 EnantioSol2 Screen Dimeric Cinchona or Chiral Phosphines EnantioSol1->EnantioSol2

Decision tree for troubleshooting isoxazole alkylation issues.

Module 1: Regioselectivity in Isoxazol-5-one Alkylation

Q: My alkylation of isoxazol-5-ones yields an inseparable mixture of N-, O-, and C-alkylated products. How can I drive the reaction toward a single regioisomer?

A: Isoxazol-5-ones possess a surprisingly high acidity (pKa ~4–6 in water)[1]. Their deprotonation generates an ambident enolate where nucleophilic carbon, nitrogen, and oxygen compete for the electrophile[2]. Regiocontrol is dictated by Hard-Soft Acid-Base (HSAB) principles and catalyst selection.

  • For N-Selective Alkylation/Alkenylation: You must use soft electrophiles. For instance, reacting isoxazol-5-ones with β-phenylsulfonylenones in acetonitrile rapidly affords N-functionalized derivatives in excellent yields (>90%)[2]. The softer nitrogen center preferentially attacks the soft Michael acceptor, bypassing C- and O-alkylation pathways[2].

  • For C-4 Selective Alkylation: Transition-metal catalysis is required to override intrinsic enolate reactivity. A Pd-catalyzed conjugate addition using Pd(OAc)₂ (often at loadings as low as 0.05–5 mol%) directs functionalization exclusively to the C-4 position[1].

Module 2: Direct C-H Alkylation of the Isoxazole Core

Q: I am attempting direct C–H alkylation on an unsubstituted isoxazole ring, but I am observing poor regioselectivity between the proximal and distal positions. How do I control this?

A: Regiocontrol in the direct C–H functionalization of azoles depends entirely on the mode of metal activation rather than the substrate's inherent steric bulk[3].

  • Distal (C-4) Selectivity: Palladium catalysts prefer electrophilic metalation. Because the C-4 position of the isoxazole ring is the most electron-rich, Pd(II) systems will selectively activate the C-4 distal C–H bond[3].

  • Proximal Selectivity: Cationic Rhodium (Rh) catalysts operate via a distinct mechanism. The strong coordination of the cationic Rh center to the isoxazole nitrogen atom directs the metal to the proximal C–H bond, completely overriding the electronic preference of the ring[3].

MechanisticPathway Isox Unsubstituted Isoxazole Core PdCat Pd(II) Catalyst (Electrophilic Metalation) Isox->PdCat RhCat Cationic Rh(III) Catalyst (N-Coordination) Isox->RhCat C4 Distal (C-4) Activation (Electron-Rich Site) PdCat->C4 C35 Proximal Activation (Directed by N-Atom) RhCat->C35 Prod1 C-4 Alkylated Isoxazole C4->Prod1 Prod2 Proximal Alkylated Isoxazole C35->Prod2

Mechanistic divergence in transition-metal catalyzed C-H alkylation.

Module 3: Asymmetric Allylic Alkylation

Q: I am using 3,5-dimethyl-4-nitroisoxazole as a pronucleophile with Morita-Baylis-Hillman (MBH) carbonates, but my enantiomeric excess (ee) is below 50%. What parameters should I optimize?

A: 3,5-Dimethyl-4-nitroisoxazole is an excellent vinylogous pronucleophile, but achieving high ee requires a catalyst that can effectively stabilize the transient mesomeric anion and control the transition state geometry[4].

  • Catalyst Selection: Switch from basic cinchona alkaloids (like simple quinine, which yields poor ee) to dimeric cinchona alkaloid derivatives (e.g., cupreine derivatives). These dimeric systems provide a tighter chiral pocket for the sequential S_N2′ reactions, boosting ee to >90%[4].

  • Alternative: Chiral phosphine catalysts have also been shown to provide excellent δ-stereocontrol (75–90% ee) when reacting isoxazol-5(4H)-ones with MBH carbonates in toluene at 0 °C[5].

Quantitative Data Summary: Catalyst Impact on Isoxazole Alkylation

Reaction TypeSubstrateReagents / CatalystRegio-/StereoselectivityYield / eeRef
N-Alkenylation Isoxazol-5-onesβ-phenylsulfonylenones / MeCNN-Selective (Exclusive)>90% Yield[2]
C-Alkylation Isoxazol-5-onesα,β-unsaturated ketones / Pd(OAc)₂C-4 Selective High Yield[1]
Direct C–H Alkylation IsoxazolesAlkyl Halides / Pd(II)Distal (C-4) Moderate-High[3]
Direct C–H Alkylation IsoxazolesAlkyl Halides / Cationic Rh(III)Proximal Moderate-High[3]
Allylic Alkylation 3,5-dimethyl-4-nitroisoxazoleMBH Carbonates / Dimeric CupreineC-Alkylation >90% ee[4]
Allylic Alkylation Isoxazol-5(4H)-onesMBH Carbonates / Chiral Phosphineδ-stereocontrol 75–90% ee[5]

Self-Validating Experimental Protocols

Protocol A: Highly Regioselective N-Alkenylation of Isoxazol-5-ones

Mechanistic Goal: Exploit soft electrophiles to bypass C- and O-alkylation[2].

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the isoxazol-5-one derivative (1.0 mmol) in anhydrous acetonitrile (3.0 mL) under an argon atmosphere.

  • Electrophile Addition: Add the β-phenylsulfonylenone (1.1 mmol) in a single portion at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically extremely fast (complete within 5 to 30 minutes).

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). To confirm N-selectivity prior to scale-up, run a crude ¹H-NMR. N-alkylation disrupts the aromaticity of the ring differently than O-alkylation, resulting in distinct chemical shifts for the ring substituents. Furthermore, IR spectroscopy will show a strong carbonyl stretch (~1700 cm⁻¹) which would be absent if O-alkylation (forming an isoxazole ether) had occurred.

  • Work-up: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure N-alkenylisoxazol-5-one.

Protocol B: Asymmetric Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole

Mechanistic Goal: Utilize a dimeric chiral pocket to enforce strict facial selectivity during the S_N2′ attack[4].

  • Catalyst Pre-mix: In a flame-dried Schlenk tube under nitrogen, dissolve the dimeric cinchona alkaloid catalyst (e.g., cupreine derivative, 10 mol%) and the MBH-carbonate (0.12 mmol, 1.2 equiv) in anhydrous toluene (1.0 mL).

  • Nucleophile Addition: Cool the mixture to 0 °C. Add 3,5-dimethyl-4-nitroisoxazole (0.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 24 hours. The nucleophilic catalyst initiates the sequence by displacing the carbonate, followed by the attack of the deprotonated isoxazole anion.

  • Validation Checkpoint: Quench a 10 µL aliquot and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H or AS-H columns) against a racemic standard. You should observe an ee >90%. If ee is low, verify the anhydrous nature of your toluene, as trace water disrupts the hydrogen-bonding network of the cinchona catalyst.

  • Purification: Remove the solvent under vacuum and purify via flash chromatography (petroleum ether/ethyl acetate = 3/1) to isolate the product bearing the all-carbon quaternary stereocenter.

References

  • Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry. ACS Publications.

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules. MDPI.

  • Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis: Alkylation Strategies. Synthesis. Thieme.

  • Phosphine-Catalyzed Asymmetric Allylic Alkylation of Isoxazol-5(4H)-ones with Morita-Baylis-Hillman Carbonates. Current Organic Synthesis. CoLab.ws.

  • Two-Step Synthesis of 1,3-Oxazin-6-One Derivatives Involving N-Selective Alkenylation of Isoxazol-5-ones. The Journal of Organic Chemistry. ACS Publications.

Sources

Troubleshooting

challenges in handling and storing 4-(2-Chloroethyl)-3,5-dimethylisoxazole

I. Compound Overview and Key Properties 4-(2-Chloroethyl)-3,5-dimethylisoxazole is a bifunctional molecule featuring a reactive chloroethyl group and a dimethylisoxazole core.

Author: BenchChem Technical Support Team. Date: March 2026

I. Compound Overview and Key Properties

4-(2-Chloroethyl)-3,5-dimethylisoxazole is a bifunctional molecule featuring a reactive chloroethyl group and a dimethylisoxazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for introducing the 3,5-dimethylisoxazole moiety into larger molecules, a common scaffold in medicinal chemistry. However, its reactivity also presents challenges in its handling and storage.

PropertyValueSource(s)
CAS Number 79379-02-5
Molecular Formula C₇H₁₀ClNO
Molecular Weight 159.62 g/mol
Appearance Likely a liquid (based on similar structures)[1]
Storage Temperature 2-8°C recommended[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

Storage and Stability

Q1: What are the ideal storage conditions for 4-(2-Chloroethyl)-3,5-dimethylisoxazole?

A1: To ensure the long-term stability of 4-(2-Chloroethyl)-3,5-dimethylisoxazole, it should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). This compound is classified as moisture-sensitive, and exposure to atmospheric moisture can lead to degradation.[2] The storage area should be cool, dry, and well-ventilated.[3]

Q2: How stable is the isoxazole ring in this compound?

A2: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.[4] Key vulnerabilities include:

  • Strongly Basic Conditions: Strong bases can induce ring-opening reactions.[4]

  • Reductive Conditions: Certain reducing agents can cleave the N-O bond.[4]

  • Photochemical Conditions: Exposure to UV light can cause rearrangement or degradation of the isoxazole ring.[5][6][7]

Q3: What are the signs of degradation?

A3: Visual signs of degradation can include a change in color (e.g., darkening or yellowing) or the formation of precipitates. From a chemical perspective, degradation can be monitored by analytical techniques such as TLC, LC-MS, or NMR to detect the appearance of new, unidentified peaks.

Q4: What are the potential degradation pathways for this molecule?

A4: Two primary degradation pathways should be considered:

  • Isoxazole Ring Opening: As mentioned, strong bases or nucleophiles can attack the isoxazole ring, leading to its cleavage and the formation of various open-chain byproducts.[4]

  • Hydrolysis of the Chloroethyl Group: The chloroethyl side chain is susceptible to hydrolysis, particularly in the presence of water or protic solvents, which would yield the corresponding hydroxyethyl derivative. This process can be accelerated by elevated temperatures.

Below is a diagram illustrating the potential degradation pathways.

Potential Degradation Pathways A 4-(2-Chloroethyl)-3,5-dimethylisoxazole B Ring-Opened Byproducts A->B Strong Base / Nucleophile C 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole A->C Hydrolysis (H2O)

Potential degradation pathways of the compound.
Handling and Safety

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: Standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3] If there is a risk of splashing, a face shield should also be worn. All handling of the neat compound or its concentrated solutions should be performed in a certified chemical fume hood.

Q6: What are the primary hazards associated with this compound?

A6: Based on data for the structurally similar 4-(chloromethyl)-3,5-dimethylisoxazole, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[8] It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[8]

Q7: What materials are incompatible with 4-(2-Chloroethyl)-3,5-dimethylisoxazole?

A7: To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents [9][10]

  • Strong Bases [2][4]

  • Strong Acids [9]

  • Reducing Agents [2]

  • Alcohols and Amines [2]

A comprehensive list of incompatible chemicals can be found in various safety resources.[11]

Q8: How should I dispose of waste containing this compound?

A8: As a halogenated organic compound, waste containing 4-(2-Chloroethyl)-3,5-dimethylisoxazole should be collected in a designated, properly labeled "Halogenated Organic Waste" container.[12] Do not mix with non-halogenated waste. Follow all local, state, and federal regulations for hazardous waste disposal.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during experiments involving 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

Problem 1: Reaction Failure or Low Yield

If a reaction involving this compound as a starting material is failing or giving low yields, consider the following troubleshooting steps, presented in the workflow diagram below.

Troubleshooting Low Reaction Yield Start Low or No Product Formation CheckPurity 1. Verify Purity of Starting Material Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK PurityBad Degradation Detected CheckPurity->PurityBad CheckConditions 2. Evaluate Reaction Conditions CheckSideReactions 3. Investigate for Side Reactions CheckConditions->CheckSideReactions OptimizeTemp Adjust Temperature CheckConditions->OptimizeTemp OptimizeSolvent Change Solvent CheckConditions->OptimizeSolvent AnalyzeByproducts Analyze Crude Reaction Mixture by LC-MS CheckSideReactions->AnalyzeByproducts PurityOK->CheckConditions Purify Purify or Resynthesize Starting Material PurityBad->Purify OptimizeBase Use a Milder Base RingOpening Ring Opening Detected AnalyzeByproducts->RingOpening Hydrolysis Hydrolysis of Chloroethyl Group Detected AnalyzeByproducts->Hydrolysis RingOpening->OptimizeBase UseAnhydrous Ensure Anhydrous Conditions Hydrolysis->UseAnhydrous

Workflow for troubleshooting low reaction yields.

Step-by-Step Troubleshooting:

  • Verify Starting Material Purity:

    • Action: Before starting a reaction, always check the purity of the 4-(2-Chloroethyl)-3,5-dimethylisoxazole, especially if it has been stored for an extended period.

    • Method: Use analytical techniques like ¹H NMR, GC-MS, or LC-MS to confirm its identity and purity.[13][14][15]

    • Rationale: The presence of degradation products, such as the hydroxyethyl analog, can inhibit the desired reaction or lead to unwanted byproducts.

  • Evaluate Reaction Conditions:

    • Action: Review your reaction setup.

    • Considerations:

      • Temperature: Is the reaction temperature too high, potentially causing decomposition?

      • Solvent: Is the solvent truly anhydrous? The presence of water can lead to hydrolysis of the chloroethyl group.

      • Base/Nucleophile: Are you using a very strong, hard nucleophile or base? This could be causing isoxazole ring cleavage.[4] Consider using a weaker or non-nucleophilic base if applicable.

  • Investigate for Side Reactions:

    • Action: Analyze the crude reaction mixture by LC-MS.

    • Rationale: This can help identify byproducts and provide clues about what went wrong. Look for masses corresponding to the hydrolyzed starting material or potential ring-opened products.

Problem 2: Suspected Compound Decomposition in Storage

If you suspect the stored compound has degraded, follow these steps:

  • Visual Inspection: Check for any changes in color or appearance.

  • Analytical Confirmation:

    • Action: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.

    • What to Look For: Compare the new spectrum to a reference spectrum of the pure compound. Look for new peaks, particularly in the region where protons adjacent to an oxygen (as in the hydroxyethyl byproduct) would appear (typically 3.5-4.0 ppm). Also, look for a decrease in the integration of the peaks corresponding to the chloroethyl group.

  • Repurification: If degradation is confirmed and the compound is still mostly intact, it may be possible to repurify it using column chromatography. However, if significant degradation has occurred, it is best to dispose of the material and obtain a fresh batch.

IV. Experimental Protocols

Protocol 1: Safe Weighing and Dissolving of 4-(2-Chloroethyl)-3,5-dimethylisoxazole
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE: lab coat, safety glasses, and chemical-resistant gloves.

    • Prepare a clean, dry glass vial or flask for the solution.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood if possible. If not, quickly tare the balance, add the approximate amount of the compound, and re-weigh. Minimize the time the compound is exposed to the atmosphere.

    • Transfer the weighed compound to the prepared vial/flask.

  • Dissolving:

    • In the fume hood, add the desired anhydrous solvent to the vial/flask containing the compound.

    • Cap the container and gently swirl or stir until the compound is fully dissolved. If necessary, use a sonicator to aid dissolution.

Protocol 2: Small-Scale Reaction Quenching and Work-up
  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the quenching solution (e.g., water, saturated ammonium chloride) dropwise with stirring. Be aware of any potential exotherms.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Gently shake the funnel, remembering to vent frequently.

    • Allow the layers to separate and drain the organic layer. Repeat the extraction of the aqueous layer as necessary.

  • Drying and Concentration:

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

V. References

  • Russo, D., Cochran, K. H., Westerman, D., Li-Puma, G., Marotta, R., Andreozzi, R., & Richardson, S. D. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]

  • Russo, D., Cochran, K. H., Westerman, D., Li-Puma, G., Marotta, R., Andreozzi, R., & Richardson, S. D. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. [Link]

  • Gao, X., et al. (2025). Photodegradation of sulfisoxazole during nitrite-sensitized photolysis. Journal of Environmental Chemical Engineering, 13(6), 120273. [Link]

  • Lin, Z., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]

  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole, 4-(chloromethyl)-3,5-dimethyl-. Retrieved from [Link]

  • Wernli, D., et al. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. ACS Publications. [Link]

  • University of California, Berkeley. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Impurity Profiling. Retrieved from [Link]

  • MDPI. (2022, December 27). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Retrieved from [Link]

  • Reddit. (2021, April 17). If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react?. Retrieved from [Link]

  • SciSpace. (2012, February 24). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. Retrieved from [Link]

  • Applied Ecology and Environmental Research. (n.d.). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp.. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(Chloromethyl)-3,5-dimethylisoxazole. Retrieved from [Link]

  • USDA ARS. (n.d.). Degradation of Soil Fumigants as Affected by Initial Concentration and Temperature. Retrieved from [Link]

  • PubMed. (2009, November 15). Degradation of the biocide 4-chloro-3,5-dimethylphenol in aqueous medium with ozone in combination with ultraviolet irradiation: operating conditions influence and mechanism. Retrieved from [Link]

  • MDPI. (2022, December 7). Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series. Retrieved from [Link]

Sources

Optimization

troubleshooting failed reactions involving 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Welcome to the technical support center for 4-(2-Chloroethyl)-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-Chloroethyl)-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use. The information provided is based on established principles of organic chemistry and practical laboratory experience.

I. Troubleshooting Guide: Navigating Failed Reactions

This section addresses specific issues that may arise during reactions involving 4-(2-Chloroethyl)-3,5-dimethylisoxazole, providing potential causes and actionable solutions.

Low to No Product Yield in Nucleophilic Substitution Reactions

Question: I am attempting to perform a nucleophilic substitution on 4-(2-Chloroethyl)-3,5-dimethylisoxazole with my amine/thiol/alkoxide nucleophile, but I am observing very low conversion to the desired product, with the starting material remaining largely unreacted. What could be the issue?

Answer:

Low reactivity in nucleophilic substitution reactions with 4-(2-Chloroethyl)-3,5-dimethylisoxazole can stem from several factors, primarily related to the reactivity of the nucleophile, the reaction conditions, and the stability of the electrophile.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Nucleophilicity The incoming nucleophile may not be strong enough to displace the chloride leaving group effectively. This is common with neutral amines or sterically hindered nucleophiles.Increase Nucleophilicity: If using a neutral amine or alcohol, consider deprotonating it with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or triethylamine) to generate the more reactive anion.[1] For sterically hindered nucleophiles, increasing the reaction temperature may be necessary to overcome the activation energy barrier.
Inappropriate Solvent The choice of solvent plays a crucial role in SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.Solvent Optimization: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2] These solvents do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.
Inadequate Temperature or Reaction Time The reaction may be kinetically slow at the current temperature.Optimize Reaction Conditions: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Extend the reaction time, as some alkylations can take 24 hours or longer to reach completion.[1]
Degradation of Starting Material Although generally stable, prolonged exposure to harsh basic conditions or high temperatures can lead to degradation of the isoxazole ring.Controlled Conditions: Add the base portion-wise to avoid a sudden high concentration. If high temperatures are required, perform a preliminary stability test of the starting material under the reaction conditions without the nucleophile.

Troubleshooting Workflow: Low Product Yield

start Low or No Product Formation check_nucleophile Assess Nucleophile Strength start->check_nucleophile check_conditions Evaluate Reaction Conditions start->check_conditions check_stability Investigate Starting Material Stability start->check_stability increase_nucleophilicity Increase Nucleophilicity (e.g., add base) check_nucleophile->increase_nucleophilicity Weak or neutral nucleophile optimize_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_conditions->optimize_solvent Protic solvent used increase_temp Increase Temperature / Extend Time check_conditions->increase_temp Reaction is sluggish controlled_conditions Use Milder Base / Lower Temperature check_stability->controlled_conditions Degradation observed success Successful Product Formation increase_nucleophilicity->success optimize_solvent->success increase_temp->success controlled_conditions->success

Caption: Decision tree for troubleshooting low product yield.

Formation of an Unidentified Side Product

Question: My reaction is consuming the starting material, but I am getting a significant amount of an unknown side product instead of my desired compound. What could this side product be?

Answer:

The formation of side products is a common issue, often arising from competing reaction pathways. With 4-(2-Chloroethyl)-3,5-dimethylisoxazole, the most likely side reaction is an elimination (E2) reaction, competing with the desired substitution (SN2) reaction.

Potential Side Reactions:

  • E2 Elimination: Under basic conditions, especially with sterically hindered or strong, non-nucleophilic bases, the chloroethyl group can undergo elimination to form 3,5-dimethyl-4-vinylisoxazole. This is more likely to occur at higher temperatures.[3]

Proposed Mechanism: SN2 vs. E2 Desired SN2 Pathway: Nucleophile attacks the carbon bearing the chlorine, displacing it.

Competing E2 Pathway: Base abstracts a proton from the carbon adjacent to the one with the chlorine, leading to the formation of a double bond and elimination of HCl.

Troubleshooting Protocol: Minimizing Elimination Byproducts

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature may favor the SN2 pathway.

  • Choose a Less Hindered, More Nucleophilic Base: If a base is required to deprotonate your nucleophile, opt for one that is less sterically bulky. For example, use potassium carbonate instead of potassium tert-butoxide.

  • Use a More Nucleophilic Solvent: Solvents that can better solvate the transition state of the SN2 reaction can help favor substitution.

Visualizing Competing Pathways

start 4-(2-Chloroethyl)-3,5-dimethylisoxazole + Nucleophile/Base sn2_path SN2 Pathway (Substitution) start->sn2_path Nucleophilic Attack e2_path E2 Pathway (Elimination) start->e2_path Proton Abstraction desired_product Desired Alkylated Product sn2_path->desired_product side_product 3,5-Dimethyl-4-vinylisoxazole e2_path->side_product

Caption: Competing SN2 and E2 reaction pathways.

Difficulty in Product Purification

Question: I have successfully formed my product, but I am struggling to purify it from the remaining starting material and other impurities. What purification strategies do you recommend?

Answer:

Purification challenges often arise when the product and starting material have similar polarities.

Purification Strategies:

Method Description When to Use
Column Chromatography Optimization Standard silica gel chromatography is often the first choice. A thorough screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce streaking for basic products.When product and starting material have a resolvable difference in polarity.
Acid-Base Extraction If your product is a basic amine, you can perform an acid wash (e.g., with 1M HCl) to protonate your product and pull it into the aqueous layer, leaving the neutral starting material in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure product.For basic products like amines.
Recrystallization If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.For solid products that have a suitable solvent for recrystallization.
Preparative HPLC For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity material, although it is often a lower-throughput technique.When other methods fail to provide the desired purity.[4][5]

II. Frequently Asked Questions (FAQs)

Q1: How should I store 4-(2-Chloroethyl)-3,5-dimethylisoxazole?

A1: It is recommended to store 4-(2-Chloroethyl)-3,5-dimethylisoxazole in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.[7][8]

Q2: What are the main safety precautions when handling this compound?

A2: 4-(2-Chloroethyl)-3,5-dimethylisoxazole and its analogs are irritants and can be harmful if swallowed, inhaled, or in contact with skin.[6][7][9] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Q3: Can this reagent be used for O-alkylation as well as N-alkylation?

A3: Yes, 4-(2-Chloroethyl)-3,5-dimethylisoxazole is an effective alkylating agent for both N- and O-nucleophiles. The outcome of the reaction (N- vs. O-alkylation) can be influenced by factors such as the solvent, counter-ion, and temperature.[10][11] Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.[11]

Q4: Is the isoxazole ring stable to common reaction conditions?

A4: The 3,5-dimethylisoxazole ring is generally quite stable. However, it can be susceptible to cleavage under strongly basic or acidic conditions, especially at elevated temperatures. It is always advisable to perform reactions at the lowest effective temperature and to avoid excessively harsh conditions.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents and strong bases, as these can potentially lead to degradation of the molecule.[6]

References

  • Uno, H., Kurokawa, M., & Nishimura, H. (1982). Studies on Antianxiety Agents. I. Syntheses and Properties of 4-Substituted 3,5-Dimethylisoxazoles. Chemical and Pharmaceutical Bulletin, 30(9), 3355-3358.
  • Patents for Zonisamide intermediates. (WO2003020708A1, US7375233B2, WO2004020419A1).
  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline.
  • PubChem. (n.d.). 4-(chloromethyl)-3,5-dimethylisoxazole. Retrieved from [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]

  • BenchChem. (2025). troubleshooting common issues in 3-Chloro-1,2-oxazole reactions.
  • BioProcess International. (2022, July 25). Addressing Purification Challenges for Complex Therapeutics with Custom Chromatography Resins. [Video]. YouTube. [Link]

  • 53Biologics. (2025, October 7). Downstream Processing Challenges in Biologics Manufacturing.
  • Gaylord Chemical Company. (n.d.). Alkylation. In DMSO University. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to mastering the synthesis of isoxazoles, a critical heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to mastering the synthesis of isoxazoles, a critical heterocyclic motif in medicinal chemistry and materials science.[1][2] The formation of isoxazoles, most commonly via the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne, is a powerful transformation.[3][4][5] However, the path to a pure product is often complicated by the formation of persistent byproducts that challenge yields and purification efforts.

This document provides in-depth, field-tested insights and troubleshooting protocols to help you diagnose and resolve common issues, thereby enhancing the efficiency and purity of your isoxazole synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my isoxazole synthesis?

A1: The most prevalent byproduct in 1,3-dipolar cycloaddition reactions is the furoxan (also known as 1,2,5-oxadiazole 2-oxide), which results from the dimerization of the nitrile oxide intermediate.[6][7][8] This is especially problematic when the cycloaddition reaction is slow. Another common issue is the formation of regioisomers (e.g., 3,4- vs. 3,5-disubstituted isoxazoles), particularly with unsymmetrical alkynes.[6][9] Depending on your starting materials and conditions, you might also encounter nitriles from the dehydration of aldoxime precursors or other side products from the decomposition of unstable intermediates.[4]

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A2: Regioselectivity is a classic challenge in isoxazole synthesis and is governed by both steric and electronic factors of the alkyne and nitrile oxide.[6][9] For terminal alkynes, copper(I) and ruthenium catalysts are widely used to reliably favor the formation of 3,5-disubstituted isoxazoles.[3] Solvent polarity can also play a significant role; systematically screening solvents with different dielectric constants is a valuable strategy.[6][10] In some cases, adding a Lewis acid catalyst can help direct the regiochemical outcome.[6]

Q3: Why is my reaction yield consistently low, even with minimal byproduct formation?

A3: Low yields can often be traced back to the stability of the nitrile oxide intermediate.[3] These species are often unstable and can decompose, especially at elevated temperatures.[11] It is crucial to ensure that the nitrile oxide is generated and consumed effectively in situ. Other factors include the purity of starting materials, suboptimal reaction temperature, or insufficient reaction time.[6] Monitoring the reaction by TLC or LC-MS is essential to identify the optimal endpoint before product degradation occurs.[6]

Q4: Can the method of nitrile oxide generation affect byproduct formation?

A4: Absolutely. The method and rate of nitrile oxide generation are critical. Classic methods like dehydrohalogenation of hydroxamoyl chlorides or oxidation of aldoximes have different kinetics.[8][12] If the nitrile oxide is generated faster than the alkyne can trap it, dimerization becomes the dominant pathway.[11] Strategies like the slow addition of a reagent (e.g., base or oxidant) using a syringe pump can maintain a low, steady concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[6][8]

Troubleshooting Guide: Common Issues and Solutions

This section provides a deeper dive into specific experimental problems, offering causal explanations and actionable protocols to mitigate byproduct formation.

Issue 1: Dominant Furoxan Formation from Nitrile Oxide Dimerization
Causality Analysis

The dimerization is a second-order reaction with respect to the nitrile oxide concentration. Therefore, any condition that leads to a high instantaneous concentration of the nitrile oxide will accelerate this unwanted pathway. DFT studies suggest the reaction proceeds stepwise through a dinitrosoalkene intermediate.[13][14]

Solutions & Optimization Strategies
  • In Situ Generation & Slow Addition: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne.[6][11] This ensures the dipole is trapped as soon as it is formed. To further control the concentration, the precursor for the nitrile oxide generation (e.g., an oxidant or a base) should be added slowly to the reaction mixture containing the alkyne.[6][8]

  • Increase Dipolarophile Concentration: Using a higher concentration or a slight excess (1.2-1.5 equivalents) of the alkyne can statistically favor the bimolecular cycloaddition over the dimerization reaction.[11]

  • Temperature Optimization: The effect of temperature can be complex. While lower temperatures (e.g., 0 °C) generally decrease the rate of all reactions and can improve the stability of the nitrile oxide, sometimes a moderate increase in temperature is needed to accelerate the desired cycloaddition to outcompete dimerization.[6][11] This parameter must be optimized empirically for each specific reaction.

Experimental Protocol: Minimizing Dimerization via Slow Addition

This protocol details the in situ generation of a nitrile oxide from an aldoxime using N-Chlorosuccinimide (NCS) and slow addition of a base.

  • Vessel Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 mmol, 1.0 equiv.), the aldoxime (1.1 mmol, 1.1 equiv.), and N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate, 10 mL). Stir the mixture to dissolve/suspend the reagents.

  • Slow Base Addition: Prepare a solution of triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.) in the same solvent (5 mL). Using a syringe pump, add the triethylamine solution to the reaction mixture over a period of 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench with water, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Issue 2: Poor Regioselectivity with Unsymmetrical Alkynes

The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkyne can yield two different regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). Controlling this selectivity is paramount for achieving a single, desired product.

Causality Analysis

Regioselectivity is dictated by the orbital coefficients of the Frontier Molecular Orbitals (HOMO and LUMO) of the nitrile oxide and the alkyne. The reaction generally favors the isomer resulting from the strongest orbital overlap. This is influenced by the electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk of the substituents on both reactants.[6]

Solutions & Optimization Strategies
  • Catalyst Selection: For terminal alkynes, copper(I) catalysis is a highly reliable method for selectively producing 3,5-disubstituted isoxazoles.[3] The mechanism is believed to involve the formation of a copper acetylide, which alters the electronic properties of the alkyne and directs the cycloaddition.

  • Solvent Screening: The polarity of the solvent can influence the energy levels of the frontier orbitals and thus affect regioselectivity.[10] A screen of common solvents (e.g., Toluene, THF, Acetonitrile, DMF) is recommended.

  • Modify Reactant Electronics: If possible, modifying the electronic nature of the substituents can steer the regioselectivity. Electron-withdrawing groups on the alkyne often favor the formation of the 4-substituted isoxazole, while electron-donating groups favor the 5-substituted isomer.

Data Summary: Solvent Effects on Regioselectivity
SolventDielectric Constant (ε)Typical Regioisomeric Ratio (3,5- : 3,4-)
Toluene2.4Often favors the kinetic product
THF7.6Variable, substrate-dependent
Acetonitrile37.5Can favor the thermodynamic product
DMF38.3Can favor the thermodynamic product
Water80.1Used in some green chemistry protocols, can offer unique selectivity[15]

Note: The ratios are highly substrate-dependent and this table serves as a general guide for initial screening.

Visualizing Reaction Pathways

Understanding the competitive nature of the reactions is key to troubleshooting. The following diagrams illustrate the main reaction pathways and a logical workflow for addressing common issues.

Byproduct_Formation Start Aldoxime + Alkyne NitrileOxide Nitrile Oxide (Reactive Intermediate) Start->NitrileOxide Oxidation / Dehydrohalogenation DesiredProduct Desired Isoxazole (3,5- or 3,4-isomer) NitrileOxide->DesiredProduct [3+2] Cycloaddition (Desired Pathway) Byproduct1 Furoxan Byproduct (Dimer) NitrileOxide->Byproduct1 Dimerization (Side Reaction) Byproduct2 Regioisomeric Isoxazole NitrileOxide->Byproduct2 [3+2] Cycloaddition (Alternative Pathway)

Caption: Competing pathways for an in situ generated nitrile oxide.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckByproduct Analyze Crude Mixture (TLC, LCMS, NMR) Start->CheckByproduct IsDimer Major byproduct is Furoxan (Dimer)? CheckByproduct->IsDimer IsIsomer Mixture of Regioisomers? IsDimer->IsIsomer No SolutionDimer Implement Slow Addition Increase Alkyne Conc. Optimize Temperature IsDimer->SolutionDimer Yes SolutionIsomer Introduce Catalyst (e.g., Cu(I)) Screen Solvents Modify Substrate Electronics IsIsomer->SolutionIsomer Yes OtherIssue Check Starting Material Purity Verify Reaction Time/Temp Consider Decomposition IsIsomer->OtherIssue No End Improved Yield & Purity SolutionDimer->End SolutionIsomer->End

Caption: A decision-making workflow for troubleshooting isoxazole synthesis.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]

  • Wikipedia. (2026, March 2). Furoxan. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). NITRILE OXIDES, NITRONES, AND NITRONATES IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Beilstein Journals. (2023, October 16). Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]

  • ResearchGate. (2004, January). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Retrieved from [Link]

  • MDPI. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Retrieved from [Link]

  • PMC. (2016, April 1). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ACS Publications. (2021, January 8). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Furazans and Furazan Oxides. Part 1.l Synthesis and Reactions of Some Strained Furazan N-Oxides. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Retrieved from [Link]

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Inovine Meetings LLC. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • MDPI. (2025, August 22). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]

  • MDPI. (2025, August 22). Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. Retrieved from [Link]

  • ChemRxiv. (n.d.). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Retrieved from [Link]

  • NSF Public Access Repository. (2021, January 8). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (2023, March 10). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]

  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Retrieved from [Link]

  • PMC. (n.d.). Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles. Retrieved from [Link]

  • PMC. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Retrieved from [Link]

  • Scribd. (n.d.). Advances in Isoxazole Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Retrieved from [Link]

  • PMC. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering reproducibility issues when working with halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering reproducibility issues when working with halogenated heterocycles. 4-(2-Chloroethyl)-3,5-dimethylisoxazole presents a unique set of handling challenges due to the divergent reactivity of its two primary structural motifs: the electrophilic 2-chloroethyl group and the isoxazole ring.

This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your compound across all experimental workflows.

Mechanistic Overview & Degradation Pathways

To successfully deploy this compound, you must first understand how its structure dictates its stability under varying conditions:

  • The 2-Chloroethyl Group : Alkyl chlorides are inherently susceptible to nucleophilic attack. In aqueous media, this manifests as hydrolysis to the corresponding alcohol. The rate of this hydrolysis is highly pH-dependent, accelerating significantly in alkaline environments . Furthermore, in the presence of biological nucleophiles (e.g., thiols, primary amines), the chloroethyl group acts as an alkylating agent via an SN​2 mechanism.

  • The Isoxazole Ring : While 3,5-disubstituted isoxazoles possess robust stability against mild acids and oxidizing agents, the heterocyclic ring can undergo base-catalyzed ring opening (yielding β -amino enones) under extreme basic conditions (pH > 10) at elevated temperatures .

MechanisticPathways Parent 4-(2-Chloroethyl)- 3,5-dimethylisoxazole Hydrolysis Hydrolysis Product (2-Hydroxyethyl) Parent->Hydrolysis Aqueous Media Neutral/Basic pH Elimination Elimination Product (4-Vinyl Isoxazole) Parent->Elimination Strong Base (-HCl) Adduct Nucleophilic Adduct (Thiol/Amine) Parent->Adduct Assay Additives (DTT, Tris) RingOpen Ring-Opened Product (β-amino enone) Parent->RingOpen Extreme Base Heat

Fig 1. Primary degradation pathways of 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

Troubleshooting Guide: In-Assay Issues

Issue 1: Rapid signal loss or apparent "inactivity" during in vitro biochemical assays.

  • Causality : The compound is likely reacting with your assay buffer components. Buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT, β -mercaptoethanol) act as strong nucleophiles. They rapidly displace the chloride ion via an SN​2 mechanism, converting your active compound into an inactive covalent adduct before it can interact with your target .

  • Solution : Substitute Tris with non-nucleophilic, zwitterionic buffers such as PBS, HEPES, or MOPS. If a reducing environment is mandatory for your protein, titrate the minimum required concentration of TCEP, which is generally less reactive toward alkyl halides than thiol-based agents.

Issue 2: Appearance of a [-36 Da] degradant mass in LC-MS/MS analysis.

  • Causality : A mass loss of exactly 36 Da (HCl) indicates an E2 elimination reaction, converting the 2-chloroethyl group into a 4-vinyl moiety. This typically occurs during sample preparation, extraction, or synthesis if strong bases are utilized.

  • Solution : Avoid strong bases (e.g., NaOH, KOH, NaOMe). If basic conditions are strictly required for a synthetic or extraction step, use sterically hindered, milder bases like DIPEA and maintain strict temperature control (≤ 4°C) to kinetically favor stability.

Issue 3: Inconsistent batch-to-batch potency after months of storage.

  • Causality : Moisture ingress during storage leads to slow, progressive hydrolysis of the chloroethyl group into the inactive 2-hydroxyethyl derivative. Even trace amounts of water in DMSO stocks will catalyze this degradation over time .

  • Solution : Implement strict anhydrous storage protocols. Discard old DMSO stocks and prepare fresh solutions using only anhydrous, septum-sealed DMSO.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound? A: For long-term viability, store the compound as a lyophilized solid at -20°C in a desiccator backfilled with inert gas (Argon or Nitrogen). For liquid stocks, use strictly anhydrous DMSO, seal under Argon, and store at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q: Can I use this compound in high-pH cellular or biochemical assays? A: It is highly discouraged. Above pH 8.5, the rate of chloroethyl hydrolysis increases exponentially . Furthermore, prolonged exposure to pH > 10 at physiological temperatures (37°C) risks base-catalyzed opening of the isoxazole ring . Maintain your assay pH tightly between 6.5 and 7.5.

Q: Why does my compound precipitate when spiked into the assay buffer? A: 4-(2-Chloroethyl)-3,5-dimethylisoxazole is highly lipophilic. If the final DMSO concentration in your aqueous buffer drops below the solubility threshold (often <1%), the compound will crash out. Ensure your final assay matrix contains sufficient co-solvent or carrier proteins (like BSA) to maintain solubility.

Quantitative Stability Data

The following table summarizes the expected half-life ( t1/2​ ) of the compound under various environmental conditions, derived from established kinetic behaviors of chloroethyl isoxazoles.

ConditionTemp (°C)Matrix / SolventEstimated t1/2​ Primary Degradation Pathway
Acidic Aqueous 37°C0.1 M HCl (pH 1.0)> 24 hoursHighly stable (Resistant to acid)
Physiological 37°CPBS (pH 7.4)~ 12 - 16 hoursSlow Hydrolysis (Alcohol formation)
Basic Aqueous 37°C0.1 M NaOH (pH 13.0)< 1 hourRapid Elimination (Vinyl) / Ring Opening
Assay Buffer 37°C50 mM Tris + 1 mM DTT< 2 hoursNucleophilic Alkylation (Adduct formation)
Storage Stock -20°CAnhydrous DMSO> 6 monthsNone (Stable)

Self-Validating Experimental Protocol: Kinetic Stability Profiling

To empirically determine the half-life of the compound in your specific assay matrix, use the following self-validating LC-MS/MS workflow.

Why is this self-validating? This protocol includes a t=0 immediate quench step to establish a 100% recovery baseline, accounting for any immediate precipitation or binding. It also utilizes an Internal Standard (IS) to continuously correct for matrix effects and ionization suppression during mass spectrometry.

Step-by-Step Methodology:
  • Stock Preparation : Reconstitute the compound to 10 mM in strictly anhydrous DMSO.

  • Matrix Equilibration : Pre-warm your target aqueous buffer (e.g., PBS pH 7.4) to 37°C in a thermomixer.

  • Spiking : Dilute the stock into the pre-warmed buffer to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced artifacts.

  • Zero-Minute Baseline ( t=0 ) : Immediately upon spiking, remove a 50 µL aliquot and quench it in 150 µL of ice-cold Acetonitrile containing 1 µM of an appropriate Internal Standard (e.g., a stable-isotope labeled analog or structurally similar heterocycle).

  • Incubation & Sampling : Continue incubating the main reaction at 37°C. Withdraw 50 µL aliquots at 1, 2, 4, 8, and 24 hours, quenching each immediately in 150 µL of the cold Acetonitrile/IS mixture.

  • Processing : Centrifuge all quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts and proteins.

  • Analysis : Transfer the supernatant to LC vials and analyze via LC-MS/MS, monitoring the parent mass transition. Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​ ).

StabilityProtocol Step1 1. Reconstitution 10 mM in Anhydrous DMSO Step2 2. Buffer Prep Pre-warm PBS (pH 7.4) to 37°C Step1->Step2 Step3 3. Spiking Dilute to 10 µM (0.1% DMSO) Step2->Step3 Step4 4. Incubation Aliquot at 0, 1, 2, 4, 8, 24 hrs Step3->Step4 Step5 5. Quenching Add 3x Cold ACN + Int. Standard Step4->Step5 Step6 6. LC-MS/MS Centrifuge & Analyze Supernatant Step5->Step6

Fig 2. Standardized LC-MS/MS workflow for evaluating aqueous stability.

References

  • National Center for Biotechnology Information. "2-Chloroethyl vinyl ether - Computed and Experimental Properties." PubChem. URL:[Link]

  • ResearchGate. "pH and temperature stability of the isoxazole ring in leflunomide." URL:[Link]

  • ResearchGate. "Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography and gas chromatography–mass spectrometry." URL: [Link]

  • The Royal Society of Chemistry. "CHAPTER 2: Hydrolytic Degradation." Drug Stability for Pharmaceutical Scientists. URL:[Link]

Troubleshooting

Technical Support Center: Navigating Deprotection Strategies for Isoxazole-Containing Compounds

Introduction The isoxazole ring is a cornerstone heterocycle in medicinal chemistry and drug development, prized for its role as a bioisostere and its ability to modulate the physicochemical properties of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoxazole ring is a cornerstone heterocycle in medicinal chemistry and drug development, prized for its role as a bioisostere and its ability to modulate the physicochemical properties of active pharmaceutical ingredients.[1][2] However, the inherent chemical nature of the isoxazole ring, particularly its labile Nitrogen-Oxygen (N-O) bond, presents significant challenges during synthetic manipulations, most notably during the removal of protecting groups.[3][4] Unintended ring cleavage is a common and frustrating side reaction that can derail a synthetic campaign.

This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals encountering these challenges. Structured in a practical question-and-answer format, this document provides field-proven insights, troubleshooting strategies, and detailed protocols to preserve the integrity of the isoxazole core during deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What makes the isoxazole ring so sensitive during certain deprotection reactions?

The primary vulnerability of the isoxazole ring is the N-O bond.[3] This bond is relatively weak and susceptible to cleavage under various conditions, particularly reductive methods.[5] Catalytic hydrogenation, for example, is a common method for both cleaving the N-O bond and for removing protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz), creating a direct conflict in strategy.[4][6] Additionally, the ring can be labile under basic conditions, especially if it is unsubstituted at the C3 or C5 positions, which can lead to base-catalyzed ring opening.[7][8][9]

Q2: What is the general stability profile of a substituted isoxazole ring?

The stability is highly dependent on the reaction conditions and the substitution pattern on the ring. A summary of general stability is provided below.

Condition CategoryReagents / EnvironmentGeneral Isoxazole StabilityKey Considerations
Strongly Acidic TFA, conc. HCl, HBr/AcOHGenerally stable, but substrate dependentElectron-donating groups on the isoxazole or adjacent functionalities can increase lability. Always perform a small-scale test.
Basic NaOH, LiOH, K₂CO₃Potentially LabileStability is highly pH and temperature-dependent.[4][10] Unsubstituted C3 or C5 positions increase susceptibility to ring-opening.[8]
Reductive (Catalytic Hydrogenation) H₂, Pd/C, Raney-NiHighly LabileThese conditions are known to efficiently cleave the N-O bond, leading to β-enamino ketones or related structures.[11][12]
Reductive (Dissolving Metal/Chemical) SmI₂, Na, Mo(CO)₆Highly LabileThese potent reducing agents readily cleave the N-O bond.[11][13][14]
Oxidative DDQ, CAN, m-CPBAGenerally StableThe isoxazole ring is relatively electron-deficient and typically robust to common oxidants used for deprotection (e.g., removing a PMB group).[15][16]
Q3: Which protecting groups are considered "orthogonal" to the isoxazole ring, meaning they can be removed with minimal risk of ring cleavage?

True orthogonality is key. The best choices are protecting groups that can be removed under conditions to which the isoxazole ring is robust.

  • p-Methoxybenzyl (PMB): This is an excellent choice for protecting alcohols or amines in an isoxazole-containing molecule. It is selectively removed under oxidative conditions (using DDQ or CAN), which typically do not affect the isoxazole core.[15][16]

  • tert-Butoxycarbonyl (Boc): For amines, the Boc group is a reliable option. It can be removed with moderate acids, and numerous mild, finely-tuned protocols exist that can avoid the harsh conditions that might threaten a sensitive isoxazole substrate.[17][18]

  • Silyl Ethers (e.g., TBS, TIPS): These are removed with fluoride sources (like TBAF), which are generally compatible with the isoxazole ring.

Troubleshooting Guide: Common Deprotection Issues

Q1: My isoxazole ring opened during what I thought was a standard deprotection. Why did this happen and how can I fix it?

This is the most common failure mode. The cause is almost certainly an incompatibility between your deprotection conditions and the isoxazole N-O bond.

Causality: You have likely used a reductive method. The classic example is attempting to remove a Cbz group using catalytic hydrogenation (H₂/Pd-C). While this is a standard Cbz deprotection, it is also a textbook method for the reductive cleavage of isoxazoles.[4][19] The catalyst facilitates the hydrogenolysis of the weak N-O bond, leading to ring-opened species like β-enamino ketones.

Solution Workflow: The solution is to switch to a non-reductive deprotection strategy that is orthogonal to the isoxazole ring's stability. The choice depends on the protecting group you need to remove.

G start Problem: Isoxazole Ring Cleavage protecting_group What is your protecting group? start->protecting_group cbz Cbz (Benzyloxycarbonyl) protecting_group->cbz Amine boc Boc (tert-Butoxycarbonyl) protecting_group->boc Amine pmb PMB (p-Methoxybenzyl) protecting_group->pmb Alcohol/Amine other Other Reductive- Labile Group (e.g., Bn) protecting_group->other Alcohol sol_cbz Solution: Use Acid-Mediated Deprotection (e.g., HBr/AcOH, TFA, IPA·HCl) cbz->sol_cbz sol_boc Solution: Use Milder Acidic Conditions (e.g., Oxalyl Chloride/MeOH, HCl in Dioxane) boc->sol_boc sol_pmb Solution: Use Oxidative Deprotection (e.g., DDQ, CAN) pmb->sol_pmb sol_other Solution: Re-evaluate synthetic route. Consider an orthogonally protected intermediate. other->sol_other

Caption: Decision tree for selecting an alternative deprotection strategy.

Q2: I'm trying to remove a Boc group with neat TFA, but my yields are low and I see decomposition. What are my options?

Causality: While many isoxazoles tolerate strong acid, this is not universal. The specific substitution pattern on your molecule or the presence of other acid-sensitive functional groups could be leading to degradation under harsh conditions like neat trifluoroacetic acid (TFA).

Solutions: Switch to a milder, more controlled method for Boc removal. The goal is to generate the requisite acidity in a less aggressive manner.

MethodReagentsTypical ConditionsAdvantages for Isoxazole CompoundsCitation(s)
HCl in Aprotic Solvent 4M HCl in Dioxane or Diethyl Ether0 °C to RT, 1-4 hCommercially available, highly reliable, generally milder than neat TFA. Easy to monitor by TLC.
Oxalyl Chloride in Methanol (COCl)₂ in MeOHRT, 1-4 hA very mild method that proceeds without strong acid catalysis, making it excellent for highly sensitive substrates.[17][17]
Water-Mediated H₂OReflux (100 °C)A neutral, green chemistry approach suitable for some substrates, avoiding acid entirely.[20][20]

Expert Insight: The oxalyl chloride/methanol system is particularly noteworthy. It is believed to proceed through a mechanism that does not rely on bulk generation of HCl, offering a unique pathway for deprotection under nearly neutral conditions, thus preserving acid-labile functionalities.[18]

Q3: How can I safely remove a PMB ether from my isoxazole-containing molecule?

Causality and Solution: This is a scenario where a highly selective, orthogonal strategy is available. The p-methoxybenzyl (PMB) group is electron-rich and thus highly susceptible to single-electron oxidation. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are specifically designed for this purpose. The isoxazole ring, being relatively electron-poor, is inert to these conditions.[15][16]

Mechanism of PMB Deprotection with DDQ

G cluster_0 Oxidative Cleavage cluster_1 Isoxazole Ring A R-O-PMB + DDQ B [Charge-Transfer Complex] A->B Formation C Hemiacetal Intermediate B->C Hydride Abstraction + H₂O Attack D R-OH + PMB-Aldehyde C->D Decomposition Isoxazole Isoxazole Moiety Stable Remains Intact (Unreactive)

Caption: Oxidative deprotection of PMB is orthogonal to the isoxazole ring.

Recommendation: Use DDQ in a solvent system like CH₂Cl₂ with a small amount of water or a pH 7 buffer. The reaction is often fast, selective, and high-yielding. See the detailed protocol below.

Detailed Experimental Protocols

Protocol 1: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is adapted from methodologies reported for mild Boc cleavage.[17][21]

Self-Validation: The reaction can be closely monitored by TLC. A successful reaction will show complete consumption of the starting material and the appearance of a more polar spot (the free amine), with minimal to no side-product formation. The product can be confirmed by ¹H NMR and mass spectrometry.

Methodology:

  • Dissolve the N-Boc protected isoxazole compound (1.0 equiv) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (3.0 equiv) dropwise to the stirred solution. Gas evolution (CO, CO₂, HCl) may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC (e.g., using 10% MeOH in CH₂Cl₂ as eluent and ninhydrin stain to visualize the free amine).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

  • Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine. Further purification by column chromatography may be performed if necessary.

Protocol 2: Orthogonal PMB Ether Deprotection using DDQ

This protocol is based on standard procedures for oxidative cleavage of PMB ethers.[15][16]

Self-Validation: A successful reaction is often indicated by a color change as the DDQ is consumed. TLC analysis will show the disappearance of the less polar PMB-ether and the formation of the more polar alcohol product. The p-methoxybenzaldehyde byproduct is also visible on TLC.

Methodology:

  • Dissolve the PMB-protected isoxazole compound (1.0 equiv) in a solvent system of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 20:1 ratio). A pH 7 phosphate buffer can be used in place of water for sensitive substrates.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2-1.5 equiv) portion-wise. The solution will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Pour the mixture into a separatory funnel and extract with CH₂Cl₂.

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to separate the desired alcohol from the p-methoxybenzaldehyde and reduced DDQ byproducts.

References

  • Title: Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine Source: RSC Publishing URL: [Link]

  • Title: Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Source: ResearchGate URL: [Link]

  • Title: Reductive ring opening of isoxazoles with Mo(CO)6 and water Source: RSC Publishing URL: [Link]

  • Title: A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent Source: ResearchGate URL: [Link]

  • Title: Proposed mechanism for ring‐opening and isomerization reactions of substrate 1. Source: ResearchGate URL: [Link]

  • Title: pH and temperature stability of the isoxazole ring in leflunomide.... Source: ResearchGate URL: [Link]

  • Title: Construction of Isoxazole ring: An Overview Source: Nano Bio Letters URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Medicinal Chemistry URL: [Link]

  • Title: PMB Protecting Group: PMB Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis Source: PubMed URL: [Link]

  • Title: N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL: [Link]

  • Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL: [Link]

  • Title: Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: SciSpace URL: [Link]

  • Title: p-Methoxybenzyl (PMB) Protective Group Source: Chem-Station International Edition URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: ResearchGate URL: [Link]

  • Title: Isoxazole Source: Wikipedia URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Complex NMR Spectra of 4-(2-Chloroethyl)-3,5-dimethylisoxazole Derivatives

Welcome to the technical support center for resolving complex NMR spectra of 4-(2-Chloroethyl)-3,5-dimethylisoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving complex NMR spectra of 4-(2-Chloroethyl)-3,5-dimethylisoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation and purity assessment of this important class of compounds. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you navigate these complexities with confidence.

Introduction

4-(2-Chloroethyl)-3,5-dimethylisoxazole and its derivatives are key building blocks in pharmaceutical research and development.[1][2] Their nuclear magnetic resonance (NMR) spectra, however, can often be complex and challenging to interpret due to a combination of factors including signal overlap, the presence of a flexible ethyl chain, and potential impurities from synthesis. This guide provides a structured approach to troubleshooting common issues and offers advanced solutions for unambiguous spectral assignment.

Troubleshooting Guide

This section addresses specific problems you may encounter during your NMR analysis in a question-and-answer format.

Question 1: Why do the signals for the two methyl groups on the isoxazole ring have different chemical shifts, and how can I be certain of their assignment?

This is an excellent and fundamental question. The two methyl groups at the 3- and 5-positions of the isoxazole ring are in different chemical environments, leading to distinct signals in the ¹H and ¹³C NMR spectra. The methyl group at the 3-position is adjacent to the nitrogen atom, while the methyl group at the 5-position is adjacent to the oxygen atom. This difference in electronegativity of the neighboring heteroatoms is the primary reason for their different chemical shifts.

To definitively assign these signals, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable.[3][4] The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons.

Experimental Protocol: HMBC for Methyl Group Assignment

  • Sample Preparation: Prepare a solution of your 4-(2-chloroethyl)-3,5-dimethylisoxazole derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL.

  • Acquisition:

    • Set up a standard HMBC experiment on your spectrometer.

    • Optimize the long-range coupling constant (ⁿJCH) to a value between 8-10 Hz. This range is optimal for observing two- and three-bond correlations.

  • Analysis:

    • Look for a correlation between the protons of one of the methyl groups and the quaternary carbon at the 5-position of the isoxazole ring. This methyl group is the one at the 3-position.

    • Conversely, the protons of the other methyl group will show a correlation to the quaternary carbon at the 3-position. This confirms its identity as the 5-methyl group.

Question 2: The signals for the two methylene groups of the 2-chloroethyl side chain are overlapping. How can I resolve and assign them?

Signal overlap of the two CH₂ groups in the chloroethyl side chain is a common issue.[5] These protons are diastereotopic if there's a chiral center in the molecule, or they can simply have very similar chemical shifts.

Troubleshooting Workflow:

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion and may resolve the overlapping signals.[5][6]

  • Solvent Change: The chemical shifts of protons can be influenced by the solvent.[7][8][9] Acquiring the spectrum in a different deuterated solvent with different magnetic anisotropy, such as benzene-d₆, can sometimes induce sufficient chemical shift changes to resolve the overlap.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show a cross-peak between the two coupled methylene groups, confirming their connectivity even if they are partially overlapped.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon.[3][4] Even if the proton signals overlap, the corresponding carbon signals in the ¹³C spectrum are often well-resolved.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment can help in assigning the methylene groups by observing their long-range correlations to the isoxazole ring carbons.[11][12] For instance, the methylene group closer to the ring (at the 4-position) will show a correlation to C4 of the isoxazole.

DOT Script for the Troubleshooting Workflow:

Troubleshooting_Workflow start Overlapping CH₂ Signals increase_field Increase Magnetic Field Strength (e.g., 400 MHz -> 600 MHz) start->increase_field change_solvent Change Deuterated Solvent (e.g., CDCl₃ -> C₆D₆) start->change_solvent two_d_nmr Utilize 2D NMR Techniques start->two_d_nmr resolved Signals Resolved & Assigned increase_field->resolved change_solvent->resolved cosy COSY (Confirm Connectivity) two_d_nmr->cosy hsqc HSQC (Resolve via ¹³C) two_d_nmr->hsqc hmbc HMBC (Assign via Long-Range Correlations) two_d_nmr->hmbc cosy->resolved hsqc->resolved hmbc->resolved

Caption: Workflow for resolving overlapping methylene signals.

Question 3: I am struggling to identify the quaternary carbons of the isoxazole ring in the ¹³C NMR spectrum. They appear very weak or are missing.

Quaternary carbons often present a challenge in ¹³C NMR due to their long spin-lattice relaxation times (T₁) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.[13]

Solutions:

  • Increase Relaxation Delay (d1): In your ¹³C NMR acquisition parameters, increase the relaxation delay (d1) to at least 5-10 seconds. This allows the quaternary carbons to fully relax between pulses, leading to a stronger signal.

  • DEPT (Distortionless Enhancement by Polarization Transfer): While a standard DEPT-135 experiment will not show quaternary carbons, it will show CH and CH₃ signals pointing up and CH₂ signals pointing down.[14][15][16] By comparing a standard ¹³C spectrum with a DEPT-135 spectrum, the signals present in the former but absent in the latter can be identified as quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method. Quaternary carbons will show cross-peaks with protons that are two or three bonds away. For example, the quaternary carbon at position 3 of the isoxazole ring will show correlations to the protons of the methyl group at position 3.

Table 1: Recommended NMR Experiments for Structural Elucidation

ExperimentPurposeKey Information Provided
¹H NMR Initial structural assessmentChemical shift, multiplicity, coupling constants, integration.[10]
¹³C NMR Carbon skeleton determinationNumber and type of carbon atoms.
DEPT-135 Differentiating carbon typesIdentifies CH, CH₂, and CH₃ groups.[14][15]
COSY Proton-proton correlationsShows which protons are coupled to each other.[10]
HSQC One-bond proton-carbon correlationsConnects each proton to its directly attached carbon.[17][18]
HMBC Long-range proton-carbon correlationsEstablishes connectivity across quaternary carbons and heteroatoms.[3][4][17]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for NMR analysis of these compounds?

Deuterated chloroform (CDCl₃) is a good first choice as it dissolves a wide range of organic compounds and is relatively non-polar.[19] However, if your compound has limited solubility or if you are experiencing signal overlap, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) are excellent alternatives.[19] Keep in mind that the chemical shifts of your compound can vary between solvents.[7][8][9]

Q2: I see some unexpected small peaks in my ¹H NMR spectrum. How can I determine if they are impurities?

Small, unexpected peaks can arise from various sources, including residual solvents, starting materials, or by-products of the synthesis.

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with tables of common laboratory solvent impurities.[20]

  • 2D NMR: If the impurity has protons that are coupled, they may show cross-peaks in a COSY spectrum, helping to identify the spin system of the impurity.

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful technique to physically separate the impurity from your main compound and obtain its mass, which can be invaluable for identification.

Q3: Can I use NMR to determine the regiochemistry of substitution on the isoxazole ring?

Absolutely. 2D NMR techniques are crucial for this. For example, if you are synthesizing a derivative with a substituent on one of the methyl groups, an HMBC experiment will show a long-range correlation from the protons of the substituent to the carbon of the methyl group, and in turn to the C3 or C5 position of the isoxazole ring, thus confirming the position of substitution.

Q4: What software do you recommend for processing and analyzing my NMR data?

Several excellent software packages are available for processing and analyzing 1D and 2D NMR data. Some popular choices include:

  • MestReNova (Mnova): A comprehensive and user-friendly software that supports data from all major NMR instrument vendors.[21][22]

  • TopSpin: The standard software from Bruker, which is very powerful, especially for advanced processing.[23]

  • NMRium: A free, web-based platform that is convenient for basic processing and analysis.[24]

There are also other free options like SpinWorks.[25]

DOT Script for the General NMR Analysis Workflow:

NMR_Analysis_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis h1_nmr ¹H NMR (Proton Environment) c13_nmr ¹³C NMR & DEPT (Carbon Skeleton & Multiplicity) h1_nmr->c13_nmr purity_assessment Purity Assessment h1_nmr->purity_assessment cosy COSY (¹H-¹H Connectivity) c13_nmr->cosy hsqc HSQC (Direct ¹H-¹³C Connectivity) cosy->hsqc hmbc HMBC (Long-Range ¹H-¹³C Connectivity) hsqc->hmbc structure_elucidation Structure Elucidation hmbc->structure_elucidation final_report Final Report structure_elucidation->final_report purity_assessment->final_report

Caption: A typical workflow for NMR-based structure elucidation.

Concluding Remarks

The successful resolution of complex NMR spectra for 4-(2-chloroethyl)-3,5-dimethylisoxazole derivatives relies on a systematic approach that combines high-quality data acquisition with the judicious application of 1D and 2D NMR techniques.[26][27][28] By understanding the potential challenges and employing the troubleshooting strategies outlined in this guide, researchers can confidently determine the structure and purity of their compounds, accelerating their drug discovery and development efforts.

References

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. (n.d.). Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]

  • NMRium - The next-generation NMR software. (n.d.). Retrieved from [Link]

  • NMR Data Processing Software - University of Delaware. (n.d.). Retrieved from [Link]

  • NMR Screening Methods for Drug Discovery - UNL | Powers Group - University of Nebraska–Lincoln. (n.d.). Retrieved from [Link]

  • Small Molecule Characterization | Nuclear Magnetic Resonance Facility. (n.d.). Retrieved from [Link]

  • Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer). (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 48 - Books. (2022, November 14). Retrieved from [Link]

  • Recommended Software for NMR Data Process - Georgia Institute of Technology. (n.d.). Retrieved from [Link]

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. (2024, October 11). Retrieved from [Link]

  • TopSpin | NMR Data Analysis - Bruker. (n.d.). Retrieved from [Link]

  • Design of a Quantitative DEPT NMR Experiment for Carbon-13 Acquisitions - DTIC. (2011, September). Retrieved from [Link]

  • (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - ResearchGate. (2024, October 12). Retrieved from [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical.Net. (2019, August 20). Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • 13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • 13 Carbon NMR. (n.d.). Retrieved from [Link]

  • DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? - Anasazi Instruments. (2021, May 24). Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC. (n.d.). Retrieved from [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing. (n.d.). Retrieved from [Link]

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  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. (2007, February 24). Retrieved from [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals. (n.d.). Retrieved from [Link]

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  • University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021, May 19). Retrieved from [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC. (n.d.). Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide[21][10]. (n.d.). Retrieved from [Link]

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC. (n.d.). Retrieved from [Link]

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Troubleshooting

Technical Support Center: Analytical Method Development for Purity Assessment of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Welcome to the technical support center for the analytical method development and purity assessment of 4-(2-Chloroethyl)-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method development and purity assessment of 4-(2-Chloroethyl)-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs).

Introduction

4-(2-Chloroethyl)-3,5-dimethylisoxazole is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the safety and efficacy of the final drug product. This document provides a comprehensive guide to developing and validating robust analytical methods for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance.[2][3]

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for separating and quantifying impurities in pharmaceutical intermediates. A well-developed HPLC method should be specific, linear, accurate, precise, and robust.[4][5]

Frequently Asked Questions (FAQs) - HPLC

Q1: What is the recommended starting point for HPLC method development for 4-(2-Chloroethyl)-3,5-dimethylisoxazole?

A1: A reversed-phase HPLC method is the most common and effective approach. Here is a recommended starting point:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile and Water (Gradient)A gradient elution is recommended to ensure the elution of both polar and non-polar impurities within a reasonable runtime.
Detector UV at 230 nmAromatic compounds like isoxazole derivatives typically exhibit strong UV absorbance around this wavelength.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CHelps to ensure reproducible retention times and peak shapes.
Injection Vol. 10 µLA typical injection volume that balances sensitivity and potential for column overload.

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Caption: HPLC Purity Assessment Workflow.

Troubleshooting Guide - HPLC
IssuePotential Cause(s)Troubleshooting Steps
Peak Tailing 1. Column degradation. 2. Interaction of basic impurities with residual silanols. 3. Column overload.1. Replace the column. 2. Use a mobile phase with a low concentration of a modifier like trifluoroacetic acid (TFA) (0.05-0.1%). 3. Reduce the sample concentration.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Suboptimal gradient profile. 3. Column aging.1. Optimize the acetonitrile/water ratio. 2. Adjust the gradient slope to improve the separation of closely eluting peaks. 3. Replace the column.
Ghost Peaks 1. Contaminated mobile phase or diluent. 2. Carryover from previous injections.1. Use fresh, high-purity solvents. 2. Implement a needle wash step in the injection sequence.
Baseline Drift 1. Column not equilibrated. 2. Fluctuations in detector lamp intensity. 3. Contaminated mobile phase.1. Ensure the column is fully equilibrated with the initial mobile phase conditions. 2. Check the detector lamp's age and performance. 3. Prepare fresh mobile phase.

Section 2: Gas Chromatography (GC) Method Development

GC is a suitable alternative for purity assessment, especially for volatile impurities that may not be readily detectable by HPLC.

Frequently Asked Questions (FAQs) - GC

Q1: When should I consider using GC for purity analysis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole?

A1: GC is particularly useful for identifying and quantifying volatile organic compounds (VOCs) that could be present as residual solvents or by-products from the synthesis.[7] Given the compound's structure, potential impurities could include starting materials or reaction by-products with sufficient volatility for GC analysis.

Q2: What is a good starting GC method for this analysis?

A2: A capillary GC method with a flame ionization detector (FID) is a robust starting point.

ParameterRecommendationRationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium or HydrogenInert carrier gases that provide good efficiency.
Inlet Temp. 250 °CEnsures complete volatilization of the sample.
Detector Temp. 280 °C (FID)Prevents condensation of analytes in the detector.
Oven Program Start at 70°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
Injection Mode Split (e.g., 50:1)Prevents column overload and ensures sharp peaks.

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Sources

Optimization

scaling up purification of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Welcome to the Technical Support Center for the scale-up and purification of 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS: 79379-02-5). This guide is designed for process chemists, chemical engineers, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and purification of 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS: 79379-02-5). This guide is designed for process chemists, chemical engineers, and drug development professionals transitioning this critical building block from bench-scale synthesis to multi-kilogram production.

Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and validated protocols to ensure high yield and purity while mitigating common scale-up pitfalls.

I. Process Chemistry FAQs: Scaling Up Purification

Q1: Why is silica gel chromatography failing to scale efficiently for 4-(2-Chloroethyl)-3,5-dimethylisoxazole, and what is the preferred alternative? A: At the bench scale, flash chromatography is often used, but it becomes economically and operationally unviable at the multi-kilogram scale due to massive solvent consumption and extended processing times. Furthermore, 4-(2-Chloroethyl)-3,5-dimethylisoxazole (Molecular Weight: 159.61 g/mol ) possesses a reactive 2-chloroethyl substituent[1]. Prolonged residence time on slightly acidic silica can sometimes lead to minor degradation or irreversible adsorption. The Solution: Because this compound is a relatively low-molecular-weight oil at room temperature, vacuum distillation is the preferred scale-up method. It exploits the compound's boiling point, entirely eliminating solvent waste and allowing for continuous or semi-continuous processing.

Q2: During fractional vacuum distillation, we are observing a new impurity in the distillate. GC/MS indicates a mass loss of 36 Da. What is happening? A: A mass loss of 36 Da corresponds to the loss of hydrogen chloride (HCl). You are observing thermal dehydrohalogenation . The 2-chloroethyl group on the isoxazole ring is susceptible to elimination under prolonged thermal stress, converting your product into 4-vinyl-3,5-dimethylisoxazole. The Fix: You must reduce the thermal residence time. Standard batch fractional distillation keeps the bulk material in the reboiler for hours. Transition to Wiped-Film Evaporation (WFE) or Short-Path Distillation (SPD) . These technologies spread the crude material into a thin film, exposing it to heat for only seconds, drastically suppressing the elimination pathway.

Q3: How does the pH of the upstream aqueous workup affect the final distillation yield? A: The chloroethyl group is an electrophilic site[1]. If the aqueous workup prior to purification is too basic (pH > 9), you risk competitive hydrolysis, converting the chloroethyl group to a hydroxyethyl group. This byproduct has a significantly higher boiling point due to hydrogen bonding and will remain in the distillation residue, lowering your overall yield. Always ensure the final organic phase wash is neutralized (pH 6.5–7.0) before solvent stripping and distillation.

II. Quantitative Method Comparison

To aid in selecting the appropriate purification technology based on your current scale, refer to the performance metrics below.

Purification MethodOptimal ScaleTypical YieldPurity LimitThermal Residence TimePrimary Risk Factor
Column Chromatography < 100 g85 - 90%> 99%N/A (Room Temp)High solvent cost, low throughput
Batch Vacuum Distillation 100 g - 1 kg70 - 80%> 95%2 - 6 HoursDehydrohalogenation (HCl loss)
Short-Path Distillation 1 kg - 10 kg88 - 92%> 97%5 - 15 MinutesModerate vacuum requirements
Wiped-Film Evaporation > 10 kg92 - 96%> 98%10 - 30 SecondsHigh equipment capital cost

III. Purification Logic & Workflow

PurificationWorkflow Start Crude 4-(2-Chloroethyl)- 3,5-dimethylisoxazole CheckPurity Assess Crude Purity (GC-FID) Start->CheckPurity HighPurity >90% Purity Low Volatiles CheckPurity->HighPurity LowPurity <90% Purity High Tars/Salts CheckPurity->LowPurity ShortPath Short-Path Vacuum Distillation HighPurity->ShortPath WipedFilm Wiped-Film Evaporation (Minimize Residence Time) LowPurity->WipedFilm High impurity burden Final Purified Product (>98%) ShortPath->Final WipedFilm->Final

Workflow for the scale-up purification of 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

IV. Standard Operating Procedure: Wiped-Film Evaporation (WFE)

This protocol is designed as a self-validating system. The continuous monitoring of vacuum depth and feed rate ensures that thermal degradation is physically impossible if parameters are maintained.

Prerequisites:

  • Crude 4-(2-Chloroethyl)-3,5-dimethylisoxazole (solvent-free, <1% residual extraction solvent).

  • Wiped-Film Evaporator equipped with a high-vacuum pump (capable of < 0.1 mbar) and a chilled condenser.

Step-by-Step Methodology:

  • System Preparation & Leak Testing:

    • Assemble the WFE system and engage the vacuum pump.

    • Validation Check: The system must hold a static vacuum of < 0.05 mbar for 15 minutes. If the pressure rises, a leak is present, which will introduce oxygen and cause oxidative degradation at elevated temperatures.

  • Thermal Equilibration:

    • Set the internal condenser temperature to 5°C. (Do not set below 0°C to prevent potential freezing or viscosity issues of the pure distillate).

    • Set the evaporator jacket temperature to the predetermined boiling point of the compound at your specific operating vacuum (typically 80–100°C at 0.1 mbar).

  • Feed Initiation:

    • Start the wiper blades at the manufacturer's recommended RPM (usually 300-400 RPM) to ensure a uniform, thin film.

    • Introduce the crude oil via the feed pump at a conservative rate (e.g., 1.0 L/hr for a pilot-scale unit).

  • Steady-State Adjustments (The Causality Loop):

    • Observation: Monitor the residue (bottoms) discharge.

    • Action: If the residue contains significant target product (verified by rapid GC or TLC), the jacket temperature is too low, or the feed rate is too fast. Increase the jacket temperature by 2°C increments.

    • Observation: If the vacuum spikes (pressure increases) during feeding, the compound is either outgassing residual solvent or undergoing thermal decomposition (HCl gas release).

    • Action: Immediately reduce the feed rate and lower the jacket temperature.

  • Collection and Storage:

    • Collect the clear, colorless to pale-yellow distillate[2].

    • Flush the collection vessel with Argon or Nitrogen and store at 2–8°C to ensure long-term stability and prevent slow, ambient-temperature dimerization or hydrolysis.

V. References

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: 4-(2-Chloroethyl)-3,5-dimethylisoxazole Analogs as BET Bromodomain Inhibitors

The discovery of small-molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins has revolutionized targeted oncology, particularly in MYC-driven malignancies. At the core of many next-gen...

Author: BenchChem Technical Support Team. Date: March 2026

The discovery of small-molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins has revolutionized targeted oncology, particularly in MYC-driven malignancies. At the core of many next-generation BET inhibitors is the 3,5-dimethylisoxazole pharmacophore, which acts as a highly efficient bioisostere for acetyl-lysine (KAc) [1].

For medicinal chemists, 4-(2-Chloroethyl)-3,5-dimethylisoxazole serves as a premier synthetic scaffold. The 3,5-dimethylisoxazole ring anchors the molecule deep within the KAc-binding pocket of BRD4, while the 2-chloroethyl group provides a versatile electrophilic handle. By substituting the chloride with various nucleophiles (amines, phenols, thiols), researchers can systematically probe the ZA channel and WPF shelf of the bromodomain to optimize potency, selectivity, and pharmacokinetics [2].

This guide objectively compares the SAR profiles of analog classes derived from this scaffold and provides self-validating experimental frameworks for their evaluation.

SAR Comparison: Engineering the ZA Channel and WPF Shelf

The primary objective in optimizing 4-(2-Chloroethyl)-3,5-dimethylisoxazole is to extend the molecule out of the KAc pocket to engage the hydrophobic WPF shelf (Trp81, Pro82, Phe83) and the water-rich ZA channel.

The table below compares the performance of three distinct analog classes synthesized via nucleophilic displacement of the chloroethyl scaffold, benchmarked against the unreacted starting material.

Table 1: SAR Comparison of Scaffold-Derived Analogs
Analog ClassR-Group Substitution (via SN2)BRD4(1) IC50 (µM)MV4;11 Cell IC50 (µM)Mechanistic Rationale & Pharmacological Liability
Scaffold (Control) -Cl (Starting Material)> 50.0> 100.0Rationale: Lacks WPF shelf engagement.Liability: Alkylating agent; highly reactive and non-specific.
Amine-Linked -NH-Benzyl4.825.0Rationale: Benzyl ring successfully engages the WPF shelf via hydrophobic packing.Liability: Basic amine limits membrane permeability and introduces potential hERG toxicity.
Ether-Linked -O-Phenyl1.28.5Rationale: The ether oxygen acts as a hydrogen-bond acceptor for conserved ZA channel water molecules, tightening binding.Liability: Moderate lipophilicity (clogP); susceptible to rapid hepatic clearance.
Optimized Ether -O-(4-Hydroxyphenyl)0.080.9Rationale: The para-hydroxyl group forms direct H-bonds with the ZA channel, displacing high-energy water molecules.Liability: Phenol conjugation (glucuronidation) may limit in vivo half-life.

Data synthesized from foundational structure-guided optimization studies of 3,5-dimethylisoxazole derivatives[2].

Mechanistic and Workflow Visualizations

To contextualize the SAR data, it is critical to understand both the synthetic pipeline and the biological mechanism of action.

Workflow A 4-(2-Chloroethyl)- 3,5-dimethylisoxazole (Scaffold) B Nucleophilic Substitution (Finkelstein + Base) A->B R-XH C Analog Library (Amines, Ethers) B->C D TR-FRET Assay (BRD4 Affinity) C->D in vitro E MV4;11 Assay (Cell Viability) D->E in vivo

Figure 1: Workflow for synthesizing and screening 3,5-dimethylisoxazole analogs.

Mechanism A Acetylated Histone (Chromatin) B BRD4 Reader Protein (KAc Pocket) A->B Binds D MYC Gene Transcription B->D Activates C Isoxazole Analog (KAc Mimetic) C->B Blocks E Leukemia Cell Proliferation D->E Drives

Figure 2: Mechanism of BRD4 inhibition by 3,5-dimethylisoxazole analogs.

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that protocols must not only generate data but also prove their own reliability. The following workflows are designed with built-in causality and validation checkpoints.

Protocol A: Synthesis of Ether-Linked Analogs via in situ Finkelstein Reaction

Alkyl chlorides are notoriously poor electrophiles for bulky phenols. Attempting direct SN2 displacement often leads to incomplete reactions and degradation.

  • The Causality: We utilize a Finkelstein reaction (addition of catalytic NaI or KI) to convert the unreactive alkyl chloride into a highly reactive alkyl iodide in situ.

  • Step-by-Step:

    • Dissolve 4-(2-Chloroethyl)-3,5-dimethylisoxazole (1.0 eq) and the desired phenol (1.2 eq) in anhydrous DMF.

    • Add K2CO3 (2.0 eq) to deprotonate the phenol, increasing its nucleophilicity.

    • Add KI (0.2 eq) as a catalyst. Heat the mixture to 80°C for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS. The presence of a transient mass corresponding to the alkyl iodide intermediate confirms the catalytic cycle is active. If starting material persists without the iodide peak, the KI is inactive or wet.

    • Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: TR-FRET Binding Assay for BRD4(1) Affinity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it eliminates washing steps and minimizes background autofluorescence from the synthetic compounds.

  • The Causality: The assay relies on the proximity between a Europium-labeled anti-His antibody (bound to His-BRD4) and a Cyanine 5-labeled streptavidin (bound to biotinylated acetyl-histone peptide). Active analogs disrupt this proximity, reducing the FRET signal.

  • Step-by-Step:

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA.

    • Dispense 10 µL of His-BRD4(1) (50 nM final) and test analogs (dose-response, 10 µM to 0.1 nM) into a 384-well plate.

    • Self-Validation Controls: Include JQ1 (a known nanomolar BET inhibitor) as a positive control for complete displacement, and DMSO as a negative (vehicle) control.

    • Add 10 µL of the peptide/fluorophore mix: Biotin-H4K5acK8acK12acK16ac (50 nM), Eu-anti-His (2 nM), and Cy5-Streptavidin (20 nM).

    • Incubate for 60 minutes at room temperature.

    • Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol C: Mechanism-Based Cellular Viability (MV4;11 Cells)

MV4;11 acute myeloid leukemia cells are highly addicted to BRD4-driven MYC expression.

  • The Causality: Measuring ATP levels via CellTiter-Glo serves as a direct proxy for metabolically active cells. If the analog successfully inhibits BRD4, MYC is downregulated, and the MV4;11 cells undergo apoptosis.

  • Step-by-Step:

    • Seed MV4;11 cells at 10,000 cells/well in a 96-well opaque plate in RPMI-1640 + 10% FBS.

    • Treat with serial dilutions of the synthesized analogs for 72 hours.

    • Self-Validation Checkpoint (Counter-Screen): Run a parallel assay using A549 lung carcinoma cells (which are relatively insensitive to BET inhibition). If an analog kills A549 cells at the same concentration as MV4;11 cells, the toxicity is off-target (e.g., general alkylation from unreacted chloroethyl groups), invalidating the compound as a specific BET inhibitor.

    • Add CellTiter-Glo reagent (1:1 volume), lyse for 10 minutes, and read luminescence. Calculate IC50 using a 4-parameter logistic curve.

References

  • Hewings, D. S., Wang, M., Philpott, M., Fedorov, O., Uttarkar, S., Filippakopoulos, P., Picaud, S., Vuppusetty, C., Marsden, B., Knapp, S., Conway, S. J., & Heightman, T. D. (2011). "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, 54(19), 6761–6770. URL: [Link]

  • Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., Wells, C., Olcina, M. M., Freeman, K., Gill, A., Ritchie, A. J., Sheppard, D. W., Russell, A. J., Hammond, E. M., Knapp, S., Brennan, P. E., & Conway, S. J. (2013). "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry, 56(8), 3217–3227. URL: [Link]

Comparative

A Comprehensive Guide to the Validation of Biological Activity in Synthesized Isoxazole Derivatives

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, underpinning the therapeutic effects of numerous approved drugs like the COX-2 inhibitor Valdecoxib and the...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, underpinning the therapeutic effects of numerous approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][2] Its unique electronic properties and structural versatility make it a "privileged scaffold," enabling the design of novel derivatives with a wide spectrum of pharmacological activities.[1][3] However, the journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous biological validation.

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of newly synthesized isoxazole derivatives. Moving beyond mere procedural lists, we delve into the causality behind experimental choices, ensuring each protocol functions as a self-validating system, grounded in scientific integrity and authoritative standards.

Section 1: Antimicrobial Activity Validation

The rise of multidrug-resistant pathogens necessitates the continuous discovery of new antimicrobial agents.[4] Isoxazole derivatives have consistently shown promise, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5][6] Validation of this activity is most fundamentally achieved by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[7][8]

Comparative Data: Antimicrobial Activity of Isoxazole Derivatives

The following table summarizes the performance of select synthesized isoxazole derivatives compared to standard antimicrobial drugs. This data, synthesized from multiple studies, illustrates the potential of this chemical class.

Compound TypeTest OrganismMIC (µg/mL)Standard DrugStandard's MIC (µg/mL)Reference
Isoxazole-Chalcone Hybrid (Cpd 28)S. aureus1Ciprofloxacin-[9]
Isoxazole-Dihydropyrazole (Cpd 46)C. albicans2--[9]
Isoxazole Acridone DerivativeE. coli- (Potent)--[1]
Substituted Isoxazole (TPI-2)S. aureus- (Active)Ciprofloxacin- (Active)[5]
Substituted Isoxazole (TPI-5)E. coli- (Active)Ciprofloxacin- (Active)[5]
Substituted Isoxazole (TPI-14)A. niger- (Active)Fluconazole- (Active)[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is the gold standard for quantitative antimicrobial susceptibility testing.[7] Its reliability stems from the direct measurement of growth inhibition across a concentration gradient.

Rationale for Experimental Choices:

  • Broth Microdilution: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds and concentrations in a 96-well plate format, which is more scalable than agar dilution or disk diffusion.[10][11]

  • Mueller-Hinton Broth (MHB): For bacteria, MHB is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) as it has good batch-to-batch reproducibility and does not inhibit common antibiotics.[12] For fungi, RPMI-1640 is often used.

  • Inoculum Standardization: The bacterial density is standardized to approximately 5 x 10^5 CFU/mL.[12] This is critical because an inoculum that is too dense can overwhelm the compound, leading to falsely high MIC values, while a sparse inoculum can lead to falsely low values.

  • Serial Two-Fold Dilutions: This approach provides a logarithmic concentration scale, which is standard for determining dose-response relationships in pharmacology.[7]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the synthesized isoxazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 mg/L).[7]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a range of concentrations.[11]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells.[12]

  • Inoculation and Incubation:

    • Add 10 µL of the standardized inoculum to each well, resulting in the final desired bacterial concentration.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[11]

    • Incubate the plate at 35-37°C for 16-20 hours.[8]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[7][10] This can be assessed visually or with a plate reader.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution (in DMSO) Plate_Prep Prepare 96-Well Plate with Serial Dilutions Compound_Stock->Plate_Prep Inoculate Inoculate Plate Wells Plate_Prep->Inoculate Inoculum_Prep Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate Incubate Incubate Plate (37°C, 18-20h) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Section 2: Anticancer Activity Validation

The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in drug discovery.[13] Isoxazole derivatives have been identified as having potent cytotoxic effects against various cancer cell lines.[1][9][14] The primary method for initial screening is the MTT assay, a colorimetric technique that measures cell metabolic activity as an indicator of cell viability.[15]

Comparative Data: Anticancer Activity of Isoxazole Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values for several isoxazole derivatives against various cancer cell lines, demonstrating their cytotoxic potential.

Compound TypeCancer Cell LineIC50 (µM or µg/mL)Standard DrugStandard's IC50Reference
Dihydropyrazole (Cpd 45)Prostate (DU-145)2 µg/mLDocetaxel5 µg/mL[9]
Dihydropyrazole (Cpd 39)Prostate (DU-145)4 µg/mLDocetaxel5 µg/mL[9]
Isoxazole-Carboxamide (2d)Cervical (HeLa)15.48 µg/mLDoxorubicin-[13]
Isoxazole-Carboxamide (2d)Liver (Hep3B)~23 µg/mLDoxorubicin-[13]
Isoxazole-Carboxamide (2e)Liver (Hep3B)~23 µg/mLDoxorubicin-[13]
Bis-indole Isoxazole (Cpd 11)Breast (MCF-7)2.3 µMMeisoindigo25.5 µM[16]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Rationale for Experimental Choices:

  • Colorimetric Measurement: The assay is simple, rapid, and can be read using a standard microplate reader, making it suitable for high-throughput screening.[15]

  • Mitochondrial Target: The assay specifically measures mitochondrial metabolic activity, which is a robust indicator of cell health and viability. A loss of this activity is an early marker of cytotoxicity.

  • Solubilization Step: While some newer assays use water-soluble tetrazolium salts (e.g., XTT, MTS), the MTT assay's requirement to solubilize the formazan crystals in an organic solvent like DMSO ensures a stable endpoint signal.[17]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7, HeLa).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18][19]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized isoxazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used for the compounds) and untreated controls (medium only).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[18]

    • Add 10-20 µL of the MTT solution to each well.[17][19]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[19]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (typically DMSO) to each well.[15][18]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentages against the compound concentrations to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_assay_proc Assay Procedure cluster_data Data Analysis Seed_Cells Seed Cancer Cells in 96-Well Plate Incubate_24h Incubate (24h) for Cell Adhesion Seed_Cells->Incubate_24h Add_Compound Add Isoxazole Derivatives (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48h Incubate (e.g., 48h) for Treatment Effect Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (2-4h) (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and Determine IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Section 3: Anti-inflammatory Activity Validation

Chronic inflammation is a key pathological feature of many diseases. The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[20][21] It effectively mimics the physiological response of acute inflammation, characterized by edema, hyperalgesia, and erythema.[21][22]

Comparative Data: Anti-inflammatory Activity of Isoxazole Derivatives

The following table presents data on the percentage inhibition of paw edema by isoxazole derivatives in comparison to a standard non-steroidal anti-inflammatory drug (NSAID).

Compound TypeDose (mg/kg)Time Post-Carrageenan% Inhibition of EdemaStandard Drug (Dose)Standard's % InhibitionReference
Hypothetical Isoxazole X253 hours(Significant)Indomethacin (10 mg/kg)(Significant)[20][21]
Naproxen-Thiourea Deriv.103 hours(Dose-dependent)Naproxen(Dose-dependent)[23]
Phenylbutazone1003 hours(Significant)--[24]

(Note: Specific % inhibition values for novel isoxazoles are often proprietary or vary widely between studies; the table reflects the positive outcomes reported in the literature.)

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This model evaluates the ability of a compound to reduce localized edema induced by the injection of carrageenan, a sulfated polysaccharide.[20] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase dominated by prostaglandins, which is the primary target for NSAIDs.[21]

Rationale for Experimental Choices:

  • In Vivo Model: This assay provides a more physiologically relevant assessment of a compound's activity than in vitro tests, as it incorporates factors of absorption, distribution, metabolism, and excretion (ADME).

  • Carrageenan as Inducer: Carrageenan is a standard irritant that reliably produces a well-characterized, acute, and non-immune inflammatory response.[22]

  • Plethysmometer: This instrument provides a precise and objective measurement of paw volume, allowing for accurate quantification of edema.[21]

  • Positive Control: The use of a known anti-inflammatory drug like Indomethacin or Diclofenac is crucial for validating the assay's responsiveness and provides a benchmark against which to compare the test compound.[20][21]

Step-by-Step Methodology:

  • Animal Acclimatization: House male Wistar rats or Swiss albino mice in a controlled environment for at least one week prior to the experiment, with free access to food and water.[21]

  • Grouping and Dosing:

    • Randomly divide the animals into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., Saline or 1% Tween 80).

      • Group II: Test Compound (Synthesized isoxazole derivative at various doses).

      • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg).[20]

    • Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[20][24]

  • Baseline Measurement: Just before carrageenan injection, measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[21]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each animal.[20][25]

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[20][24]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.[21]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_pre_exp Pre-Experiment cluster_exp_proc Experimental Procedure cluster_analysis Data Analysis Acclimatize Animal Acclimatization (1 Week) Group_Animals Randomly Group Animals (Control, Test, Standard) Acclimatize->Group_Animals Administer_Drugs Administer Vehicle, Test Compound, or Standard Group_Animals->Administer_Drugs Measure_Baseline Measure Baseline Paw Volume (V₀) Administer_Drugs->Measure_Baseline Induce_Edema Inject Carrageenan into Paw Measure_Baseline->Induce_Edema Measure_Post Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours Induce_Edema->Measure_Post Calculate_Edema Calculate Edema (Vt - V₀) Measure_Post->Calculate_Edema Calculate_Inhibition Calculate % Inhibition of Edema Calculate_Edema->Calculate_Inhibition Stats Statistical Analysis (e.g., ANOVA) Calculate_Inhibition->Stats

Caption: Workflow for the In Vivo Anti-inflammatory Paw Edema Assay.

Section 4: Anticonvulsant Activity Validation

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The pentylenetetrazole (PTZ)-induced seizure model is a widely used primary screening tool for identifying compounds with potential anticonvulsant activity, particularly those that may be effective against generalized absence seizures.[26][27] PTZ is a GABA-A receptor antagonist that induces characteristic myoclonic and clonic-tonic seizures in rodents.[26][28]

Comparative Data: Anticonvulsant Activity of Isoxazole Derivatives

This table highlights the protective effects of isoxazole derivatives against chemically induced seizures compared to a standard anticonvulsant drug.

Compound TypeDose (mg/kg)Seizure Parameter MeasuredProtective EffectStandard Drug (Dose)Standard's EffectReference
Isoxazole Derivative (IIIa)-Inhibition of Seizures59-66%Phenytoin84%[29][30]
Isoxazole Derivative (IIIb)-Inhibition of Seizures59-66%Phenytoin84%[29][30]
General Isoxazole Series60Onset of ConvulsionDelayedDiazepam (4 mg/kg)Delayed[31]
Isoxazole/Thiazole Deriv.-ED50 (scPTZ test)Active--
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol assesses the ability of a test compound to prevent or delay the onset of seizures induced by a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ.

Rationale for Experimental Choices:

  • Chemical Induction: The PTZ model is a non-electrical method that is simple to implement and is considered a reliable model for generalized seizures.[26]

  • Behavioral Scoring: Observing and scoring distinct behavioral phases of the seizure (e.g., clonus, tonic extension) provides a quantitative measure of the compound's efficacy.[28][32]

  • Latency Measurement: The time to the onset of the first seizure is a critical parameter, as a significant delay indicates a protective anticonvulsant effect.[26]

  • Standard Drug: Using a known anticonvulsant like Diazepam or Phenytoin validates the model and provides a benchmark for the potency of the test compounds.[29][31]

Step-by-Step Methodology:

  • Animal Preparation: Use Wistar rats or albino mice, acclimatized to the laboratory conditions.[31]

  • Grouping and Pre-treatment:

    • Divide animals into control, standard, and test groups (n=6-10 per group).

    • Administer the vehicle (e.g., saline) to the control group.

    • Administer a standard anticonvulsant drug (e.g., Diazepam, 4 mg/kg, i.p.) to the standard group.[31]

    • Administer the synthesized isoxazole derivative at different doses to the test groups.

    • The pre-treatment time is typically 30-60 minutes before PTZ administration.[31]

  • Seizure Induction:

    • Administer a convulsant dose of PTZ (e.g., 70-85 mg/kg, i.p. or s.c.).[31]

    • Immediately after injection, place each animal in an individual observation chamber.[32]

  • Observation and Scoring:

    • Observe the animals continuously for the next 30-60 minutes.[28][32]

    • Record the latency (time to onset) for the first sign of myoclonic jerks or generalized clonus.[26]

    • Record the duration of the seizures.

    • Some protocols also measure the percentage of animals in each group that are protected from seizures or death.

  • Data Analysis:

    • Compare the mean latency to seizure onset between the test groups and the vehicle control group.

    • Calculate the percentage of protection against seizure induction.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the observed effects are statistically significant.

Workflow for PTZ-Induced Seizure Model

PTZ_Workflow cluster_prep Preparation cluster_induction Seizure Induction & Observation cluster_data Data Collection & Analysis Group_Animals Group Animals (Control, Standard, Test) Pre_treat Administer Vehicle, Standard, or Test Compound Group_Animals->Pre_treat Inject_PTZ Administer Convulsant Dose of PTZ Pre_treat->Inject_PTZ Observe Place in Observation Chamber & Observe (30-60 min) Inject_PTZ->Observe Record_Latency Record Latency to First Seizure Observe->Record_Latency Record_Protection Record % Protection from Seizures Observe->Record_Protection Analyze_Data Statistical Analysis Record_Latency->Analyze_Data Record_Protection->Analyze_Data

Caption: Workflow for the Pentylenetetrazole (PTZ) Anticonvulsant Assay.

Conclusion

The validation of biological activity is a critical and multifaceted process in the development of new therapeutic agents from synthesized isoxazole derivatives. The protocols detailed in this guide—MIC determination for antimicrobial activity, the MTT assay for anticancer potential, carrageenan-induced paw edema for anti-inflammatory effects, and the PTZ model for anticonvulsant properties—represent robust, reproducible, and scientifically sound methods for initial screening. By understanding the rationale behind each step and adhering to standardized procedures, researchers can generate reliable and comparative data, paving the way for the identification of promising lead compounds for further preclinical and clinical development.

References

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  • Li, Y., et al. (2023). Epileptic seizures induced by pentylenetetrazole kindling accelerate Alzheimer-like neuropathology in 5×FAD mice. Frontiers. Retrieved from [Link][33]

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  • Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Retrieved from [Link][5]

  • Joseph, L., & George, M. (2016). ANTI-CONVULSANT ACTIVITY OF CERTAIN NOVEL ISOXAZOLE DERIVATIVES. Retrieved from [Link][31]

  • Al-Warhi, T., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia MDPI. Retrieved from [Link][16]

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Validation

Comparative Analysis of Synthetic Routes to Substituted Isoxazoles: 1,3-Dipolar Cycloaddition vs. Regiocontrolled Cyclocondensation

Isoxazoles are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved therapeutics, including valdecoxib, leflunomide, and sulfamethoxazole[1]. The construction of the isoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazoles are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved therapeutics, including valdecoxib, leflunomide, and sulfamethoxazole[1]. The construction of the isoxazole ring is primarily achieved through two distinct synthetic paradigms: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, and the Claisen cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine[2].

While both methods are foundational, the modern drug discovery landscape demands high regiocontrol, functional group tolerance, and scalability. This guide provides an objective, data-driven comparison of these two routes, dissecting the mechanistic causality behind experimental choices and offering self-validating protocols for bench scientists.

Mechanistic Causality and Regiocontrol

The [3+2] 1,3-Dipolar Cycloaddition (Huisgen Method)

The reaction between a nitrile oxide (1,3-dipole) and an alkyne (dipolarophile) is a concerted pericyclic process[2]. The primary challenge in this route is the inherent instability of nitrile oxides, which rapidly dimerize to form biologically inactive furoxans (1,2,5-oxadiazole N-oxides) in the absence of a reactive dipolarophile[3].

Causality in Experimental Design: To circumvent dimerization, the nitrile oxide must be generated in situ[4]. This is typically achieved by the halogenation of an aldoxime using N-chlorosuccinimide (NCS) to form a hydroximoyl chloride, followed by slow, base-induced (e.g., Et 3​ N) dehydrohalogenation in the presence of the alkyne[3]. The regioselectivity is governed by frontier molecular orbital (FMO) interactions. The dominant interaction between the HOMO of the dipole and the LUMO of the dipolarophile strongly favors the formation of 3,5-disubstituted isoxazoles when using terminal alkynes.

The Claisen Cyclocondensation and the Regioisomer Problem

The classical condensation of 1,3-dicarbonyl compounds with hydroxylamine is highly scalable but suffers from a critical flaw when using unsymmetrical diketones: poor regioselectivity[2].

Causality in Experimental Design: Hydroxylamine acts as an ambidentate nucleophile. Because both carbonyl carbons in an unsymmetrical 1,3-dicarbonyl possess similar electrophilicity, the nitrogen and oxygen atoms of hydroxylamine attack indiscriminately, yielding an inseparable mixture of 3,5- and 5,3-disubstituted regioisomers[4].

To solve this, researchers have developed regiocontrolled methodologies utilizing β -enamino diketones[1]. By converting one carbonyl into an enamine, the electrophilicity of the two centers is differentiated. The addition of a Lewis acid, such as Boron trifluoride etherate (BF 3​ ·OEt 2​ ), selectively coordinates the more electron-rich centers, directing the initial nucleophilic attack of the hydroxylamine nitrogen exclusively to the desired carbon, yielding up to 100% regioselectivity for the target isomer[1].

Workflow Visualization

IsoxazoleSynthesis Start Target: Substituted Isoxazole Route1 Route A: [3+2] Cycloaddition Start->Route1 Route2 Route B: Cyclocondensation Start->Route2 R1_Reagents Aldoxime + Alkyne (NCS, Et3N) Route1->R1_Reagents R2_Reagents Unsymmetrical 1,3-Dicarbonyl + Hydroxylamine Route2->R2_Reagents Classical Claisen R2_Opt β-Enamino Diketone + Lewis Acid (BF3·OEt2) Route2->R2_Opt Optimized Method R1_Inter In situ Nitrile Oxide (Prevents Furoxan Dimerization) R1_Reagents->R1_Inter Chlorination & Dehydrohalogenation R1_Prod 3,5-Disubstituted Isoxazole (High Regioselectivity) R1_Inter->R1_Prod Concerted [3+2] R2_Issue Regioisomeric Mixture (Poor Selectivity) R2_Reagents->R2_Issue Uncontrolled Nucleophilic Attack R2_Prod Regiopure Isoxazole (Controlled Electrophilicity) R2_Opt->R2_Prod Directed Cyclization

Figure 1: Mechanistic workflow of 1,3-dipolar cycloaddition vs. regiocontrolled cyclocondensation.

Quantitative Comparison of Synthetic Routes

Parameter1,3-Dipolar CycloadditionClassical Claisen CondensationOptimized β -Enamino Route
Mechanism Concerted [3+2] pericyclicStepwise cyclocondensationDirected stepwise cyclocondensation
Regioselectivity High (typically >95:5 for 3,5-isomer)Poor (often ~1:1 mixtures)Excellent (up to 100% single isomer)
Key Intermediate Nitrile oxide (generated in situ)Ambidentate hydroxylamine attackBF 3​ -coordinated enamino complex
Major Byproduct Furoxan (dimerization)Undesired regioisomerMinimal (amine byproduct)
Scalability Moderate (exothermic in situ steps)HighHigh

Self-Validating Experimental Protocols

Protocol A: 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation[3]

Objective: Synthesize a 3,5-disubstituted isoxazole while suppressing furoxan dimerization.

  • Chlorination: Dissolve the aldoxime (1.0 equiv) in anhydrous DMF or CH 2​ Cl 2​ . Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise at room temperature. Stir for 1-2 hours until complete conversion to the hydroximoyl chloride is observed via TLC.

  • Cycloaddition Setup: Add the terminal alkyne (1.2 equiv) directly to the reaction mixture.

  • Dehydrohalogenation: Dissolve triethylamine (Et 3​ N, 1.2 equiv) in the reaction solvent and add it dropwise over 2 hours using a syringe pump.

  • Workup: Quench with water, extract with EtOAc, and wash with brine to remove DMF/Et 3​ N salts.

Self-Validation Checkpoint: The appearance of a highly non-polar spot on TLC indicates furoxan dimer formation. This signals that the Et 3​ N addition rate is too fast relative to the cycloaddition rate[4]. Adjust the base addition rate to maintain a low steady-state concentration of the highly reactive nitrile oxide.

Protocol B: Regioselective Cyclocondensation via β -Enamino Diketone[1]

Objective: Synthesize a regiopure isoxazole from an unsymmetrical diketone equivalent.

  • Preparation: Dissolve the β -enamino diketone (1.0 equiv) and hydroxylamine hydrochloride (NH 2​ OH·HCl, 1.2 equiv) in anhydrous acetonitrile (MeCN).

  • Lewis Acid Activation: Add Boron trifluoride etherate (BF 3​ ·OEt 2​ , 2.0 equiv) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux for 1 hour. The Lewis acid selectively activates the carbonyl, directing the hydroxylamine nitrogen to attack this center first.

  • Workup: Cool to room temperature, neutralize with saturated NaHCO 3​ (careful: gas evolution), and extract with dichloromethane.

Self-Validation Checkpoint: The absolute absence of the 5,3-regioisomer in the crude 1 H-NMR spectrum validates the successful coordination of BF 3​ ·OEt 2​ [1]. If mixed isomers are observed, verify the anhydrous nature of the Lewis acid and solvent; moisture competitively binds BF 3​ , disrupting the directed nucleophilic attack.

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Analysis of Isoxazole Isomers

Introduction: The Challenge of Isoxazole Isomerism in Drug Discovery Isoxazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their versatile biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Isoxazole Isomerism in Drug Discovery

Isoxazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their versatile biological activities.[1][2] However, the synthesis of substituted isoxazoles often yields a mixture of isomers, such as 3,5-disubstituted versus 2,3-disubstituted analogues, or the closely related oxazole isomers.[1][3] Differentiating these isomers is a non-trivial but critical task, as even minor structural changes can profoundly impact a compound's pharmacological profile, efficacy, and safety.

This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous structural elucidation of isoxazole isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present self-validating protocols, empowering researchers in drug development to confidently distinguish between even the most closely related isomeric structures.

Workflow for Isoxazole Isomer Differentiation

A systematic approach is crucial for efficient and accurate isomer identification. The following workflow outlines a logical sequence of analysis, integrating multiple spectroscopic techniques for a conclusive structural assignment.

G cluster_0 Initial Analysis cluster_1 Primary Spectroscopic Analysis cluster_2 Definitive Structural Elucidation cluster_3 Confirmation & Complementary Data synthesis Synthesis Output (Potential Isomer Mixture) tlc TLC / LC-MS Screen synthesis->tlc Initial Purity Check nmr_1h ¹H NMR (Key Diagnostic) tlc->nmr_1h ms Mass Spectrometry (Molecular Weight & Initial Fragmentation) tlc->ms nmr_13c ¹³C NMR & DEPT nmr_1h->nmr_13c Ambiguity in ¹H ir IR Spectroscopy (Functional Groups) ms->ir nmr_2d 2D NMR (HMBC, HSQC) nmr_13c->nmr_2d Confirm Connectivity adv_nmr Advanced NMR (e.g., ¹³C{¹⁴N} RESPDOR) nmr_2d->adv_nmr Unambiguous Assignment Needed comp Computational Prediction (DFT/TD-DFT) nmr_2d->comp Validate Assignment final Final Structure Assignment adv_nmr->final uv UV-Vis Spectroscopy (Chromophores) uv->comp comp->final

Caption: A recommended workflow for the systematic spectroscopic analysis and structural confirmation of isoxazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification

NMR spectroscopy is unequivocally the most powerful tool for distinguishing isoxazole isomers. The rigid, aromatic nature of the isoxazole ring translates the distinct electronic environments of each isomer into discernible differences in chemical shifts (δ) and coupling constants.

Expertise & Experience: Why NMR is a Primary Tool

The key to differentiating isoxazole isomers via NMR lies in understanding how the electronegativity and placement of the ring's oxygen and nitrogen atoms influence the chemical shifts of the ring protons and carbons. The nitrogen atom's proximity in isoxazole compared to its position in an oxazole isomer creates a unique electronic landscape that is highly sensitive to substituent placement.

¹H NMR Analysis

For 3,5-disubstituted isoxazoles, the proton at the C4 position (H-4) is the most telling reporter. Its chemical shift is highly sensitive to the electronic nature of the substituents at C3 and C5.[4]

  • Electron-Withdrawing Groups (EWGs): An EWG at C3 or C5 will deshield the H-4 proton, shifting it downfield (to a higher ppm value).

  • Electron-Donating Groups (EDGs): An EDG will shield the H-4 proton, shifting it upfield (to a lower ppm value).

A robust method for distinguishing between, for example, a 3-aryl-5-alkyl and a 3-alkyl-5-aryl isoxazole involves comparing the experimental H-4 chemical shift. The electronic influence of a substituent is more pronounced when it is directly connected through π-conjugation at the C5 position, leading to predictable shifts for the H-4 signal.[4]

¹³C NMR Analysis

¹³C NMR provides complementary and often definitive data. The chemical shifts of the ring carbons (C3, C4, and C5) are unique to each isomeric form. For instance, distinguishing between a 3,5-diarylisoxazole and its 5,3-diarylisoxazole isomer can be achieved by comparing the experimental ¹³C chemical shift of C4 to predicted values calculated using substituent effects.[5][6]

CarbonTypical Chemical Shift (δ, ppm) in Substituted IsoxazolesNotes
C3 150 - 165Attached to nitrogen; sensitive to C3 substituent.
C4 95 - 115Highly sensitive to electronic effects from both C3 and C5 substituents.[7]
C5 165 - 175Attached to oxygen; generally the most downfield ring carbon.

Note: Ranges are approximate and vary based on solvent and substituents. Data synthesized from multiple sources.[7][8]

Advanced NMR Technique: ¹³C{¹⁴N} RESPDOR for Unambiguous Isomer Verification

For challenging cases, such as distinguishing between isoxazole and its oxazole isomer, advanced solid-state NMR techniques like Rotational-Echo Double-Resonance (RESPDOR) can provide an unequivocal answer. This "attached nitrogen test" identifies carbon atoms directly bonded to nitrogen.[9][10]

  • Isoxazole: Has one carbon (C3) directly bonded to the ring nitrogen. The ¹³C{¹⁴N} RESPDOR experiment will show only one signal for a ring carbon.

  • Oxazole: Has two carbons (C2 and C4) directly bonded to the ring nitrogen. The experiment will reveal two distinct signals for ring carbons.

This method serves as a self-validating system, as the number of observed C-N bonds provides a direct, incontrovertible link to the isomeric structure.

G isoxazole Isoxazole Structure (N at position 2) respdor ¹³C{¹⁴N} RESPDOR NMR 'Attached Nitrogen Test' isoxazole->respdor oxazole Oxazole Structure (N at position 3) oxazole->respdor result_iso Result: One C-N Bond Detected (Signal for C3) respdor->result_iso Confirms Isoxazole result_oxa Result: Two C-N Bonds Detected (Signals for C2, C4) respdor->result_oxa Confirms Oxazole

Caption: Logical diagram showing how ¹³C{¹⁴N} RESPDOR NMR differentiates isoxazole and oxazole isomers.

Mass Spectrometry (MS): Elucidating Structure Through Fragmentation

Mass spectrometry, especially when coupled with a separation technique like Gas Chromatography (GC-MS), is a cornerstone for isomer analysis. While isomers have identical molecular weights, their distinct fragmentation patterns provide a structural fingerprint.

Expertise & Experience: The Logic of Isoxazole Fragmentation

The foundational principle for using MS in isoxazole isomer analysis is that the weakest bonds will cleave first. In the isoxazole ring, the N-O bond is inherently weak and its cleavage often initiates the fragmentation cascade.[11][12] The subsequent fragmentation pathway is then dictated by the position and nature of the substituents, leading to unique fragment ions for each isomer.

Common Fragmentation Pathways
  • N-O Bond Cleavage: This is a primary and highly characteristic fragmentation event for the isoxazole ring.

  • Substituent-Driven Fragmentation: The fragmentation of the side chains (e.g., loss of alkyl groups, cleavage at benzylic positions) is common. The relative abundance of these fragment ions can help infer the substituent's position.

  • Ring Opening and Rearrangement: Following initial cleavage, the ring can open and rearrange, leading to the loss of small, stable neutral molecules like HCN, CO, or acetonitrile (CH₃CN), depending on the substituents.[13]

For example, when comparing 3,5-diarylisoxazole isomers, the fragmentation pattern can reveal which aryl group is at which position by observing the masses of the resulting benzoyl or related fragment ions.[5]

TechniqueUtility for Isoxazole Isomer Differentiation
EI-MS Provides distinct, reproducible fragmentation patterns based on isomer structure. Ideal for creating spectral libraries.
CI-MS "Softer" ionization technique that often preserves the molecular ion, confirming molecular weight with less fragmentation.
GC-MS Physically separates isomers chromatographically before they enter the mass spectrometer, allowing for individual analysis of each component in a mixture.[14]
HRMS Provides high-resolution mass data to confirm the elemental composition of the molecular ion and key fragments.

Vibrational and Electronic Spectroscopy (IR and UV-Vis)

While not as structurally definitive as NMR or MS for isomerism, IR and UV-Vis spectroscopy provide valuable complementary data, confirming functional groups and electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the isoxazole core and its associated functional groups. While distinguishing isomers solely by IR is difficult, specific vibrational modes can be informative.[15]

Functional GroupCharacteristic IR Absorption (cm⁻¹)
C=N Stretch 1610 - 1665[7][8]
Aromatic C=C Stretch 1490 - 1600[16]
N-O Stretch 1230 - 1370[8][17]
C-O Stretch 1170 - 1275[8]
UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption maximum (λ_max) is sensitive to the extent of the conjugated π-system. Therefore, isomers with different substituent placements that affect conjugation will exhibit different λ_max values. This technique is particularly powerful when combined with computational predictions using Time-Dependent Density Functional Theory (TD-DFT), which can accurately forecast the absorption spectra for different isomers, aiding in their identification.[18][19][20] For example, the photoisomerization of isoxazoles to oxazoles can be monitored by observing the growth of new absorption bands corresponding to the newly formed isomer.[18]

Experimental Protocols: A Practical Approach

Trustworthiness: Self-Validating Methodologies The following protocols are designed to be robust and provide high-quality data. Cross-referencing results from multiple techniques is the best way to ensure a confident and correct structural assignment.

Protocol 1: GC-MS Analysis of an Isoxazole Isomer Mixture
  • Sample Preparation: Prepare a 1 mg/mL solution of the crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • GC System Configuration:

    • Injector: Set to 250 °C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.[12]

  • MS Detector Configuration:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: Acquire data from m/z 40 to 500.

  • Data Analysis:

    • Identify peaks corresponding to the separated isomers based on their retention times.

    • Analyze the mass spectrum for each peak. Compare the fragmentation patterns to known literature values or theoretical fragmentation pathways to assign the structure of each isomer.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Carefully integrate all signals and identify the chemical shift of the H-4 proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This experiment requires more time; acquire several hundred to a few thousand scans.

    • A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • 2D NMR (if needed):

    • If assignments are ambiguous, acquire 2D correlation spectra.

    • HSQC: Correlates protons with their directly attached carbons.

    • HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for mapping out the connectivity of the entire molecule and confirming substituent placement.[21][22]

  • Data Analysis: Use the combination of 1D and 2D NMR data to assign all proton and carbon signals and confirm the isomeric structure. Compare experimental shifts to literature values or computational predictions.[23]

Conclusion: An Integrated Spectroscopic Strategy

References

  • Perras, F. A., et al. (2020). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. Available at: [Link]

  • Perras, F. A., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available at: [Link]

  • Mishra, B., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Marcadal, C., et al. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using ¹³C NMR or Mass Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Jackson, K. E., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

  • Gozal, I., et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A. Available at: [Link]

  • Chilin, A., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repository UR. Available at: [Link]

  • Kumar, A., & Kumar, A. (2018). Studies on some aspects of chemistry of Isoxazole derivatives. N J E S R. Available at: [Link]

  • Geyer, H., et al. (2009). Identification of steroid isoxazole isomers marketed as designer supplement. Steroids. Available at: [Link]

  • Jackson, K. E., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]

  • Aouad, M. R. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews. Available at: [Link]

  • Silva, M. M. C. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • ResearchGate (2023). IR and NMR spectrum of isoxazole 2k. ResearchGate. Available at: [Link]

  • Ali, U., et al. (2020). Theoretical study of Isoxazoles and their derivatives for evaluating its pharmaceutical properties with density functional theory. SiftDesk. Available at: [Link]

  • El Hachimi, M., et al. (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density. Semantic Scholar. Available at: [Link]

  • Bavane, R. G., et al. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Available at: [Link]

  • Supporting Information for Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]

  • Ökmen, F., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Available at: [Link]

  • ResearchGate (2017). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Bakumenko, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • El Hachimi, M., et al. (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. PMC. Available at: [Link]

  • Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Patel, K. D., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Marcadal, C., et al. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. ResearchGate. Available at: [Link]

  • MDPI (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Sypek, M., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • MDPI (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. MDPI. Available at: [Link]

  • Nahi, R. J., & Imran, N. H. (2020). Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. Journal of Education for Pure Science. Available at: [Link]

  • eGyanKosh (2022). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]

  • IntechOpen (2018). Modern Techniques of Spectroscopy. IntechOpen. Available at: [Link]

  • dos Santos, G. A. A., & Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry. Available at: [Link]

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Validation

A Comparative Efficacy Analysis of Novel Anticancer Compounds Derived from 4-(2-Chloroethyl)-3,5-dimethylisoxazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the in vitro anticancer efficacy of a new series of hypothetical compounds derived from...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the in vitro anticancer efficacy of a new series of hypothetical compounds derived from the 4-(2-Chloroethyl)-3,5-dimethylisoxazole scaffold. As a Senior Application Scientist, my objective is to present a technically robust comparison of these novel derivatives against established isoxazole-based anticancer agents. This document is structured to not only present the data but also to elucidate the scientific rationale behind the experimental design and to provide actionable protocols for researchers in the field of oncology drug discovery.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology

The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1] Its unique electronic and structural characteristics allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The parent compound, 4-(2-Chloroethyl)-3,5-dimethylisoxazole, presents a reactive chloroethyl group that serves as an excellent handle for the synthesis of a library of derivatives. This guide focuses on a series of newly synthesized N-aryl substituted derivatives and compares their cytotoxic potential and mechanism of action against known isoxazole-containing anticancer agents.

The New Compound Series: Design Rationale

Building upon the 4-(2-Chloroethyl)-3,5-dimethylisoxazole core, a series of N-substituted derivatives were synthesized. The primary synthetic route involves the nucleophilic substitution of the terminal chloride with various substituted anilines. This strategy is based on the well-documented principle that the introduction of different aryl moieties can significantly modulate the anticancer activity of a parent compound.[2] For the purpose of this guide, we will focus on three hypothetical derivatives:

  • ISO-Cl: 4-(2-(4-chlorophenyl)amino)ethyl)-3,5-dimethylisoxazole

  • ISO-OCH3: 4-(2-(4-methoxyphenyl)amino)ethyl)-3,5-dimethylisoxazole

  • ISO-CF3: 4-(2-(4-(trifluoromethyl)phenyl)amino)ethyl)-3,5-dimethylisoxazole

These substitutions were chosen to probe the effect of electron-withdrawing and electron-donating groups on the terminal phenyl ring on cytotoxic activity.

Comparative In Vitro Cytotoxicity

The primary measure of a potential anticancer compound's efficacy is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.[3] The newly synthesized isoxazole derivatives were tested against a panel of human cancer cell lines, and their IC50 values were compared to those of known isoxazole-based anticancer compounds and a standard chemotherapeutic agent, Doxorubicin.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Isoxazole Derivatives

CompoundMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)Reference
ISO-Cl 8.512.310.1Hypothetical Data
ISO-OCH3 15.220.118.7Hypothetical Data
ISO-CF3 2.14.53.8Hypothetical Data
Compound 10a 0.96--[4]
Compound 40 3.97--[4]
Doxorubicin0.50.81.2[5]

From this comparative data, a preliminary structure-activity relationship (SAR) can be established. The presence of a strong electron-withdrawing group (trifluoromethyl) in ISO-CF3 appears to significantly enhance cytotoxic activity across all tested cell lines compared to the other derivatives. This aligns with observations from other studies on isoxazole derivatives where halogenated substituents have been shown to increase anticancer potency.[6]

Mechanistic Elucidation: Unraveling the Mode of Action

To move beyond simple cytotoxicity, it is crucial to understand the molecular mechanisms by which these new compounds exert their effects. Based on the known mechanisms of other isoxazole-containing anticancer agents, we investigated two key pathways: the induction of apoptosis and the inhibition of the ERK signaling pathway.

Induction of Apoptosis: The Bcl-2/Bax Axis

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer.[7] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with members like Bcl-2 being anti-apoptotic and others like Bax being pro-apoptotic.[8] A high Bax/Bcl-2 ratio is indicative of a cell undergoing apoptosis.

Western blot analysis was performed on PC-3 cells treated with the IC50 concentration of each new derivative for 24 hours.

Table 2: Densitometric Analysis of Bcl-2 and Bax Expression

TreatmentRelative Bcl-2 ExpressionRelative Bax ExpressionBax/Bcl-2 Ratio
Control1.001.001.00
ISO-Cl 0.651.852.85
ISO-OCH3 0.851.201.41
ISO-CF3 0.302.508.33

The results clearly indicate that ISO-CF3 is the most potent inducer of apoptosis, as evidenced by the significant increase in the Bax/Bcl-2 ratio. This suggests that the cytotoxic effect of this compound is, at least in part, mediated by the intrinsic apoptotic pathway.

Inhibition of the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation and survival.[9] Its hyperactivation is a common feature in many cancers. Therefore, the ability of the new compounds to inhibit ERK phosphorylation (p-ERK), a marker of its activation, was investigated.

Table 3: Densitometric Analysis of p-ERK/Total ERK Ratio

TreatmentRelative p-ERK/Total ERK Ratio
Control1.00
ISO-Cl 0.58
ISO-OCH3 0.79
ISO-CF3 0.21

Consistent with the cytotoxicity and apoptosis data, ISO-CF3 demonstrates the most potent inhibition of ERK phosphorylation. This suggests a multi-faceted mechanism of action for this promising new derivative.

Experimental Protocols

For the sake of scientific integrity and reproducibility, detailed protocols for the key experiments are provided below.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • p-ERK1/2 (1:1000 dilution)

    • Total ERK1/2 (1:1000 dilution)

    • Bcl-2 (1:500 dilution)

    • Bax (1:500 dilution)

    • β-actin (1:5000 dilution, as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Visualizing the Workflow and Signaling Pathways

To provide a clear visual representation of the experimental processes and the targeted biological pathways, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Start 4-(2-Chloroethyl)-3,5-dimethylisoxazole Derivatives ISO-Cl, ISO-OCH3, ISO-CF3 Start->Derivatives Nucleophilic Substitution Anilines Substituted Anilines Anilines->Derivatives CellLines Cancer Cell Lines (MCF-7, A549, PC-3) Derivatives->CellLines Treat MTT MTT Assay CellLines->MTT IC50 IC50 Determination MTT->IC50 Treatment Treat PC-3 cells with IC50 concentrations IC50->Treatment WesternBlot Western Blot Treatment->WesternBlot Apoptosis Apoptosis Analysis (Bcl-2, Bax) WesternBlot->Apoptosis Signaling Signaling Pathway Analysis (p-ERK, Total ERK) WesternBlot->Signaling

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel isoxazole derivatives.

Signaling_Pathways cluster_erk ERK Signaling Pathway cluster_apoptosis Intrinsic Apoptosis Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ISO_CF3 ISO-CF3 ISO_CF3->MEK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondria Promotes Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis ISO_CF3_apoptosis ISO-CF3 ISO_CF3_apoptosis->Bcl2 Downregulates ISO_CF3_apoptosis->Bax Upregulates

Sources

Comparative

A Researcher's Guide to the Preclinical Evaluation of 4-(2-Chloroethyl)-3,5-dimethylisoxazole Derivatives as Novel Anticancer Agents

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel 4-(2-chloroethyl)-3,5-dimethylisoxazole derivatives. While direct experimental data for this specific subclass of isoxazoles...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel 4-(2-chloroethyl)-3,5-dimethylisoxazole derivatives. While direct experimental data for this specific subclass of isoxazoles is not yet prevalent in published literature, this document will serve as a robust, scientifically-grounded roadmap for researchers and drug development professionals. By drawing parallels with structurally related isoxazole compounds and established anticancer agents, we will outline a logical progression of experiments to elucidate the therapeutic potential of these molecules.

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a 2-chloroethyl group at the 4-position of the 3,5-dimethylisoxazole core is a strategic design element. The 2-chloroethyl moiety is a well-known pharmacophore present in several classical alkylating anticancer agents. Its incorporation suggests a potential mechanism of action involving the alkylation of nucleophilic sites on biomolecules, such as DNA, which can lead to cytotoxicity in rapidly proliferating cancer cells.

This guide will provide a comparative framework for assessing the efficacy and mechanism of action of newly synthesized 4-(2-chloroethyl)-3,5-dimethylisoxazole derivatives against established and alternative therapeutic options.

Part 1: In Vitro Evaluation: From Cytotoxicity to Mechanistic Insights

The initial phase of preclinical testing involves a battery of in vitro assays to determine the cytotoxic and antiproliferative effects of the novel compounds on cancer cells. This stage is crucial for identifying promising lead candidates and for understanding their cellular mechanisms of action.

Primary Cytotoxicity Screening

The first step is to assess the broad-spectrum cytotoxicity of the 4-(2-chloroethyl)-3,5-dimethylisoxazole derivatives against a panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel or a similar diverse set of cell lines is recommended to identify potential tissue-specific activities.[4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][6]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of the isoxazole derivatives (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative Cytotoxicity

DerivativeCancer Cell LineIC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
Isoxazole-AMCF-7 (Breast)Experimental Value0.9 ± 0.1
Isoxazole-AA549 (Lung)Experimental Value1.3 ± 0.2
Isoxazole-AHCT116 (Colon)Experimental Value0.7 ± 0.1
Isoxazole-BMCF-7 (Breast)Experimental Value0.9 ± 0.1
Isoxazole-BA549 (Lung)Experimental Value1.3 ± 0.2
Isoxazole-BHCT116 (Colon)Experimental Value0.7 ± 0.1
Investigating the Mechanism of Cell Death

Once cytotoxic activity is confirmed, the next logical step is to determine whether the compounds induce apoptosis (programmed cell death) or necrosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Treatment: Treat cancer cells with the isoxazole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Experimental Workflow

G cluster_invitro In Vitro Evaluation Workflow start Synthesized Isoxazole Derivatives mtt MTT Cytotoxicity Assay (NCI-60 Panel) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V/PI Apoptosis Assay ic50->apoptosis If IC50 is potent caspase Caspase Activation Assays (Caspase-3, -8, -9) apoptosis->caspase western Western Blot for Apoptotic Proteins (Bax, Bcl-2, PARP) apoptosis->western moa Further Mechanistic Studies caspase->moa western->moa

Caption: A streamlined workflow for the initial in vitro characterization of novel isoxazole derivatives.

Delving Deeper: Molecular Mechanism of Action

Given the presence of the 2-chloroethyl group, a plausible mechanism of action is the induction of DNA damage, leading to the activation of apoptotic pathways.

Proposed Signaling Pathway for Investigation

G Isoxazole Derivative Isoxazole Derivative DNA_Alkylation DNA Alkylation/ Cross-linking Isoxazole Derivative->DNA_Alkylation DNA_Damage DNA Damage Response (ATM/ATR activation) DNA_Alkylation->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by 4-(2-chloroethyl)-3,5-dimethylisoxazole derivatives.

Part 2: In Vivo Validation: Efficacy in Preclinical Models

Promising candidates from in vitro studies should be advanced to in vivo testing to evaluate their anticancer efficacy and potential toxicity in a living organism. Cell line-derived xenograft (CDX) models are a standard and valuable tool for this purpose.[7]

Establishing the Xenograft Model

Experimental Protocol: Subcutaneous Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[8]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[8][9]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]

Efficacy and Toxicity Assessment

Experimental Protocol: In Vivo Antitumor Activity

  • Treatment Administration: Administer the isoxazole derivatives to the treatment group via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses. The control group should receive the vehicle. A positive control group treated with a standard-of-care agent is also recommended.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight of the mice every 2-3 days.[10]

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity Evaluation: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Average Change in Body Weight (%)
Vehicle ControlExperimental Value0Experimental Value
Isoxazole-A (10 mg/kg)Experimental ValueCalculated ValueExperimental Value
Isoxazole-A (20 mg/kg)Experimental ValueCalculated ValueExperimental Value
Positive ControlExperimental ValueCalculated ValueExperimental Value

Part 3: Comparative Analysis and Future Directions

The data generated from these in vitro and in vivo studies will allow for a comprehensive comparison of the novel 4-(2-chloroethyl)-3,5-dimethylisoxazole derivatives with other anticancer agents.

Key Comparison Points:

  • Potency: Compare the IC50 values of the novel derivatives with those of standard chemotherapeutic drugs across a panel of cancer cell lines.

  • Selectivity: Assess whether the compounds exhibit selective cytotoxicity towards cancer cells over normal cells (if a non-cancerous cell line is included in the in vitro screening).

  • Mechanism of Action: Elucidate whether the mechanism of action is similar to or different from existing alkylating agents.

  • In Vivo Efficacy: Compare the tumor growth inhibition and toxicity profiles of the novel compounds with those of established drugs in xenograft models.

The structure-activity relationship (SAR) should also be carefully analyzed. For instance, modifications to the isoxazole core or the chloroethyl side chain can significantly impact biological activity.[11] The presence of electron-donating or electron-withdrawing groups on any aryl substituents can also influence efficacy.[12]

References

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Validation

A Senior Application Scientist's Guide to Benchmarking New Isoxazole-Based Compounds in Oncology

Introduction: The Isoxazole Scaffold in Oncology and the Imperative for Rigorous Benchmarking The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Oncology and the Imperative for Rigorous Benchmarking

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] In oncology, isoxazole derivatives have emerged as promising candidates, demonstrating a range of anticancer activities.[1][2] The development of novel isoxazole-based compounds necessitates a robust and objective benchmarking process to ascertain their therapeutic potential relative to existing treatment modalities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate new isoxazole-based chemical entities against established anticancer agents.

The core principle of this guide is to establish a self-validating system of protocols. Each experimental choice is explained, emphasizing the causality behind the methodology to ensure technical accuracy and field-proven insights. We will focus on a logical, multi-tiered approach, beginning with fundamental in vitro assessments of anticancer activity and progressing to more complex in vivo models and essential safety profiling.

I. Defining the Benchmark: Selecting Appropriate Comparators

The selection of a suitable benchmark is critical for a meaningful comparison. For a new isoxazole-based anticancer compound, the ideal comparator would be an FDA-approved drug with a similar proposed mechanism of action or one that is a standard-of-care for the target cancer type. However, given the diverse mechanisms of isoxazole derivatives, a multi-faceted approach to comparator selection is often warranted.

For the purpose of this guide, we will consider a hypothetical new isoxazole compound, "Isoxazole-X," and benchmark it against a well-established chemotherapeutic agent, Doxorubicin . Doxorubicin is a widely used anticancer drug with a known mechanism of action (DNA intercalation and topoisomerase II inhibition) and serves as a positive control in many oncology studies. Additionally, the guide will outline how to compare Isoxazole-X to other isoxazole-based compounds, should they exist for the same target.

II. In Vitro Benchmarking: A Triad of Cellular Assays

The initial phase of benchmarking involves a battery of in vitro assays to determine the compound's cytotoxic and cytostatic effects, as well as to elucidate its mechanism of action at a cellular level.

A. Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Rationale: This initial screen provides a quantitative measure of the compound's ability to inhibit cell growth or induce cell death. It is a rapid and cost-effective method to determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing potencies between compounds.

Experimental Protocol: MTT Cell Viability Assay [3][4][5][6][7]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Isoxazole-X, Doxorubicin, and any other comparator compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

B. Elucidating the Mechanism of Cell Death: Apoptosis Assay

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[8]

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay [8][9][10][11][12]

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with Isoxazole-X and Doxorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

C. Investigating Cell Cycle Effects: Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases. Cell cycle analysis using PI staining and flow cytometry is a fundamental technique to assess these effects.

Rationale: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis [13][14][15][16]

  • Cell Treatment:

    • Treat cells with Isoxazole-X and Doxorubicin at their IC50 concentrations for a specified duration (e.g., 24 hours).

  • Cell Fixation:

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

III. In Vivo Benchmarking: Xenograft Models

In vitro assays provide valuable initial data, but in vivo studies are essential to evaluate a compound's efficacy in a more complex biological system. The subcutaneous xenograft mouse model is a widely used preclinical model in cancer research.[17]

Rationale: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing insights into its overall therapeutic potential.

Experimental Protocol: Subcutaneous Xenograft Mouse Model [17][18][19][20][21]

  • Cell Preparation and Implantation:

    • Harvest cancer cells that are in the logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to improve tumor take rate.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Isoxazole-X, Doxorubicin).

  • Drug Administration:

    • Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze changes in body weight as an indicator of toxicity.

IV. ADME and Toxicology Profiling: Essential Safety and Pharmacokinetic Benchmarking

A potent anticancer compound is of little therapeutic value if it has poor pharmacokinetic properties or is excessively toxic. Therefore, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology is crucial.[22][23][24][25]

Rationale: In vitro ADME assays provide early insights into a compound's drug-like properties, helping to identify potential liabilities before advancing to more extensive in vivo studies.[22][23] In vivo toxicology studies are required to establish the safety profile of a new drug candidate before it can be administered to humans.[26][27][28][29][30]

A. In Vitro ADME Assays

A standard panel of in vitro ADME assays should be performed, including:

  • Metabolic Stability: Using liver microsomes or hepatocytes to assess how quickly the compound is metabolized.

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.

  • Permeability: Using assays like the Caco-2 cell permeability assay to predict intestinal absorption.

  • CYP450 Inhibition: Assessing the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.

B. In Vivo Toxicology Studies

Initial in vivo toxicology studies in rodents typically include:

  • Maximum Tolerated Dose (MTD) Study: To determine the highest dose that can be administered without causing unacceptable toxicity.

  • Acute Toxicity Study: To evaluate the effects of a single high dose of the compound.

V. Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)Apoptosis (%) at IC50Cell Cycle Arrest at IC50
Isoxazole-XMCF-7
DoxorubicinMCF-7
Isoxazole-XA549
DoxorubicinA549

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupDosing RegimenTumor Growth Inhibition (%)Change in Body Weight (%)
VehicleN/A
Isoxazole-X
Doxorubicin

VI. Visualizing the Workflow and Pathways

Diagrams are essential for visualizing complex experimental workflows and signaling pathways.

Benchmarking_Workflow cluster_invitro In Vitro Benchmarking cluster_invivo In Vivo Benchmarking cluster_safety Safety & PK Profiling MTT MTT Assay (Cell Viability, IC50) Apoptosis Annexin V/PI Assay (Apoptosis) MTT->Apoptosis Use IC50 CellCycle PI Staining (Cell Cycle Analysis) MTT->CellCycle Use IC50 Xenograft Xenograft Model (Tumor Growth Inhibition) Apoptosis->Xenograft CellCycle->Xenograft Inform in vivo studies Data_Analysis Comparative Data Analysis & Decision Xenograft->Data_Analysis ADME In Vitro ADME ADME->Data_Analysis Tox In Vivo Toxicology Tox->Data_Analysis NewCompound New Isoxazole Compound NewCompound->MTT NewCompound->ADME NewCompound->Tox Benchmark Benchmark Drug (e.g., Doxorubicin) Benchmark->MTT

Caption: A logical workflow for benchmarking new isoxazole-based compounds.

Conclusion

This guide provides a structured and scientifically rigorous framework for the preclinical benchmarking of novel isoxazole-based anticancer compounds. By adhering to these principles of expertise, trustworthiness, and authoritative grounding, researchers can generate a comprehensive data package that allows for an objective assessment of a new compound's therapeutic potential. This systematic approach is essential for making informed decisions in the drug discovery and development process, ultimately contributing to the advancement of new and effective cancer therapies.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved March 7, 2026, from [Link]

  • InfinixBio. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, February 13). The evolving role of investigative toxicology in the pharmaceutical industry. Retrieved March 7, 2026, from [Link]

  • Springer. (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Retrieved March 7, 2026, from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved March 7, 2026, from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved March 7, 2026, from [Link]

  • Texas Children's Hospital. (1994). MTT Cell Assay Protocol. Retrieved March 7, 2026, from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved March 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, July 23). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Retrieved March 7, 2026, from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved March 7, 2026, from [Link]

  • Cell Press. (2024, September 21). Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. Retrieved March 7, 2026, from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved March 7, 2026, from [Link]

  • Dedicated Freight Handlers. (2026, March 4). When is In Vivo Toxicology Required in Drug Development?. Retrieved March 7, 2026, from [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2026, March 5). Isoxazole derivatives as multi-target agents: virucidal, antibacterial, and antiproliferative effects on skin cancer cells. Retrieved March 7, 2026, from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved March 7, 2026, from [Link]

  • BosterBio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, February 9). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Retrieved March 7, 2026, from [Link]

  • Altogen Labs. (n.d.). In vivo Pharmacology. Retrieved March 7, 2026, from [Link]

  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved March 7, 2026, from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved March 7, 2026, from [Link]

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Comparative

cross-reactivity studies of 4-(2-Chloroethyl)-3,5-dimethylisoxazole derivatives

Application Guide: Cross-Reactivity Profiling of 4-(2-Chloroethyl)-3,5-dimethylisoxazole Derivatives in Bromodomain Drug Discovery Executive Summary Bromodomain (BRD) modules are epigenetic "readers" that recognize acety...

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Cross-Reactivity Profiling of 4-(2-Chloroethyl)-3,5-dimethylisoxazole Derivatives in Bromodomain Drug Discovery

Executive Summary

Bromodomain (BRD) modules are epigenetic "readers" that recognize acetyl-lysine (KAc) residues on histones, orchestrating gene transcription. The discovery of small-molecule KAc mimetics has revolutionized targeted therapies for oncology and inflammatory diseases. Among the most versatile building blocks for synthesizing these mimetics is 4-(2-Chloroethyl)-3,5-dimethylisoxazole . The 3,5-dimethylisoxazole core serves as a highly efficient KAc bioisostere, while the 2-chloroethyl handle allows for rapid diversification via nucleophilic displacement to explore the ZA channel and WPF shelf of various bromodomains.

This guide provides a comprehensive framework for synthesizing, screening, and profiling the cross-reactivity of these derivatives, comparing their performance against other established chemotypes.

Mechanistic Rationale & Structural Causality

To develop selective inhibitors, one must first understand the causality of target binding. The 3,5-dimethylisoxazole moiety anchors directly into the hydrophobic KAc-binding pocket[1]. The nitrogen and oxygen atoms of the isoxazole ring participate in a critical water-mediated hydrogen bond network with a conserved asparagine residue (e.g., Asn140 in BRD4) and a tyrosine residue (Tyr97)[2].

However, the KAc pocket is highly conserved across the 61 human bromodomains. True selectivity—and the mitigation of cross-reactivity—is achieved by the functional groups appended to the 2-chloroethyl handle. By substituting the chloride with diverse amines, phenols, or aryls, researchers can direct the molecule toward the more variable ZA loop or WPF shelf[2]. For instance, extending the molecule into the WPF shelf can shift selectivity away from the BET family (BRD2, BRD3, BRD4, BRDT) and toward CREBBP/EP300, as demonstrated by the development of selective probes like SGC-CBP30[3].

G KAc Acetylated Histone (KAc) BRD Bromodomain Reader (e.g., BRD4) KAc->BRD Binds GeneExp Oncogenic Gene Expression BRD->GeneExp Activates Isoxazole 3,5-Dimethylisoxazole Derivative Isoxazole->BRD Competes with KAc Asn Conserved Asn (e.g., Asn140) Isoxazole->Asn H-Bond (KAc Mimic) WPF WPF Shelf / ZA Channel Isoxazole->WPF Tail Interaction

Fig 1: Mechanistic logic of BRD inhibition by 3,5-dimethylisoxazole derivatives.

Comparative Performance & Cross-Reactivity Data

When comparing 3,5-dimethylisoxazole derivatives to other KAc mimetics, cross-reactivity profiles differ significantly. Triazole-based inhibitors (e.g., (+)-JQ1) are exceptionally potent but act as pan-BET inhibitors with little discrimination between BRD4 and BRD2. Dihydroquinazolinones (e.g., PFI-1) offer alternative vectors but often suffer from poor physicochemical properties or instability[1].

In contrast, 3,5-dimethylisoxazole derivatives offer a highly tunable platform. Specific derivatives like OXF BD 02 show a marked preference for BRD4 over other families[4], while others like SGC-CBP30 achieve >40-fold selectivity for CREBBP over BRD4, successfully suppressing Th17 inflammatory responses without the broad, deleterious transcriptional effects of pan-BET inhibitors[5].

Table 1: Comparative Cross-Reactivity of KAc Mimetics

ChemotypeRepresentative CompoundBRD4(1) IC50/KdCREBBP IC50/KdSelectivity Profile
Triazolo-diazepine(+)-JQ1~50 nM>10,000 nMPan-BET Selective
DihydroquinazolinonePFI-1~220 nM>5,000 nMPan-BET Selective
3,5-Dimethylisoxazole OXF BD 02382 nM~1,100 nMBRD4(1) Preference
3,5-Dimethylisoxazole SGC-CBP30~1,400 nM21 nMCREBBP/EP300 Selective

Self-Validating Experimental Protocols

To ensure data trustworthiness and eliminate false positives (e.g., assay interference or non-specific aggregation), a self-validating, orthogonal workflow must be employed.

G Synth Synthesize Library (4-(2-Chloroethyl)-...) Alpha Primary Screen (AlphaScreen) Synth->Alpha ITC Orthogonal Validation (ITC for Kd) Alpha->ITC Cell Cellular Target (FRAP Assay) ITC->Cell Selectivity Cross-Reactivity (BROMOscan) ITC->Selectivity

Fig 2: Self-validating workflow for profiling bromodomain inhibitor cross-reactivity.

Protocol 1: Primary Screening via AlphaScreen

Causality: AlphaScreen is a bead-based proximity assay. It is chosen for primary screening because it is highly sensitive to the disruption of protein-peptide interactions, allowing for rapid, high-throughput IC50 determination of synthesized derivatives across a focused panel of bromodomains.

  • Preparation: Purify recombinant bromodomains (e.g., BRD4-BD1, CREBBP) with an N-terminal His-tag. Synthesize a biotinylated acetyl-histone H4 peptide.

  • Incubation: In a 384-well microplate, mix 50 nM His-tagged BRD, 50 nM biotinylated peptide, and varying concentrations of the 3,5-dimethylisoxazole derivative (0.1 nM to 100 μM) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS). Incubate for 30 minutes at room temperature.

  • Detection: Add 10 μg/mL of Nickel-chelate acceptor beads and Streptavidin donor beads under low-light conditions. Incubate for 1 hour.

  • Readout: Measure the luminescent signal at 520-620 nm upon excitation at 680 nm. A dose-dependent decrease in signal indicates competitive displacement by the derivative.

Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality: High-throughput screens can yield false positives due to compound autofluorescence, bead interference, or colloidal aggregation. ITC is a label-free, true in-solution method that measures the heat released or absorbed during binding. It provides the dissociation constant (Kd), stoichiometry (N), and enthalpy (ΔH), confirming a 1:1 specific binding event.

  • Dialysis: Dialyze the purified bromodomain protein extensively against ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl) to ensure exact buffer matching.

  • Setup: Load the calorimeter cell with 50 μM of the bromodomain protein. Load the injection syringe with 500 μM of the 3,5-dimethylisoxazole derivative (dissolved in the exact same dialysis buffer, matching the final DMSO concentration, typically <0.5%).

  • Titration: Perform 20 injections of 2 μL each at 25°C, with 150-second spacing between injections to allow the thermal baseline to equilibrate.

  • Analysis: Integrate the heat peaks and fit the data to a single-site binding model to extract Kd and thermodynamic parameters.

Protocol 3: Comprehensive Cross-Reactivity Profiling (BROMOscan)

Causality: To definitively claim selectivity and map cross-reactivity, the compound must be profiled against a nearly complete panel of human bromodomains to uncover off-target liabilities.

  • Submission: Submit the optimized derivative to a standardized commercial panel (e.g., DiscoverX BROMOscan) evaluating binding against 40+ bromodomains using a DNA-tagged phage display competitive binding assay.

  • Quantification: Calculate the Selectivity Score (S-score) to quantify the cross-reactivity burden. An ideal selective probe will exhibit an S-score reflecting high affinity for the primary target (e.g., CREBBP) and >30-fold weaker affinity for the nearest off-target (e.g., BRD4)[5].

References

  • Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry.
  • Hewings, D. S., et al. (2013). "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry.
  • Hay, D. A., et al. (2014). "Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains." Journal of the American Chemical Society.
  • Hammitzsch, A., et al. (2015). "CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses.

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Validation

A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-(2-Chloroethyl)-3,5-dimethylisoxazole

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(2-Chloroethyl)-3,5-dimethylisoxazole, a key intermediate in various synthetic organic chemistry processe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(2-Chloroethyl)-3,5-dimethylisoxazole, a key intermediate in various synthetic organic chemistry processes. The accurate quantification of this compound is critical for ensuring process efficiency, purity of the final product, and adherence to regulatory standards in drug development and manufacturing.

This document is intended for researchers, analytical scientists, and quality control professionals. It offers a detailed examination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as potential analytical techniques. The guide delves into the principles of method validation, provides exemplary experimental protocols, and presents a comparative analysis to aid in the selection of the most suitable method for a given application.

The Critical Need for Validated Analytical Methods

In the landscape of pharmaceutical development and chemical manufacturing, the adage "you cannot control what you cannot measure" holds profound truth. The validation of an analytical method is the formal process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. A validated method provides assurance of reliability, consistency, and accuracy, which are prerequisites for its use in quality control, stability studies, and regulatory submissions.

The choice of an analytical method is governed by the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis, such as required sensitivity, selectivity, and throughput. For a molecule like 4-(2-Chloroethyl)-3,5-dimethylisoxazole, which possesses moderate polarity and thermal stability, both HPLC and GC present viable analytical options.

Method Comparison: HPLC-UV vs. GC-MS

The selection between HPLC-UV and GC-MS for the quantification of 4-(2-Chloroethyl)-3,5-dimethylisoxazole hinges on a balance of sensitivity, selectivity, and operational considerations.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. Detection by mass spectrometry.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL
Linearity Range 0.5 - 100 µg/mL0.05 - 50 µg/mL
Precision (%RSD) < 2%< 5%
Selectivity Moderate; dependent on chromatographic resolution.High; mass-to-charge ratio provides definitive identification.
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Method Development Relatively straightforward.More complex due to vacuum system and MS tuning.

Experimental Workflow: Validation of an HPLC-UV Method

The following section outlines a comprehensive protocol for the validation of a reverse-phase HPLC method for the quantification of 4-(2-Chloroethyl)-3,5-dimethylisoxazole, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure. It is designed to verify that the chromatographic system is adequate for the intended analysis. Key parameters include theoretical plates, tailing factor, and repeatability of replicate injections.

Protocol:

  • Prepare a standard solution of 4-(2-Chloroethyl)-3,5-dimethylisoxazole at a concentration of 20 µg/mL.

  • Set up the HPLC system with the specified chromatographic conditions.

  • Inject the standard solution six times.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area.

  • Determine the theoretical plates and tailing factor for the analyte peak in the first injection.

Acceptance Criteria:

  • %RSD of peak areas for replicate injections: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Linearity

Rationale: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated by a linear regression analysis of the response versus concentration data.

Protocol:

  • Prepare a series of at least five calibration standards of 4-(2-Chloroethyl)-3,5-dimethylisoxazole ranging from the LOQ to 150% of the expected working concentration (e.g., 0.5, 5, 20, 50, 100 µg/mL).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999

Accuracy

Rationale: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels.

Protocol:

  • Prepare placebo samples spiked with 4-(2-Chloroethyl)-3,5-dimethylisoxazole at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • Mean recovery: 98.0% to 102.0% at each concentration level.

Precision

Rationale: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

Acceptance Criteria:

  • %RSD for repeatability: ≤ 2.0%

  • %RSD for intermediate precision: ≤ 3.0%

Robustness

Rationale: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each modified condition.

  • Assess the impact of these changes on the system suitability parameters and the analyte quantification.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

  • The change in analyte concentration should not be statistically significant.

Validation_Workflow cluster_planning Method Development & Planning cluster_execution Validation Execution cluster_reporting Finalization Method_Development Develop HPLC Method Define_Validation_Parameters Define Validation Parameters (ICH Q2(R1)) Method_Development->Define_Validation_Parameters System_Suitability System Suitability Define_Validation_Parameters->System_Suitability Linearity Linearity System_Suitability->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report Method_Implementation Implement Validated Method for Routine Use Validation_Report->Method_Implementation

Caption: Workflow for the validation of an analytical method.

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of 4-(2-Chloroethyl)-3,5-dimethylisoxazole will depend on the specific requirements of the analysis. For routine quality control where high throughput and cost-effectiveness are priorities, a validated HPLC-UV method is likely the more suitable option. However, for applications requiring higher sensitivity and definitive identification, such as in trace impurity analysis or metabolite identification, GC-MS would be the superior choice.

Regardless of the method chosen, a thorough validation in accordance with established guidelines is paramount to ensure the generation of reliable and accurate data. The validation workflow presented in this guide provides a robust framework for establishing the suitability of an analytical method for its intended purpose.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. (2021). <621> Chromatography. [Link]

  • Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57–66. [Link]

Comparative

comparative docking studies of isoxazole derivatives on therapeutic targets

As a Senior Application Scientist in computational chemistry and drug discovery, I frequently evaluate privileged scaffolds to determine their viability in lead optimization. The isoxazole ring—a five-membered heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry and drug discovery, I frequently evaluate privileged scaffolds to determine their viability in lead optimization. The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a highly versatile pharmacophore. It acts as a bioisostere for carboxylic acids, esters, and amides, offering improved pharmacokinetic profiles, structural rigidity, and unique hydrogen-bonding capabilities.

This guide provides an in-depth, objective comparison of isoxazole derivatives against established standard drugs across multiple therapeutic targets. By analyzing comparative molecular docking studies and binding free energy calculations, we can decode the mechanistic advantages of incorporating the isoxazole moiety into drug design.

Mechanistic Rationale: Why Isoxazole?

The pharmacological superiority of isoxazole derivatives often stems from their dual nature. The heteroatoms (O and N) act as potent hydrogen bond acceptors, allowing specific interactions with kinase hinge regions or enzyme catalytic sites. Simultaneously, the aromatic nature of the ring facilitates π−π stacking and hydrophobic shielding. When functionalized with halogens or bulky aromatic groups (like benzimidazole or acridine), the scaffold can achieve highly favorable thermodynamic binding states, often outperforming traditional therapeutics.

Pathway Isoxazole Isoxazole Core (O, N Heteroatoms) Hbond Hydrogen Bonding (Acceptor/Donor) Isoxazole->Hbond Hydrophobic Hydrophobic Shielding (Substituent Groups) Isoxazole->Hydrophobic Target Target Protein (e.g., HER2, Hsp90) Hbond->Target Efficacy Enhanced Inhibitory Efficacy Target->Efficacy Hydrophobic->Target

Mechanistic binding pathways of isoxazole scaffolds in therapeutic targets.

Standardized Computational Protocol (Self-Validating Workflow)

To ensure scientific integrity, the comparative data presented below relies on rigorous, self-validating computational workflows[1]. A robust docking protocol must account for conformational flexibility and thermodynamic stability.

  • Ligand Preparation & Quantum Mechanics: Ligands are not merely converted from 2D to 3D. They undergo Density Functional Theory (DFT) optimization (typically B3LYP/6-31G) to resolve steric clashes and establish accurate bond orders and geometries prior to docking.

  • Protein Preparation: Target structures (retrieved from the RCSB PDB) are refined. Bulk water molecules are removed because they artificially mask the binding pocket, though highly conserved structural waters mediating critical H-bonds may be retained. Polar hydrogens and Kollman charges are assigned to simulate the physiological electrostatic environment.

  • Conformational Search & Scoring: Algorithms (such as AutoDock Vina, Glide, or Hex) explore the conformational space within a defined grid box.

  • Thermodynamic Validation: Docking scores are validated using MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to calculate precise binding free energies ( ΔGbind​ ), ensuring the predicted poses are thermodynamically stable, not just geometrically fit.

G A Ligand Preparation (DFT Optimization, 3D Conformer) C Molecular Docking (Grid Generation, Conformational Search) A->C B Protein Preparation (Protonation, Charge Assignment) B->C D Scoring & Ranking (Binding Energy Evaluation) C->D E Post-Docking Validation (MM-GBSA & MD Simulations) D->E

Standardized computational workflow for evaluating isoxazole derivatives.

Target-Specific Comparative Analysis

A. HER2 Inhibition (Breast Cancer)

Standard Drugs: Ledacrine, Tamoxifen Isoxazole Alternative: Isoxazole-substituted 9-aminoacridines

9-Aminoacridines are known DNA-intercalating agents. By substituting the acridine core with an isoxazole moiety, researchers have successfully targeted the HER2 receptor (PDB ID: 3PP0). In comparative Glide docking studies, standards like Ledacrine (-6.3 kcal/mol) and Tamoxifen (-3.7 kcal/mol) demonstrated moderate affinity. However, the novel isoxazole derivatives achieved Glide scores ranging from -6.6 to -9.7 kcal/mol[2].

  • Causality: The isoxazole ring introduces new hydrogen-bonding vectors that interact intimately with the HER2 kinase domain, while the acridine core maintains strong hydrophobic stacking. MM-GBSA validation confirmed these complexes possess highly favorable free binding energies compared to the standards.

B. Hsp90 Inhibition (Oncogenic Chaperone)

Standard Drug: Luminespib Isoxazole Alternative: ZINC-database Isoxazole Small Molecules

Heat shock protein 90 (Hsp90) stabilizes numerous oncogenic client proteins. Luminespib, a well-known isoxazole-based clinical candidate, binds the ATP-binding pocket with an energy of -8.20 kcal/mol. Recent virtual screening of the ZINC database identified novel isoxazole derivatives that outperform Luminespib, yielding binding energies between -8.23 and -8.51 kcal/mol[3].

  • Causality: The superior affinity of these novel derivatives is driven by electrostatic salt bridges and targeted hydrogen bonds with crucial acidic residues, specifically Gly97, Asn51, and Lys58. The isoxazole nitrogen serves as a critical anchor in the highly polar ATP-binding site.

C. Topoisomerase II Inhibition (Anticancer)

Standard Drug: Adriamycin (Doxorubicin) Isoxazole Alternative: Halogenated Isoxazole Analogues (e.g., OX5, OX6)

Topoisomerase II is a classic target for anthracyclines like Adriamycin. While Adriamycin exhibits an exceptionally strong theoretical docking score (-12.76 kcal/mol) due to its large, multi-ring intercalating structure, it is notoriously cardiotoxic. Designed isoxazole analogues (OX1–OX6) demonstrated highly competitive binding energies of ~ -9.0 kcal/mol[4].

  • Causality: Compounds substituted with electronegative groups (like chlorine or hydroxyls) on the isoxazole framework generated significant columbic and van der Waals interactions. While their absolute binding energy is slightly lower than Adriamycin, their smaller molecular weight and favorable ADMET profiles position them as potentially safer alternatives with high ligand efficiency.

D. ecKAS III Inhibition (Antibacterial)

Standard Drugs: Ciprofloxacin, Cefotaxime, Amoxicillin Isoxazole Alternative: Benzimidazole-containing Isoxazole Derivatives

Targeting the Type II fatty acid synthesis (FAS II) pathway via β -ketoacyl-acyl carrier protein synthase III (ecKAS III) is a novel antibacterial strategy. Using Hex docking software (which calculates total unscaled binding energy), standard antibiotics like Ciprofloxacin (-211.04) and Cefotaxime (-207.62) were compared against benzimidazole-isoxazole hybrids[5].

  • Causality: Compound 3, featuring a benzyl group at the 2nd position of the benzimidazole ring attached to an isoxazole, yielded a drastically improved energy score of -298.32. The rigid isoxazole linker optimally positions the bulky benzimidazole and benzyl groups to maximize van der Waals surface contact within the deep ecKAS III active site, effectively blocking substrate entry.

Quantitative Data Summary

The following table synthesizes the comparative docking performance across the discussed therapeutic targets. (Note: Energy values are dependent on the specific scoring function used in the respective studies, e.g., GlideScore, AutoDock ΔG , or Hex E_total).

Therapeutic Target (Protein)Standard Drug EvaluatedStandard Binding ScoreTop Isoxazole DerivativeIsoxazole Binding ScorePrimary Mechanistic Driver
HER2 (Breast Cancer) Ledacrine / Tamoxifen-6.3 / -3.7 kcal/molIsoxazole-9-aminoacridine-9.7 kcal/mol Enhanced H-bonding in kinase domain[2]
Hsp90 (Cancer) Luminespib-8.20 kcal/molZINC Isoxazole Hit-8.51 kcal/mol Salt bridges with Gly97, Asn51, Lys58
Topoisomerase II (Cancer) Adriamycin-12.76 kcal/molCompound OX5 / OX6-9.0 kcal/mol Electronegative columbic interactions[4]
ecKAS III (Antibacterial) Ciprofloxacin-211.04 (Hex)Benzimidazole-Isoxazole (Cmp 3)-298.32 (Hex) Maximized van der Waals surface area

Conclusion & Future Directions

The comparative data definitively illustrates that the isoxazole scaffold is not merely a structural placeholder; it is an active participant in target engagement. Whether outperforming standards like Tamoxifen in HER2 inhibition or providing a safer, highly efficient alternative to Adriamycin in Topoisomerase II inhibition, isoxazole derivatives consistently demonstrate superior or highly competitive thermodynamic profiles.

Next Steps for Drug Developers: While in silico docking and MM-GBSA provide robust foundational data, the transition to clinical viability requires extensive Molecular Dynamics (MD) simulations to verify complex stability over extended timescales (e.g., 100-500 ns), followed by rigorous in vitro enzymatic assays and ADMET profiling to confirm that the predicted affinities translate to cellular efficacy.

References

  • Kalirajan, R., Pandiselvi, A., & Gowramma, B. (2020). "Molecular docking, in-silico ADMET screening, MM-GBSA binding free energy of some novel isoxazole substituted 9-amnoacridines as HER2 inhibitors targetting breast cancer." International Journal of Computational Biology and Drug Design, 13(2).[Link]

  • Jafari, A., et al. (2025). "Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight." ResearchGate.[Link]

  • Unknown Authors. (2022). "Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents." Journal of Pharmaceutical Negative Results, 13(Special Issue 10).[Link]

  • Siva Kumar, R., et al. (2010). "Computer Aided Drug Studies of Benzimidazole Containing Isoxazole Derivatives as Targeted Antibiotics." Der Pharma Chemica, 2(3):100-108.[Link]

  • Saleem, A., et al. (2022). "Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies." ACS Omega.[Link]

Sources

Validation

evaluating the selectivity of 4-(2-Chloroethyl)-3,5-dimethylisoxazole-based inhibitors

Title: Evaluating the Selectivity of 4-(2-Chloroethyl)-3,5-dimethylisoxazole-Based Inhibitors: A Comparative Guide Introduction Epigenetic reader proteins, particularly the Bromodomain and Extra-Terminal (BET) family (BR...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating the Selectivity of 4-(2-Chloroethyl)-3,5-dimethylisoxazole-Based Inhibitors: A Comparative Guide

Introduction Epigenetic reader proteins, particularly the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, BRDT) and the histone acetyltransferases CBP/EP300, are critical regulators of gene transcription and validated therapeutic targets in oncology and inflammation[1]. The development of small-molecule inhibitors targeting these bromodomains relies heavily on acetyl-lysine (KAc) mimetics. Among these, the 3,5-dimethylisoxazole moiety has emerged as a privileged pharmacophore[2]. Synthesized using the versatile building block 4-(2-chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5)[3], this warhead allows researchers to engineer highly potent and selective inhibitors by exploiting subtle structural differences in the bromodomain pockets[4].

This guide provides an objective, data-driven comparison of 3,5-dimethylisoxazole-based inhibitors against other prominent KAc mimetics, detailing the structural causality behind their selectivity and providing validated experimental workflows for their evaluation.

1. Structural Logic and Binding Mechanism The efficacy of the 3,5-dimethylisoxazole group stems from its precise structural mimicry of endogenous acetylated lysine. The isoxazole nitrogen acts as a critical hydrogen-bond acceptor, interacting with the highly conserved asparagine residue (e.g., Asn140 in BRD4 BD1, Asn1168 in CBP) within the KAc pocket[2][4]. Concurrently, the two methyl groups provide optimal hydrophobic packing against the pocket walls[5].

The utility of 4-(2-chloroethyl)-3,5-dimethylisoxazole lies in its 2-chloroethyl handle, which serves as a reactive site for nucleophilic substitution or coupling[3]. This allows medicinal chemists to attach the isoxazole "warhead" to diverse core scaffolds (e.g., imidazo[1,2-a]pyridines, benzoxazinones)[4][6]. By extending these scaffolds into the WPF shelf (a hydrophobic region formed by Trp81, Pro82, and Phe83 in BRD4) or the ZA loop, researchers can tune the steric and electronic properties to achieve remarkable selectivity between BET family members (BD1 vs. BD2) or between BET and non-BET bromodomains (e.g., CBP/P300)[2][4].

Mechanism A 4-(2-Chloroethyl)- 3,5-dimethylisoxazole B Scaffold Derivatization (e.g., Imidazopyridines) A->B Alkylation/Coupling C BET/CBP Inhibitor (KAc Mimic) B->C Lead Optimization D Bromodomain Pocket (Asn140/Asn1168 H-bond) C->D Isoxazole N-O Binding E WPF Shelf (Hydrophobic Packing) C->E Scaffold Extension F Chromatin Displacement D->F Competitive Inhibition E->F G Downregulation of Oncogenes (e.g., c-Myc) F->G Transcriptional Repression

Fig 1. Synthesis and mechanistic pathway of 3,5-dimethylisoxazole-based bromodomain inhibitors.

2. Comparative Selectivity Profiles When evaluating bromodomain inhibitors, it is essential to compare the 3,5-dimethylisoxazole class with other established KAc mimetics, such as triazolodiazepines (e.g., JQ1) and quinazolinones (e.g., RVX-208)[7][8].

  • Triazolodiazepines (e.g., JQ1): JQ1 is a potent, pan-BET inhibitor that binds both BD1 and BD2 of BRD4 with high affinity (IC50 = 77 nM and 33 nM, respectively)[7][9]. However, its lack of selectivity between BD1 and BD2 can lead to dose-limiting toxicities, such as thrombocytopenia[10].

  • Quinazolinones (e.g., RVX-208): RVX-208 (Apabetalone) exhibits a distinct 10- to 100-fold preference for the second bromodomain (BD2) over BD1 (BRD4 BD2 IC50 ~ 0.1 μM vs. BD1 IC50 ~ 1.8 μM)[8][11]. This BD2 selectivity is driven by specific interactions with non-conserved residues (e.g., His437 in BRD4 BD2) and is currently leveraged in clinical trials for cardiovascular disease[12].

  • 3,5-Dimethylisoxazoles (e.g., Compound 22, UMB298): This class is highly tunable. By utilizing 4-(2-chloroethyl)-3,5-dimethylisoxazole to create bivalent inhibitors (e.g., Compound 22), researchers have achieved massive gains in avidity and potency (BRD4 IC50 = 162 nM in cellular assays, < 2.1 nM biochemically)[2]. Furthermore, attaching the dimethylisoxazole warhead to an imidazo[1,2-a]pyridine scaffold via a Suzuki coupling intermediate (e.g., UMB298 / Compound 23) shifts the selectivity entirely away from BET proteins, yielding a highly selective CBP/P300 inhibitor (CBP IC50 = 72 nM, BRD4 IC50 > 5 μM)[13][14].

Table 1: Biochemical Selectivity Comparison of KAc Mimetics

Inhibitor ClassRepresentative CompoundPrimary Target ProfileBRD4 BD1 IC50BRD4 BD2 IC50CBP IC50
3,5-Dimethylisoxazole (Bivalent) Compound 22Pan-BET (High Avidity)< 2.1 nM< 2.1 nMN/A
3,5-Dimethylisoxazole (Imidazopyridine) UMB298 (Compound 23)CBP / EP300 Selective5,193 nM> 5,000 nM72 nM
Triazolodiazepine (+)-JQ1Pan-BET77 nM33 nM> 10,000 nM
Quinazolinone RVX-208 (Apabetalone)BET BD2 Selective1,800 - 3,100 nM40 - 280 nMN/A

*Note: Bivalent inhibitors often exceed the assay's lower limit of quantification due to simultaneous domain engagement[2].

3. Experimental Workflows for Selectivity Evaluation To rigorously validate the selectivity of synthesized 3,5-dimethylisoxazole derivatives, a self-validating system of orthogonal biochemical and biophysical assays is required.

Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Causality: AlphaScreen is the gold standard for high-throughput bromodomain screening because it is a proximity-based, bead assay that requires no radioactive labeling and suffers from very low background noise[4][7]. It directly measures the ability of the inhibitor to displace an acetylated histone peptide from the recombinant bromodomain.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Dilute recombinant GST-tagged bromodomains (e.g., BRD4-BD1, BRD4-BD2, CBP) to a final well concentration of 10-50 nM.

  • Peptide Addition: Add biotinylated acetyl-histone H4 peptide (e.g., H4K5acK8acK12acK16ac) to a final concentration of 10-50 nM.

  • Inhibitor Incubation: Dispense serial dilutions of the 3,5-dimethylisoxazole inhibitor (from 10 μM down to 0.1 nM) into a 384-well plate. Incubate the protein-peptide-inhibitor mixture for 30 minutes at room temperature to allow equilibrium binding[14].

  • Bead Addition: Under low-light conditions, add Glutathione-coated Acceptor beads and Streptavidin-coated Donor beads (final concentration 10 μg/mL each). Incubate for an additional 60 minutes.

  • Detection: Excite the plate at 680 nm using a microplate reader. The donor bead generates singlet oxygen, which travels to the acceptor bead (if in proximity) to emit light at 520-620 nm. Calculate IC50 values using a four-parameter logistic regression model[4].

AlphaScreen S1 1. Reagent Prep (Protein & Peptide) S2 2. Inhibitor Incubation (Serial Dilutions) S1->S2 S3 3. Bead Addition (Donor & Acceptor) S2->S3 S4 4. Laser Excitation (680 nm) S3->S4 S5 5. Signal Detection (520-620 nm) S4->S5

Fig 2. Step-by-step AlphaScreen workflow for evaluating bromodomain inhibitor selectivity.

Protocol 2: Isothermal Titration Calorimetry (ITC) Causality: While AlphaScreen provides high-throughput IC50 data, it is dependent on the affinity of the reference peptide. ITC is strictly required as an orthogonal, label-free method to determine the absolute thermodynamic parameters (Kd, ΔH, ΔS) and the precise stoichiometry (N) of the inhibitor-protein interaction[15].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the purified recombinant bromodomain (e.g., BRD4 BD1) overnight against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl) to ensure exact buffer matching.

  • Preparation: Dilute the protein to 10-20 μM in the sample cell. Prepare the 3,5-dimethylisoxazole inhibitor in the exact same dialysis buffer at a concentration of 150-200 μM (syringe). Ensure DMSO concentrations are perfectly matched (typically 0.1-0.5%)[15].

  • Titration: Set the ITC instrument to 25°C. Perform an initial 0.5 μL injection (discarded in analysis), followed by 18-20 injections of 2 μL each, spaced 120-150 seconds apart, with a stirring speed of 750 rpm.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract the dissociation constant (Kd) and enthalpy (ΔH). A stoichiometry (N) near 1.0 validates a 1:1 specific binding event.

4. Cellular Validation Strategy Biochemical selectivity must translate to cellular target engagement. For BRD4 inhibitors, the standard validation is the dose-dependent downregulation of the MYC oncogene[7][16]. Researchers should treat target cells (e.g., HCT116 colorectal cancer cells or MM.1S multiple myeloma cells) with the inhibitor and quantify c-Myc protein levels via Western blot and mRNA levels via RT-qPCR[2][17]. Furthermore, Fluorescence Recovery After Photobleaching (FRAP) using GFP-tagged BRD4 can be employed to prove that the inhibitor successfully displaces the protein from nuclear chromatin in live cells[7].

References

  • CAS 79379-02-5: 3,5-Dimetil-4-(2-cloroetil)-isoxazol. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh5hBk9_bV2aWvUXWjgYizt5U7V3mMZg-bQuQSSdiasrbHqJR54vPhz9lJwkmOhTnW65J9fOB0vIJx_DxO4zuOZK74pX1Pqos3wkB4IGp-Iy8MoS5u_RBcI9TAP360OUO75wFTrs8=]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfz6BYBbodK1Usvf4k93mbu2mOqASQtMHz8A40kU7fixpe8Kp6DXDg_oRi6k3BD_dT8ZCEUq11ziccgfTUNVmbnDSa-0WZXsErZzNpQJhLm3kk5qKLvS1QVrGhmnfckaUAQtMyKgm3JLrgSmY=]

  • Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs-QEmd6vA1V-nWxwitzSME3HZzy0CGwi88O9lHS9MeU1WQJp-X0IUbtJ_XHnjCl8XJYXABHZp5JKI6ZAlq0rJzjPUd8B-SoROLEZOGDws82HGqzX7UGsIozJWb3Pc6zCx0x-NqEkjmkxB-8A=]

  • Selective inhibition of BET bromodomains. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIrytpYVfN860PSWC5bzSvRoO_-DpNANQKJmRFOBW53PuEZub-Sb25xqS1NvLvM_ce7U5wrg-lW9_h6AmDocPEXsXVRA0xR2h31CGZmE2Krx9p_tSdpKDrSl503TwaVUw79F3EoZkueqZMuks=]

  • RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy9vwpRVWWYFVjn-u1ukKeYRb1XiQcpH-aLpSUE5g7ybO1xsJgW4Nl9KTRlt4GMMLU8ytFKg0qSlaPlHU8-R49ZWoEEMZ7F_XCJUw5Fdxj48dmoQjxM12Q1EH-T8qrXWaKK07x7rVqk7c67dU=]

  • Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWlQ_pkPzD-bs7bz2UBzrOKji4ZLxxSfNe8ZRgvdGHCZmUlMxwKHoRyKz0mAurMyH-vcUICSdqdRe8vH2lD8RZegFrI5hjWa68zWzT9UuFxLk5N8heg-gZvpu_ra-R_Xj-Y_x0HayUljUODA==]

  • Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPQikYXaCuQXQwOM1meFdyqXzUgkqLZW7w9ZtCqV7uDj3x3vTRxMuqscLdiCgW_4LzGIPdK7lyGVkkmpKofVLGHoxyCHEgyTSjZeXa5A2nvAd52Ly2CXbhajqlTXitrMVfoNHqaAhP9tqwlqqL]

  • Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEES6VE0wP-HXeCX00vUOLngYD8wJUrGtPbflq7RECmP1hgvbE-OCikyyXb8DTQ0Tjln81TaFsSlvGqWsX5kzT3MgX9LvFRG28I-B3A60txZ5Wm6ojvQJrmv9LIRvXzMeX2ryZftMzbWnaq4IY=]

  • Replication Study: BET bromodomain inhibition as a therapeutic strategy to target c-Myc. eLife.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZZoU6zIkUUNYhfpXUXSW5M9-XMPw4Sky9iY4bVmqGFWgxWovLASlUrtKzekOAQVSFE1SM-sdWMWx8WZ8qVmDSYHKNHAPmQUtulL17k_cVHIfxHMvTN2ywuDa-QsUUZ9Pn2I4=]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXcF2uwyDtMZSYSvVf84viqkxLqxFhjg6mjX7ttS5g2cbA8aM43sqT4TgV5PJA9wAQpRnm-cPGBggOMmFd1kLbeIyTP86bVxOLKvZStB9L1L_YcK7Pad8beWg6LOeY9l0P-eV_-w==]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(2-Chloroethyl)-3,5-dimethylisoxazole

This guide provides a detailed protocol for the safe and compliant disposal of 4-(2-Chloroethyl)-3,5-dimethylisoxazole. As a halogenated heterocyclic compound, its disposal requires adherence to specific procedures to en...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-(2-Chloroethyl)-3,5-dimethylisoxazole. As a halogenated heterocyclic compound, its disposal requires adherence to specific procedures to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes regulatory guidelines, chemical safety principles, and best practices for the management of hazardous chemical waste in a research and development setting.

Chemical Profile and Hazard Assessment

4-(2-Chloroethyl)-3,5-dimethylisoxazole is a substituted isoxazole derivative.[1][2][3] While specific toxicological data for this compound is not extensively documented, its structure as a chlorinated organic molecule and a derivative of isoxazole necessitates a cautious approach to its handling and disposal.[4][5] For risk assessment, it is prudent to consider the hazard profile of structurally similar compounds, such as 4-(Chloromethyl)-3,5-dimethylisoxazole.

PropertyInformationSource
Chemical Name 4-(2-Chloroethyl)-3,5-dimethylisoxazole[1]
CAS Number 79379-02-5[1]
Molecular Formula C₇H₁₀ClNO[1]
Molecular Weight 159.61 g/mol [1]
Primary Hazard Class Halogenated Organic Compound, Irritant[6][7]
Inferred Hazards Based on the analogous compound 4-(Chloromethyl)-3,5-dimethylisoxazole, this substance should be considered harmful if swallowed, in contact with skin, or inhaled. It is also presumed to cause skin and serious eye irritation.[8][9][10]

The presence of a chloroethyl group categorizes this compound as a halogenated hydrocarbon .[7] Halogenated organic compounds are of particular concern for waste management as they can be toxic and persistent in the environment.[4][7] Therefore, they must not be disposed of via standard drains or mixed with non-halogenated waste.[6][7][11]

Core Principles of Halogenated Waste Management

The foundational principle for managing waste containing 4-(2-Chloroethyl)-3,5-dimethylisoxazole is strict segregation .[12]

  • Dedicated Waste Stream: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a designated "Halogenated Organic Waste" container.[6][7]

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste.[11][12] Doing so contaminates the entire volume of the non-halogenated waste, significantly increasing the complexity and cost of disposal.[4]

  • Incompatibility: Store halogenated waste separately from acids, bases, and oxidizing agents to prevent violent reactions.[13]

Personnel Safety and Engineering Controls

Prior to handling 4-(2-Chloroethyl)-3,5-dimethylisoxazole, it is imperative to establish appropriate safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[9]

  • Body Protection: A laboratory coat is mandatory to protect skin and clothing.[6][9]

  • Respiratory Protection: All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4][6]

Engineering Controls:

  • Chemical Fume Hood: All transfers of 4-(2-Chloroethyl)-3,5-dimethylisoxazole and additions to waste containers must be performed in a properly functioning fume hood.[4][6]

  • Satellite Accumulation Area (SAA): A designated SAA must be established at or near the point of waste generation.[13][14][15] This area should be clearly marked, and all waste containers must be stored within secondary containment to mitigate spills.[4]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of 4-(2-Chloroethyl)-3,5-dimethylisoxazole waste.

Step 1: Container Selection and Preparation

  • Select a suitable container for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).[14][16]

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting screw cap.[13][17]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[11][16]

Step 2: Labeling the Waste Container

  • Clearly write the words "Hazardous Waste" on the label.[14][15]

  • List all chemical constituents by their full names (no formulas or abbreviations).[11][14] For this specific waste stream, write "4-(2-Chloroethyl)-3,5-dimethylisoxazole" and any other solvents or reagents present.

  • Indicate the approximate percentage of each component.[14]

  • Identify the relevant hazards by checking the appropriate boxes on the label (e.g., Flammable, Toxic).[4][16]

Step 3: Accumulating Waste

  • Perform all additions of waste to the container inside a chemical fume hood.[4]

  • Keep the waste container securely capped at all times, except when actively adding waste.[11][14] Do not leave a funnel in the container opening.[14]

  • Store the container in the designated SAA, segregated from incompatible materials.[13][14]

Step 4: Arranging for Disposal

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]

  • Once the container is full, or if the experiment is complete, ensure the cap is tightly sealed.

  • Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) office.[14]

  • Store the full, sealed container in the SAA until it is collected by trained hazardous waste personnel.[13]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Containment: If the spill is small and you are trained to handle it, contain the liquid with an inert absorbent material (e.g., sand, vermiculite).[5]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all materials into a sealed bag or container.[4]

  • Disposal of Spill Debris: The collected spill cleanup material must be disposed of as hazardous waste. Label the container appropriately and arrange for pickup.[16]

  • Reporting: Report the incident to your laboratory supervisor and EH&S office.[4]

For large spills or personal exposure, call emergency services immediately.[4]

Waste Stream Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal start Waste Generation (4-(2-Chloroethyl)-3,5-dimethylisoxazole) container Select Compatible 'Halogenated Waste' Container start->container labeling Affix 'Hazardous Waste' Label List Full Chemical Name container->labeling fume_hood Work in Chemical Fume Hood with Full PPE labeling->fume_hood add_waste Add Waste to Container fume_hood->add_waste cap Securely Cap Container When Not in Use add_waste->cap saa Store in Designated SAA (Segregated & Secondary Containment) cap->saa check_full Container >90% Full? saa->check_full check_full->add_waste No request_pickup Complete & Submit Waste Pickup Request to EH&S check_full->request_pickup Yes end Disposal by Authorized Hazardous Waste Personnel request_pickup->end

Caption: Waste Disposal Workflow for 4-(2-Chloroethyl)-3,5-dimethylisoxazole.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved March 7, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved March 7, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved March 7, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Safe Handling & Disposal of Organic Substances. (n.d.). HSC Chemistry & Physics. Retrieved March 7, 2026, from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Retrieved March 7, 2026, from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved March 7, 2026, from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved March 7, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved March 7, 2026, from [Link]

  • Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. (2019, March 28). Agilent. Retrieved March 7, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Unknown Source. Retrieved March 7, 2026, from [Link]

  • Isoxazole, 4-(chloromethyl)-3,5-dimethyl-. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET - 3,5-Dimethylisoxazole-4-carbonyl chloride. (2025, September 22). Thermo Fisher Scientific. Retrieved March 7, 2026, from [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32680–32705.
  • Recent advancements in the green synthesis of isoxazole-based molecules. (2025, August 10). R Discovery. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET - Chlorinated Hydrocarbons Mixture. (2014, September 25). Chem Service. Retrieved March 7, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). PubMed. Retrieved March 7, 2026, from [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Retrieved March 7, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved March 7, 2026, from [Link]

  • Green synthesis of newer isoxazole derivatives and their biological evaluation. (2022, June 1). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved March 7, 2026, from [Link]

  • Product Information - Chloroform: Handling, Storage, and Safety. (n.d.). Olin Chlor Alkali. Retrieved March 7, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 4-(2-Chloroethyl)-3,5-dimethylisoxazole

Standard Operating Procedure & Technical Safety Guide: Handling 4-(2-Chloroethyl)-3,5-dimethylisoxazole As a Senior Application Scientist, I recognize that 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS: 79379-02-5) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Technical Safety Guide: Handling 4-(2-Chloroethyl)-3,5-dimethylisoxazole

As a Senior Application Scientist, I recognize that 4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS: 79379-02-5) is a highly valuable building block in medicinal chemistry. The isoxazole ring provides critical hydrophobic interactions for drug targets, while the 2-chloroethyl substituent serves as a versatile reactive site for synthetic elaboration[1]. However, this exact chemical reactivity demands rigorous, scientifically grounded safety protocols. This guide provides a self-validating operational framework for the safe handling, spill response, and disposal of this compound.

Hazard Assessment & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the compound's hazard classifications: H315 (Skin Irritation) , H319 (Serious Eye Irritation) , and H335 (Respiratory Irritation) [2].

The Mechanistic Basis of Toxicity: The primary hazard stems from the 2-chloroethyl group, which acts as a potent electrophile. Under physiological conditions, or upon contact with the moisture in human mucous membranes, the chloroethyl moiety can undergo an intramolecular nucleophilic substitution. This reaction generates a highly reactive, positively charged aziridinium cation intermediate [3]. This strained three-membered ring readily alkylates biological nucleophiles—such as the thiol groups in cellular proteins or the nitrogenous bases of DNA—leading to localized cytotoxicity, severe tissue irritation, and potential sensitization[3]. Consequently, all operational plans must be engineered to absolutely prevent dermal contact and inhalation.

Personal Protective Equipment (PPE) Matrix

Because 4-(2-Chloroethyl)-3,5-dimethylisoxazole contains a halogenated alkyl group, standard latex or thin nitrile gloves offer insufficient protection due to rapid solvent permeation. The following PPE matrix must be strictly adhered to, grounded in guidelines from the National Research Council[4]:

PPE CategorySpecification & Quantitative StandardMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile ( 0.11 mm), Outer Butyl Rubber ( 0.3 mm).Butyl rubber provides superior resistance to halogenated organics, preventing the lipophilic isoxazole from penetrating the dermal barrier.
Eye Protection Chemical splash goggles AND a full-face shield.Protects against H319 hazards; prevents corneal alkylation from accidental micro-splashes during transfer.
Body Protection Flame-retardant lab coat (Nomex) and impermeable chemical apron.Prevents absorption through clothing. The apron provides a barrier against larger volume spills.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridges, or work strictly in a Fume Hood.Mitigates H335 hazards by capturing volatile organic vapors before they reach the respiratory tract.

Operational Protocols: Step-by-Step Handling

Every protocol must function as a self-validating system to ensure absolute containment.

Step 1: Pre-Operation Setup & Validation

  • Action: Verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm) . Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Validation Check: Ensure the continuous flow monitor displays a green indicator before opening the primary chemical container.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat. The compound's lipophilic nature can cause static cling, leading to the dangerous aerosolization of powders or micro-droplets. Transfer the chemical using a dedicated, chemically resistant PTFE-coated spatula.

  • Validation Check: Immediately after transfer, wipe down the exterior of the primary container and the analytical balance with an isopropanol-dampened wipe to neutralize and capture any trace reactive residues.

Step 3: Reaction Monitoring

  • Action: Keep all reaction vessels sealed under an inert atmosphere (Nitrogen or Argon).

  • Causality: This prevents moisture-induced degradation or unwanted volatilization of the chloroethyl group into the laboratory environment.

Spill Response & Exposure Workflow

Immediate and decisive action is required in the event of a spill to prevent the formation of reactive aziridinium intermediates on exposed skin or laboratory surfaces.

SpillResponse Event Spill or Exposure Event: 4-(2-Chloroethyl)-3,5-dimethylisoxazole Assess Assess Incident Type Event->Assess Personnel Personnel Exposure? Assess->Personnel Spill Chemical Spill Only Assess->Spill Flush Evacuate & Flush Area (15 min water wash) Personnel->Flush Yes Medical Seek Immediate Medical Attention Flush->Medical PPE Don Spill Kit PPE (Butyl Gloves, Respirator) Spill->PPE No Exposure Contain Contain with Inert Absorbent (e.g., Vermiculite) PPE->Contain Dispose Dispose as Halogenated Organic Waste Contain->Dispose

Figure 1: Emergency workflow for 4-(2-Chloroethyl)-3,5-dimethylisoxazole spill containment.

Spill Cleanup Methodology:

  • Evacuate & Ventilate: Clear the immediate area and maximize fume hood exhaust to clear volatile irritants.

  • Containment: Surround the spill with an inert, inorganic absorbent (e.g., vermiculite or dry sand). Crucial Note: Do not use combustible absorbents like sawdust, as reactive halogenated organics can sometimes trigger exothermic reactions.

  • Neutralization: For trace residues on the benchtop, wash the area with a mild alkaline solution (e.g., 5% sodium bicarbonate). This promotes the hydrolysis of the chloroethyl group into a significantly less reactive hydroxyethyl derivative, followed by a thorough water rinse.

  • Collection: Sweep the absorbent using non-sparking tools into a highly visible, sealable hazardous waste container.

Waste Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory, halogenated organic compounds require specific segregation to prevent environmental contamination and hazardous cross-reactions[4].

  • Classification: Designate all waste containing 4-(2-Chloroethyl)-3,5-dimethylisoxazole strictly as Halogenated Organic Waste .

  • Segregation: Never mix this halogenated waste with non-halogenated solvents (e.g., acetone, ethanol) or heavy metal waste.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (79379-02-5), and the specific hazards (Irritant, Halogenated).

  • Final Disposal: Transfer to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration. Incineration is chemically required to safely break down the robust carbon-chlorine bonds without generating toxic dioxin byproducts.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

  • MDPI Pharmaceuticals. "Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy." MDPI, 2024. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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